Z-Gly-Pro-AMC
Description
Structure
3D Structure
Propriétés
IUPAC Name |
benzyl N-[2-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O6/c1-16-12-23(30)34-21-13-18(9-10-19(16)21)27-24(31)20-8-5-11-28(20)22(29)14-26-25(32)33-15-17-6-3-2-4-7-17/h2-4,6-7,9-10,12-13,20H,5,8,11,14-15H2,1H3,(H,26,32)(H,27,31)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOXKKRKNGWXEG-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218662 | |
| Record name | N-Carbobenzoxyglycyl-prolyl-4-methylcoumarinyl amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68542-93-8 | |
| Record name | N-Carbobenzoxyglycyl-prolyl-4-methylcoumarinyl amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068542938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Carbobenzoxyglycyl-prolyl-4-methylcoumarinyl amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Z-Gly-Pro-AMC: A Comprehensive Technical Guide for Researchers
For Immediate Release
A Technical Guide to Z-Gly-Pro-AMC: A Versatile Fluorogenic Substrate for Proline-Specific Peptidases
This document provides an in-depth technical guide on this compound (N-Carbobenzoxy-L-glycyl-L-proline-7-amido-4-methylcoumarin), a widely utilized fluorogenic substrate for the sensitive detection of various proline-specific peptidases. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its properties, enzymatic targets, and detailed experimental protocols.
Core Concepts and Mechanism of Action
This compound is a synthetic peptide substrate that plays a crucial role in the study of proteases, particularly those that recognize and cleave peptide bonds C-terminal to a proline residue. The utility of this compound lies in its fluorogenic nature. The peptide Z-Gly-Pro is covalently linked to the fluorophore 7-amido-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC moiety is quenched. Upon enzymatic hydrolysis of the amide bond between the proline residue and AMC, the highly fluorescent AMC is released. This liberation of free AMC results in a significant increase in fluorescence intensity, which can be monitored in real-time to determine enzyme activity. The rate of fluorescence increase is directly proportional to the rate of substrate cleavage.
Key Applications:
-
Protease Activity Assays: Measuring the enzymatic activity of specific proteases in biological samples.[1][2]
-
Drug Development: Screening for and characterizing potential enzyme inhibitors.[1]
-
Biochemical Research: Investigating cellular processes and disease mechanisms involving proteases.[1]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical, chemical, and spectral properties of this compound is essential for its correct handling, storage, and application in experimental settings.
| Property | Value |
| Full Chemical Name | N-Carbobenzoxy-L-glycyl-L-proline-7-amido-4-methylcoumarin[1] |
| Synonyms | Z-GP-AMC, Z-L-glycyl-L-proline-7-amido-4-methylcoumarin[1] |
| CAS Number | 68542-93-8[1] |
| Molecular Formula | C₂₅H₂₅N₃O₆[1] |
| Molecular Weight | 463.49 g/mol [1] |
| Appearance | White powder[1] |
| Solubility | Soluble in DMSO[2] |
| Storage Conditions | Store at -20°C, protected from light.[2] |
| Excitation Wavelength (λex) | ~380 nm[3] |
| Emission Wavelength (λem) | ~460-465 nm[3] |
Enzymatic Targets and Specificity
This compound is a substrate for several serine proteases that exhibit post-proline cleaving activity. Its non-specific nature makes it a useful tool for studying a class of enzymes, but also necessitates the use of specific inhibitors to dissect the activity of individual proteases in complex biological samples.[4] The primary enzymatic targets include:
-
Prolyl Endopeptidase (PREP or POP): A cytosolic enzyme involved in the metabolism of neuropeptides and peptide hormones.[5]
-
Fibroblast Activation Protein (FAP): A cell-surface serine protease that is highly expressed in the stroma of many cancers and sites of tissue remodeling.[6][7] FAP possesses both dipeptidyl peptidase and endopeptidase activities.[7]
-
Dipeptidyl Peptidase IV (DPPIV or CD26): A transmembrane glycoprotein (B1211001) that cleaves X-proline dipeptides from the N-terminus of polypeptides and is a key regulator of glucose homeostasis.[5][8]
The catalytic efficiency of these enzymes for this compound can vary, and the choice of experimental conditions can influence the observed activity. While directly comparative kinetic data under identical conditions is scarce, the following table summarizes available kinetic parameters from various studies.
| Enzyme | Source Organism/System | K_m_ (µM) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference(s) |
| Prolyl Endopeptidase (PREP/POP) | Flavobacterium sp. | 25 (for Z-Gly-Pro-MCA) | Not Reported | [9] |
| Fibroblast Activation Protein (FAP) | Recombinant Human | Not Reported | 1.8 x 10⁴ (for this compound) | [10] |
| Dipeptidyl Peptidase IV (DPPIV) | Recombinant Human | 660 (for Gly-Pro-2-naphthylamide) | 3.0 x 10⁴ (for Gly-Pro-AMC) | [10] |
Note: The kinetic parameters presented are from different studies with varying experimental conditions and in some cases, slightly different substrates. Therefore, direct comparison of catalytic efficiencies should be made with caution.
Experimental Protocols
The following section provides a detailed, generalized protocol for measuring proline-specific peptidase activity using this compound. This protocol can be adapted for purified enzymes, cell lysates, or other biological fluids.
Reagent Preparation
-
Assay Buffer: A common buffer is 50 mM Tris-HCl, 140 mM NaCl, pH 7.5-8.0.[7] The optimal pH may vary depending on the enzyme being assayed.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C, protected from light.
-
Enzyme Solution: Dilute the purified enzyme or biological sample (e.g., cell lysate, plasma) to the desired concentration in cold assay buffer immediately before use. The optimal enzyme concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.
-
(Optional) Inhibitor Solutions: Prepare stock solutions of specific inhibitors in a suitable solvent (e.g., DMSO). For example, a PREP-specific inhibitor (e.g., KYP-2047) or a FAP-specific inhibitor can be used to distinguish between their activities in samples containing both enzymes.[4]
-
(Optional) AMC Standard Curve: To convert relative fluorescence units (RFU) to the amount of product formed, prepare a standard curve using known concentrations of free 7-amido-4-methylcoumarin (AMC) in the assay buffer.
Enzyme Activity Assay Procedure
This protocol is designed for a 96-well plate format, suitable for kinetic measurements.
-
Plate Setup:
-
Add assay buffer to the wells of a black, flat-bottom 96-well microplate.
-
Add the enzyme solution to the appropriate wells.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes at 37°C) before adding the substrate.[3]
-
Include appropriate controls:
-
Blank (No Enzyme): Assay buffer and substrate, without the enzyme solution, to measure background fluorescence.
-
Blank (No Substrate): Assay buffer and enzyme solution, without the substrate, to control for intrinsic fluorescence of the enzyme preparation.
-
-
-
Reaction Initiation:
-
Equilibrate the plate to the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding the this compound working solution to all wells. The final substrate concentration should be optimized, but a common starting point is in the range of 50-200 µM.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.
-
Data Analysis
-
Subtract Background: Subtract the fluorescence readings of the blank (no enzyme) wells from the readings of the experimental wells.
-
Determine Initial Velocity (V₀): Plot the corrected fluorescence intensity (RFU) against time (minutes). The initial velocity of the reaction is the slope of the linear portion of this curve (ΔRFU/min).
-
Calculate Enzyme Activity:
-
Using the AMC standard curve, convert the initial velocity from ΔRFU/min to pmol AMC/min.
-
Normalize the enzyme activity to the amount of protein in the sample (e.g., pmol/min/mg protein).
-
Visualizations
Enzymatic Cleavage of this compound
Caption: Enzymatic cleavage of this compound by a proline-specific peptidase.
General Experimental Workflow for Enzyme Activity Assay
Caption: A generalized workflow for a fluorometric enzyme activity assay.
References
- 1. AID 736685 - Inhibition of human FAP using this compound as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound *CAS 68542-93-8* | AAT Bioquest [aatbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Proline-specific peptidase activities (DPP4, PRCP, FAP and PREP) in plasma of hospitalized COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. Using Substrate Specificity of Antiplasmin-Cleaving Enzyme for Fibroblast Activation Protein Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
Z-Gly-Pro-AMC: An In-depth Technical Guide to its Mechanism of Action and Application in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Gly-Pro-AMC (Carbobenzoxy-Glycyl-Prolyl-7-amino-4-methylcoumarin) is a highly sensitive fluorogenic substrate utilized extensively in biochemical and pharmaceutical research to assay the activity of specific serine proteases. Its utility lies in the fluorophore, 7-amino-4-methylcoumarin (B1665955) (AMC), which is covalently linked to the dipeptide Glycyl-Proline via an amide bond. In its intact form, the substrate is non-fluorescent. However, upon enzymatic cleavage of the Proline-AMC bond, the highly fluorescent AMC molecule is released. This liberation of AMC results in a measurable increase in fluorescence, providing a direct and real-time indicator of enzymatic activity.
This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its use, a summary of available quantitative data, and visual representations of the underlying biochemical processes and experimental workflows.
Core Mechanism of Action
The fundamental principle behind the use of this compound as a substrate is the enzymatic hydrolysis of the amide bond between the proline residue and the AMC moiety. This reaction is catalyzed by proteases with specificity for cleaving after proline residues, most notably Prolyl Endopeptidase (PREP), also known as Prolyl Oligopeptidase (POP), and Fibroblast Activation Protein (FAP).[1][2]
The enzymatic reaction can be summarized as follows:
This compound (Non-fluorescent) + H₂O --(Enzyme)--> Z-Gly-Pro + AMC (Highly fluorescent)
The released AMC molecule exhibits strong fluorescence with an excitation wavelength (λex) of approximately 380 nm and an emission wavelength (λem) of around 460-465 nm.[1] The rate of AMC liberation, and therefore the increase in fluorescence intensity, is directly proportional to the enzymatic activity under appropriate assay conditions. This allows for the sensitive quantification of enzyme kinetics and the screening of potential enzyme inhibitors.
Target Enzymes
This compound is a recognized substrate for several proline-specific serine proteases:
-
Prolyl Endopeptidase (PREP/POP): A cytosolic enzyme that cleaves peptide bonds on the C-terminal side of proline residues in small peptides (less than 30 amino acids). It is implicated in the metabolism of several neuropeptides and peptide hormones and is a target for drug development in neurological and psychiatric disorders.[1]
-
Fibroblast Activation Protein (FAP): A type II transmembrane serine protease that is overexpressed in the stroma of many epithelial cancers and in areas of tissue remodeling. FAP possesses both dipeptidyl peptidase and endopeptidase activity and is a promising target for cancer therapy and diagnostics.[3][4] this compound is a substrate for the endopeptidase activity of FAP.[5]
-
Other Proline-Specific Peptidases: Research has also utilized this compound to study other proline-specific peptidases, highlighting its utility in exploring the broader family of these enzymes.
Quantitative Data
While this compound is widely used, specific Michaelis-Menten constants (Km) and maximum velocity (Vmax) values for its interaction with human PREP and FAP are not consistently reported across the literature. However, kinetic data for structurally similar substrates provide valuable reference points for experimental design.
| Enzyme | Substrate | Km (µM) | Vmax | kcat/Km (M⁻¹s⁻¹) | Source Organism/System | Reference |
| Fibroblast Activation Protein (FAP) | Suc-Gly-Pro-AMC | 8.33 | Not Specified | Not Specified | Purified FAP | [6] |
| Prolyl Endopeptidase (PREP) | Z-Gly-Pro-MCA | 25 | Not Specified | Not Specified | Not Specified | [7] |
| A Proline-Specific Peptidase | Z-Gly-Pro-MCA | 54 | Not Specified | Not Specified | Bovine Serum | [8] |
Note: The kinetic parameters are highly dependent on the specific enzyme source, purity, and assay conditions (e.g., pH, temperature, buffer composition). The values presented here are for reference and may not be directly transferable to all experimental setups. The use of "MCA" (7-amino-4-methylcoumarin-3-acetic acid) versus "AMC" can also influence kinetic parameters.
Experimental Protocols
The following sections provide detailed methodologies for utilizing this compound in enzyme activity assays.
Preparation of Reagents
-
This compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, typically at a concentration of 10-20 mM. Store this stock solution at -20°C, protected from light.
-
Assay Buffer: The choice of buffer is critical and depends on the enzyme being studied.
-
For Prolyl Endopeptidase (PREP): A common buffer is 50 mM Tris-HCl or phosphate (B84403) buffer at a pH of 7.0-8.0.
-
For Fibroblast Activation Protein (FAP): A frequently used buffer is 50 mM Tris-HCl with 140 mM NaCl at a pH of 7.5-8.0.[6]
-
-
Enzyme Solution: Prepare a solution of the purified enzyme or biological sample (e.g., cell lysate, plasma) in the appropriate assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
AMC Standard Solution: To convert relative fluorescence units (RFU) to the concentration of the product, a standard curve should be prepared using known concentrations of free 7-amino-4-methylcoumarin in the assay buffer.
General Fluorometric Enzyme Assay Protocol
-
Prepare the Reaction Plate: Use a black, flat-bottom 96-well microplate to minimize background fluorescence.
-
Add Enzyme: Pipette the enzyme solution into the wells of the microplate. Include a "no-enzyme" control well containing only the assay buffer to measure background fluorescence.
-
Pre-incubation (for inhibitor studies): If screening for inhibitors, add the test compounds to the wells containing the enzyme and pre-incubate for a specific period (e.g., 10-15 minutes) at the desired temperature (typically 37°C) before adding the substrate.[1]
-
Initiate the Reaction: Add the this compound working solution to all wells to initiate the enzymatic reaction. The final substrate concentration should be optimized based on the Km of the enzyme, if known. A typical starting concentration is in the range of 25-250 µM.[1][6]
-
Measure Fluorescence: Immediately place the microplate in a fluorescence plate reader pre-heated to the assay temperature. Measure the increase in fluorescence intensity kinetically over time (e.g., every minute for 30-60 minutes). The excitation wavelength should be set to ~380 nm and the emission wavelength to ~460 nm.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Subtract the rate of background fluorescence (from the "no-enzyme" control) from the rates of the sample wells.
-
Use the AMC standard curve to convert the rate from RFU/min to moles of AMC/min.
-
For inhibitor studies, calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Mandatory Visualizations
Signaling Pathway: Enzymatic Cleavage of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. AID 736685 - Inhibition of human FAP using this compound as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of fibroblast activation protein protease based on dipeptide substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Substrate Specificity of Z-Gly-Pro-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC) is a fluorogenic substrate widely utilized in the study of a specific class of serine proteases known as prolyl endopeptidases. Its molecular structure, featuring a Gly-Pro dipeptide sequence C-terminally linked to the fluorescent reporter group 7-amido-4-methylcoumarin (AMC) and N-terminally protected by a benzyloxycarbonyl (Z) group, makes it a valuable tool for enzymatic activity assays. Cleavage of the amide bond between proline and AMC by a target enzyme releases the highly fluorescent AMC moiety, which can be detected with an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm[1][2]. This guide provides a comprehensive overview of the substrate specificity of this compound, detailing the enzymes it is cleaved by, their associated signaling pathways, quantitative kinetic data, and detailed experimental protocols.
Core Concepts: Enzyme Specificity
This compound is primarily recognized and cleaved by a group of enzymes that exhibit post-proline cleaving activity. The substrate's design, particularly the N-terminal benzyloxycarbonyl group, enhances its specificity for certain endopeptidases over exopeptidases. The principal enzymes that hydrolyze this compound are:
-
Fibroblast Activation Protein (FAP): A type II transmembrane serine protease, FAP is highly expressed on reactive stromal fibroblasts in tumors and sites of tissue remodeling. It possesses both dipeptidyl peptidase and endopeptidase (gelatinase) activity, with a preference for Gly-Pro sequences[3].
-
Prolyl Oligopeptidase (PREP): Also known as prolyl endopeptidase (POP), PREP is a cytosolic serine protease that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues.
-
Dipeptidyl Peptidase IV (DPP-IV/CD26): A transmembrane glycoprotein (B1211001) that cleaves X-proline dipeptides from the N-terminus of polypeptides. While DPP-IV's primary substrates are N-terminally unprotected, it can show some activity towards this compound, although with lower efficiency compared to its preferred substrates[4].
Data Presentation: Kinetic Parameters
The efficiency of an enzyme's cleavage of a substrate is quantitatively described by the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| Prolyl Oligopeptidase (PREP) | This compound | 20 | Not Reported | Not Reported | [5] |
| Antiplasmin-Cleaving Enzyme (APCE/soluble FAP) | This compound | 120 ± 10 | 0.82 ± 0.02 | 6,800 | [4] |
| Dipeptidyl Peptidase IV (DPP-IV) | Gly-Pro-AMC | 50 | Not Reported | Not Reported | [6] |
| DPIV-like enzyme | Gly-Pro-MCA | 38.4 | Not Reported | Not Reported | [7] |
Signaling Pathways and Biological Roles
The enzymes that cleave this compound are implicated in a variety of critical signaling pathways, making this substrate a valuable tool for investigating their roles in health and disease.
Fibroblast Activation Protein (FAP) and the PI3K/Akt Signaling Pathway
FAP is known to play a significant role in cancer progression, and its activity is linked to the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and migration.
Dipeptidyl Peptidase IV (DPP-IV) and the Activin/Nodal Signaling Pathway
DPP-IV has been shown to potentiate the Activin/Nodal signaling pathway, which is essential during embryonic development for mesoderm and endoderm specification.
Prolyl Oligopeptidase (PREP) and Autophagy Regulation
PREP has been identified as a negative regulator of autophagy, a cellular process for degrading and recycling cellular components. PREP's interaction with Protein Phosphatase 2A (PP2A) is a key aspect of this regulation.
Experimental Protocols
Detailed methodologies for performing enzymatic assays using this compound are provided below. These protocols serve as a general guideline and may require optimization based on specific experimental conditions.
General Assay Workflow
FAP Activity Assay
This protocol is adapted for measuring the activity of recombinant human FAP.
Materials:
-
Recombinant Human FAP
-
This compound (10 mM stock in DMSO)
-
Assay Buffer: 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5
-
96-well black, flat-bottom plate
-
Fluorescence plate reader
Procedure:
-
Prepare a 0.2 µg/mL working solution of recombinant human FAP in Assay Buffer.
-
Prepare a 100 µM working solution of this compound in Assay Buffer.
-
To each well of the 96-well plate, add 50 µL of the 0.2 µg/mL FAP solution.
-
To initiate the reaction, add 50 µL of the 100 µM this compound solution to each well. The final concentration of FAP will be 0.1 µg/mL and the final substrate concentration will be 50 µM.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence kinetically for at least 30 minutes, with readings taken every 1-2 minutes (Ex: 380 nm, Em: 460 nm).
-
Calculate the rate of reaction (RFU/min) from the linear portion of the fluorescence versus time plot. A standard curve using free AMC can be used to convert RFU to pmol of product.
PREP Activity Assay
This protocol is a general guideline for measuring PREP activity.
Materials:
-
Purified PREP or cell/tissue lysate
-
This compound (10 mM stock in DMSO)
-
Assay Buffer: 0.1 M sodium/potassium phosphate, 0.1 mM DTT, pH 7.0
-
96-well black, flat-bottom plate
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of PREP in Assay Buffer. The final concentration should be in the low nanomolar range (e.g., 0.5-5 nM), to be determined empirically.
-
Prepare a series of dilutions of the this compound stock solution in Assay Buffer to achieve a range of final concentrations for kinetic analysis (e.g., 0.5 µM to 100 µM).
-
To each well of the 96-well plate, add the PREP working solution and Assay Buffer to a final volume of 180 µL.
-
To initiate the reaction, add 20 µL of the appropriate this compound dilution to each well.
-
Immediately place the plate in a fluorescence plate reader at 23°C or 37°C.
-
Measure the fluorescence kinetically for 30-60 minutes (Ex: 380 nm, Em: 460 nm).
-
Determine the initial reaction velocity from the linear phase of the reaction progress curve. For kinetic parameter determination, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
DPP-IV Activity Assay
This protocol is a general guideline for measuring DPP-IV activity, though it should be noted that H-Gly-Pro-AMC is the more specific substrate for DPP-IV.
Materials:
-
Purified DPP-IV or cell/tissue lysate
-
This compound (10 mM stock in DMSO)
-
Assay Buffer: 100 mM HEPES, pH 7.5, 0.1 mg/ml BSA
-
96-well black, flat-bottom plate
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of DPP-IV in Assay Buffer. The optimal concentration should be determined empirically.
-
Prepare a working solution of this compound in Assay Buffer. A final concentration of 25-50 µM is often used[6][8].
-
To each well of the 96-well plate, add the DPP-IV working solution and Assay Buffer to a final volume of 50 µL.
-
To initiate the reaction, add 50 µL of the this compound working solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence kinetically for 30-60 minutes (Ex: 360-380 nm, Em: 460 nm).
-
Calculate the rate of reaction from the linear portion of the kinetic curve.
Conclusion
This compound is a versatile and sensitive fluorogenic substrate for the study of prolyl endopeptidases, particularly FAP and PREP. Its utility in continuous, real-time assays makes it an invaluable tool for basic research into the function of these enzymes and for the high-throughput screening of potential therapeutic inhibitors. The detailed protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers to effectively employ this compound in their experimental workflows to investigate the roles of these important enzymes in various physiological and pathological processes. Further research is warranted to fully elucidate the kinetic parameters of this compound with FAP and DPP-IV to enhance its quantitative applications.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Using Substrate Specificity of Antiplasmin-Cleaving Enzyme for Fibroblast Activation Protein Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
Z-Gly-Pro-AMC: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical and fluorescent properties of Z-Gly-Pro-AMC, a fluorogenic substrate critical for the study of prolyl endopeptidases, particularly Dipeptidyl Peptidase IV (DPP-IV/CD26). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and insights into the substrate's role in relevant biological pathways.
Core Chemical and Physical Properties
This compound, chemically known as N-benzyloxycarbonyl-glycyl-L-proline 7-amido-4-methylcoumarin, is a synthetic peptide substrate widely utilized in biochemical assays to quantify enzyme activity. Its fluorogenic nature allows for highly sensitive detection of proteases that cleave the bond between the proline and the 7-amido-4-methylcoumarin (AMC) moiety.
| Property | Value |
| IUPAC Name | benzyl N-[2-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate[1] |
| CAS Number | 68542-93-8[1][2][3][4][5][6][7][8][9] |
| Molecular Formula | C₂₅H₂₅N₃O₆[1][2][3][4][5][6][7][8] |
| Molecular Weight | 463.48 g/mol [2][4] |
| Appearance | White to off-white solid powder[2][3] |
| Purity | ≥98%[4] |
| Melting Point | 96-102 °C[10] |
| Solubility | Soluble in DMSO (≥10 mg/mL) and Ethanol (≥10 mg/mL)[6][11] |
| Storage (Solid) | Store at -20°C, protected from light.[2][4][5][11] |
| Storage (in Solvent) | Store at -80°C for up to 6 months or at -20°C for up to 1 month. Protect from light and store under nitrogen.[2][11] |
Fluorescence Properties
The utility of this compound in enzyme kinetics is derived from its fluorescent properties. The intact molecule is weakly fluorescent. However, upon enzymatic cleavage, the liberated 7-amino-4-methylcoumarin (B1665955) (AMC) fluoresces strongly, providing a signal that is directly proportional to enzyme activity.
| Parameter | Wavelength (nm) |
| Excitation Maximum (λex) | ~380 nm[2][4][11][12] |
| Emission Maximum (λem) | ~460-465 nm[2][4][11][12] |
Enzymatic Reaction and Assay Principle
This compound is a substrate for prolyl endopeptidases, which cleave the peptide bond on the C-terminal side of a proline residue. The most prominent of these enzymes is Dipeptidyl Peptidase IV (DPP-IV), a key therapeutic target in type 2 diabetes and a molecule of interest in immunology.
References
- 1. [PDF] CD26/DPPIV Signal Transduction Function, but Not Proteolytic Activity, Is Directly Related to Its Expression Level on Human Th1 and Th2 Cell Lines as Detected with Living Cell Cytochemistry | Semantic Scholar [semanticscholar.org]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. The structure and function of CD26 in the T-cell immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cut to the chase: a review of CD26/dipeptidyl peptidase‐4's (DPP4) entanglement in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. researchgate.net [researchgate.net]
- 11. Role of CD26/dipeptidyl peptidase IV in human T cell activation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The structure and function of CD26 in the T‐cell immune response | Semantic Scholar [semanticscholar.org]
Z-Gly-Pro-AMC: A Technical Guide to Solubility and Application in DMSO
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the solubility characteristics of the fluorogenic substrate Z-Gly-Pro-AMC in Dimethyl Sulfoxide (DMSO). It includes quantitative solubility data, detailed experimental protocols for its preparation and use, and visualizations of key enzymatic pathways and experimental workflows.
Quantitative Solubility Data
This compound exhibits high solubility in DMSO, which is essential for the preparation of concentrated stock solutions used in various biochemical assays. However, its solubility is significantly lower in aqueous solutions, necessitating the use of an organic solvent like DMSO for initial dissolution. The quantitative solubility data is summarized below.
Table 1: Solubility of this compound
| Solvent System | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |
| In Vitro | ||||
| DMSO | 125 mg/mL | 269.70 mM | Ultrasonic assistance is needed. The hygroscopic nature of DMSO can significantly impact solubility; using newly opened DMSO is recommended. | [1][2][3] |
| In Vivo Formulations (with 10% DMSO) | ||||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | ≥ 4.49 mM | Results in a clear solution. | [1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | ≥ 4.49 mM | Results in a clear solution. | [1][2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | ≥ 4.49 mM | Results in a clear solution. | [1][2] |
Key Pathways and Workflows
Enzymatic Reaction
This compound is a fluorogenic substrate primarily used to assay the activity of prolyl endopeptidase (PREP) and other proteases like Fibroblast Activation Protein (FAP).[1][4] The enzyme cleaves the amide bond between the proline and the 7-amino-4-methylcoumarin (B1665955) (AMC) group. This cleavage liberates AMC, a highly fluorescent molecule, allowing for the kinetic measurement of enzyme activity.[1][5]
Caption: Enzymatic cleavage of this compound by prolyl endopeptidase.
Experimental Workflow
The high solubility of this compound in DMSO is leveraged to create a concentrated stock, which is then diluted into an aqueous assay buffer to a final working concentration. It is crucial to maintain a low final DMSO concentration (ideally below 1%) in the assay to avoid enzyme inhibition or denaturation.[6]
Caption: General experimental workflow for a this compound enzyme assay.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and use of this compound solutions.
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in 100% DMSO.
Materials:
-
This compound (MW: 463.48 g/mol )[1]
-
Sterile microcentrifuge tubes
-
Vortexer and sonicator
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, use 4.63 mg.
-
Add the appropriate volume of 100% DMSO to achieve the desired concentration.
-
Vortex the tube thoroughly until the powder is completely dissolved.[6]
-
If dissolution is difficult, gentle warming (up to 37°C) and/or brief sonication can be used to aid the process.[1][6]
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. The stock solution is stable for up to 1 month at -20°C and up to 6 months at -80°C.[1]
Protocol 2: Fluorometric Enzyme Activity Assay (General)
This protocol provides a general guideline for measuring enzyme activity in a plasma sample. It should be adapted based on specific experimental needs.[1][2]
Materials:
-
This compound stock solution (from Protocol 1)
-
Plasma sample
-
Assay buffer (specific to the enzyme of interest)
-
Enzyme inhibitors or vehicle control (e.g., 0.0025% v/v DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of this compound by diluting the DMSO stock solution in the assay buffer. For example, to achieve a final assay concentration of 266 µM from a 380 µM working solution.[1][2] Pre-warm this solution to 37°C before use.
-
In a 96-well black plate, add 5 µL of the plasma sample to each well.
-
To appropriate wells, add 10 µL of an enzyme inhibitor (e.g., 250 nM FAP inhibitor or 250 nM PREP inhibitor) or 10 µL of the vehicle control.[1][2]
-
Initiate the reaction by adding 35 µL of the pre-warmed this compound working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence kinetically for 30 minutes, with excitation at 380 nm and emission at approximately 460-465 nm.[1][5]
-
Calculate the rate of reaction (Relative Fluorescence Units/min) from the linear portion of the resulting curve.
References
Z-Gly-Pro-AMC: A Comprehensive Technical Guide to its Spectroscopic Properties and Applications in Enzyme Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fluorogenic substrate Z-Gly-Pro-AMC, detailing its excitation and emission spectra, its utility in measuring enzyme activity, and comprehensive experimental protocols. This document is intended to serve as a core resource for professionals in biochemistry, cell biology, and drug discovery employing this versatile substrate.
Introduction to this compound
Z-Gly-Pro-7-amido-4-methylcoumarin (this compound) is a synthetic peptide substrate widely utilized for the sensitive and continuous measurement of specific protease activities. The molecule consists of a dipeptide sequence (Gly-Pro) linked to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). The N-terminus is protected by a benzyloxycarbonyl (Z) group, which enhances its stability and specificity.
The utility of this compound in enzyme assays is rooted in its fluorogenic nature. In its intact state, the substrate is relatively non-fluorescent. However, upon enzymatic cleavage of the amide bond between the C-terminal proline and the AMC moiety, the highly fluorescent AMC is liberated. The resultant increase in fluorescence intensity can be monitored in real-time, providing a direct measure of enzymatic activity. This compound is a well-established substrate for prolyl endopeptidase (PREP) and fibroblast activation protein (FAP).[1][2]
Spectroscopic Properties
The key to utilizing this compound effectively lies in understanding the spectral properties of the released fluorophore, 7-amino-4-methylcoumarin (AMC). While the intact substrate has minimal fluorescence, the enzymatic release of AMC results in a significant fluorescent signal.
| Property | Wavelength (nm) | Reference(s) |
| Excitation Maximum (λex) | ~380 | [1][2][3][4] |
| Emission Maximum (λem) | ~460 - 465 | [1][2][3][4] |
It is important to note that the precise excitation and emission maxima for the free AMC molecule are slightly different, typically cited as ~341-345 nm for excitation and ~440-445 nm for emission.[5][6][7] However, for practical purposes in assays using this compound, the broader excitation and emission ranges centered around 380 nm and 460 nm, respectively, are commonly used and provide excellent signal-to-noise ratios.[8]
Key Enzymes and Signaling Pathways
This compound is a valuable tool for studying the activity of two key serine proteases: prolyl endopeptidase (PREP) and fibroblast activation protein (FAP).
Prolyl Endopeptidase (PREP)
PREP is a cytosolic enzyme involved in the maturation and degradation of peptide hormones and neuropeptides.[9][10][11] Its activity is crucial in various physiological processes, and its dysregulation has been implicated in neurological disorders.[12][13] PREP specifically cleaves peptide bonds at the C-terminal side of proline residues in small peptides.[9]
Fibroblast Activation Protein (FAP)
FAP is a type-II transmembrane serine protease that is minimally expressed in normal adult tissues but is significantly upregulated in pathological conditions such as cancer, fibrosis, and arthritis.[1][14] It is predominantly found on the surface of cancer-associated fibroblasts (CAFs) within the tumor microenvironment.[3][5] FAP plays a crucial role in extracellular matrix remodeling, angiogenesis, and creating an immunosuppressive environment, thereby promoting tumor progression.[3][5][6] Its activity contributes to the activation of signaling pathways such as PI3K/Akt and Ras-ERK.[1][15]
Experimental Protocols
The following are detailed methodologies for performing enzyme activity assays using this compound. These protocols can be adapted for purified enzymes or cell lysates.
General Assay Workflow
Protocol 1: Combined FAP and PREP Activity Assay in Plasma[1][4]
This protocol is adapted for measuring the combined activity of FAP and PREP in plasma samples and can be modified to assess the activity of specific inhibitors.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Plasma sample
-
FAP inhibitor (optional)
-
PREP inhibitor (optional)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare stock solutions of FAP and PREP inhibitors in DMSO.
-
-
Assay Setup:
-
In a 96-well black microplate, pre-incubate 5 µL of plasma sample with:
-
10 µL of FAP inhibitor (e.g., 250 nM final concentration).
-
10 µL of PREP inhibitor (e.g., 250 nM final concentration).
-
10 µL of DMSO (for control).
-
-
Incubate for 15 minutes at 37°C.
-
-
Enzymatic Reaction:
-
Prepare a working solution of this compound by diluting the stock solution in pre-heated assay buffer to a concentration of 380 µM.
-
Initiate the reaction by adding 35 µL of the this compound working solution to each well to achieve a final concentration of 266 µM.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically for 30 minutes with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence per minute) from the linear portion of the kinetic curve.
-
The activity of FAP or PREP can be determined by subtracting the rate in the presence of the respective inhibitor from the total activity (DMSO control).
-
Protocol 2: General Fluorometric Enzyme Assay[8]
This protocol provides a general framework for measuring the activity of a purified enzyme or an enzyme in a cell lysate.
Materials:
-
This compound
-
DMSO or absolute ethanol
-
Assay Buffer (of choice, refer to literature for the specific enzyme)
-
Purified enzyme or cell lysate
-
7-Amino-4-methylcoumarin (AMC) standard
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Stock and Working Solutions:
-
Prepare a 20 mM stock solution of this compound in DMSO or absolute ethanol.
-
Prepare a working solution of the substrate by diluting the stock in the chosen assay buffer.
-
Prepare a stock solution of free AMC (e.g., 80 µM) in DMSO for generating a standard curve.
-
-
Assay Setup:
-
In a 96-well black microplate, add the enzyme solution (e.g., 10 µL of cell lysate or purified enzyme) to the assay buffer for a total volume of 480 µL.
-
Incubate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for an appropriate time (e.g., 30 minutes).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the this compound working solution.
-
-
Data Acquisition:
-
Immediately measure the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) kinetically.
-
-
Standard Curve and Data Analysis:
-
Prepare a standard curve by adding known amounts of the free AMC standard to the assay buffer in separate wells.
-
Record the fluorescence units for each standard concentration.
-
Plot fluorescence units versus the amount of free AMC (in nanomoles) to generate a standard curve.
-
Calculate the rate of the enzymatic reaction (ΔFLU/min) from the linear portion of the kinetic data.
-
Use the standard curve to convert the rate of fluorescence increase into the rate of AMC production (e.g., nmol/min).
-
Conclusion
This compound is a highly sensitive and versatile fluorogenic substrate that is indispensable for studying the enzymatic activity of prolyl endopeptidase and fibroblast activation protein. Its application in continuous, real-time assays makes it a powerful tool for fundamental research into the roles of these proteases in health and disease, as well as for the high-throughput screening of potential therapeutic inhibitors. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to effectively design and execute experiments utilizing this compound.
References
- 1. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 荧光底物 | MCE [medchemexpress.cn]
- 5. Frontiers | Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities [frontiersin.org]
- 6. storage.imrpress.com [storage.imrpress.com]
- 7. Prolyl endopeptidase contributes to early neutrophilic inflammation in acute myocardial transplant rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 10. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of prolyl endopeptidase in intracellular transport and protein secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. proteopedia.org [proteopedia.org]
- 14. scispace.com [scispace.com]
- 15. Fibroblast activation protein-α promotes the growth and migration of lung cancer cells via the PI3K and sonic hedgehog pathways - PMC [pmc.ncbi.nlm.nih.gov]
Z-Gly-Pro-AMC: A Comprehensive Technical Guide to its Fluorogenic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Gly-Pro-AMC (Cbz-Glycyl-L-prolyl-7-amido-4-methylcoumarin) is a highly sensitive and specific fluorogenic substrate widely utilized in biochemical and pharmaceutical research for the detection and characterization of certain proteases. Its utility lies in its ability to remain non-fluorescent until enzymatically cleaved, after which it releases the highly fluorescent molecule 7-amido-4-methylcoumarin (AMC). This property allows for the real-time, continuous monitoring of enzyme activity, making it an invaluable tool for enzyme kinetics, inhibitor screening, and diagnostic assays.
This technical guide provides an in-depth overview of the core fluorogenic properties of this compound, detailed experimental protocols, and quantitative data to facilitate its effective use in research and drug development.
Core Properties and Mechanism of Action
This compound is a synthetic peptide composed of a Glycine-Proline dipeptide sequence linked to the fluorophore 7-amido-4-methylcoumarin. The N-terminus is protected by a benzyloxycarbonyl (Z) group, which enhances substrate specificity.
The fundamental principle behind the fluorogenic nature of this compound is a phenomenon known as fluorescence resonance energy transfer (FRET) or quenching. In the intact substrate, the proximity of the AMC group to the rest of the molecule keeps it in a non-fluorescent or quenched state. Specific proteases, primarily those with post-proline cleaving activity, recognize and hydrolyze the amide bond between the proline residue and the AMC moiety. This cleavage event liberates the free AMC, which is highly fluorescent upon excitation. The resulting increase in fluorescence intensity is directly proportional to the rate of enzymatic activity.
The primary enzymes that cleave this compound include:
-
Prolyl Endopeptidase (PREP or POP) : A serine protease that cleaves peptide bonds on the C-terminal side of proline residues.[1]
-
Fibroblast Activation Protein (FAP) : A type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activity. FAP is a significant target in cancer research due to its selective expression on reactive stromal fibroblasts in epithelial carcinomas.[2]
-
Dipeptidyl Peptidase IV (DPPIV or CD26) : A serine protease that cleaves N-terminal dipeptides from polypeptides, particularly those with a proline or alanine (B10760859) at the penultimate position.[3]
Quantitative Data
The following tables summarize key quantitative data for this compound and the resulting fluorophore, AMC.
Table 1: Physicochemical and Spectral Properties of this compound and AMC
| Property | This compound | 7-Amino-4-methylcoumarin (AMC) |
| Molecular Formula | C₂₅H₂₅N₃O₆[4] | C₁₀H₉NO₂ |
| Molecular Weight | 463.49 g/mol [4] | 175.18 g/mol |
| Excitation Wavelength (λex) | ~380 nm[1] | ~380 nm |
| Emission Wavelength (λem) | ~460-465 nm (upon cleavage)[1][5] | ~460-465 nm |
| Appearance | White to off-white solid[1] | - |
| Solubility | Soluble in DMSO[1] | Soluble in DMF or absolute ethanol |
Table 2: Kinetic Parameters of Enzymes with this compound
| Enzyme | Source | Km (µM) | Vmax or Specific Activity | Assay Conditions |
| Proline-Specific Peptidase (ZIP) | Bovine Serum | 54 | Not Specified | Not Specified |
| Fibroblast Activation Protein (FAP), human recombinant | Not Specified | Not Specified | >1800 pmol/min/µg | 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5 |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
General Fluorometric Enzyme Assay Protocol
This protocol provides a general framework for measuring enzyme activity using this compound. Specific parameters may need to be optimized for the enzyme of interest.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, containing any necessary co-factors)
-
Purified enzyme or cell lysate
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Working Solutions:
-
Dilute the this compound stock solution to the desired final concentration in assay buffer. It is recommended to perform a substrate titration to determine the optimal concentration.
-
Dilute the enzyme preparation to the desired concentration in assay buffer.
-
-
Assay Setup:
-
Add 50 µL of the enzyme solution to each well of the 96-well plate.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
Include appropriate controls:
-
Substrate Blank: Assay buffer without enzyme.
-
Enzyme Blank: Enzyme solution without substrate.
-
Positive Control: A known active enzyme preparation.
-
-
-
Initiate the Reaction:
-
Add 50 µL of the this compound working solution to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-heated to the desired temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken at regular intervals (e.g., every 1-2 minutes).
-
Use an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (substrate blank) from all readings.
-
Determine the rate of reaction (increase in fluorescence per unit of time) from the linear portion of the curve.
-
Enzyme activity can be expressed as relative fluorescence units (RFU) per minute or converted to molar amounts of product formed using a standard curve generated with free AMC.
-
Combined Kinetic Fluorometric Activity Assay for FAP and Prolyl Oligopeptidase in Plasma
This protocol is adapted from a method to measure the combined activity of FAP and PREP in plasma samples.[1]
Materials:
-
Plasma sample
-
FAP inhibitor (optional, for differentiating enzyme activity)
-
PREP inhibitor (optional, for differentiating enzyme activity)
-
This compound solution (e.g., 380 µM in buffer)
-
DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Sample Preparation:
-
In a 96-well plate, pre-incubate 5 µL of the plasma sample with:
-
10 µL of a FAP inhibitor (e.g., 250 nM)
-
10 µL of a PREP inhibitor (e.g., 250 nM)
-
10 µL of 0.0025% (v/v) DMSO (for total activity measurement)
-
-
Incubate for 15 minutes at 37°C.
-
-
Initiate the Reaction:
-
Add 35 µL of pre-heated this compound solution (380 µM) to each well to achieve a final concentration of 266 µM.
-
-
Data Acquisition:
-
Measure the fluorescence kinetically for 30 minutes at 37°C with excitation at 380 nm and emission at 465 nm.[1]
-
Visualizations
Enzymatic Cleavage of this compound
Caption: Mechanism of this compound cleavage and fluorescence.
Experimental Workflow for a this compound Enzyme Assay
Caption: A typical workflow for a this compound based assay.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 01-I-1145 - this compound | 68542-93-8 | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AID 736685 - Inhibition of human FAP using this compound as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]
Z-Gly-Pro-AMC for Fibroblast Activation Protein (FAP) Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of the fluorogenic substrate Z-Gly-Pro-AMC in the study of Fibroblast Activation Protein (FAP), a serine protease implicated in a variety of pathological conditions, including cancer and fibrosis. This document details the core principles of FAP activity assays, experimental protocols, quantitative data, and the signaling pathways associated with FAP.
Introduction to Fibroblast Activation Protein (FAP)
Fibroblast Activation Protein (FAP), also known as seprase, is a type II transmembrane serine protease.[1][2] It is minimally expressed in healthy adult tissues but is significantly upregulated in the stromal fibroblasts of the majority of epithelial cancers, in areas of wound healing, and in fibrotic tissues.[2][3] FAP's unique expression pattern makes it an attractive target for diagnostic and therapeutic applications in oncology and other diseases.[3][4]
FAP exhibits both dipeptidyl peptidase and endopeptidase activities, with a strict specificity for cleaving substrates after a proline residue, particularly within the Gly-Pro sequence.[3][5][6] This enzymatic activity is crucial to its role in extracellular matrix (ECM) remodeling, which facilitates tumor invasion and metastasis.[7]
This compound: A Fluorogenic Substrate for FAP Activity
This compound (N-Carbobenzoxy-glycyl-prolyl-7-amido-4-methylcoumarin) is a widely used fluorogenic substrate for measuring the enzymatic activity of FAP. The substrate consists of the dipeptide Gly-Pro, which is recognized by FAP, linked to the fluorescent reporter molecule 7-amido-4-methylcoumarin (AMC).
Mechanism of Action
In its intact form, this compound is non-fluorescent. Upon enzymatic cleavage of the amide bond between the proline residue and the AMC moiety by FAP, the highly fluorescent AMC is released. The rate of increase in fluorescence intensity is directly proportional to the FAP activity in the sample. The fluorescence of free AMC can be monitored at an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm.[8][9]
Workflow for FAP Activity Assay using this compound
Caption: A streamlined workflow for quantifying FAP activity.
Quantitative Data: Kinetic Parameters and Inhibitor Potency
The following tables summarize key quantitative data for the interaction of FAP with this compound and the potency of various inhibitors determined using this substrate.
Table 1: Kinetic Parameters of FAP with this compound
| Enzyme Source | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Recombinant Human FAP | 54 | Not Reported | Not Reported | [10] |
| APCE (FAP) | Not Reported | Not Reported | ~18-fold higher than Gly-Pro-AMC | [11] |
Note: APCE (Antiplasmin-cleaving enzyme) is another name for FAP.
Table 2: IC50 Values of FAP Inhibitors Determined Using this compound
| Inhibitor | Enzyme Source | IC50 (nM) | Reference |
| OncoFAP (compound 1) | Human FAP | 16.8 | [12] |
| OncoFAP (compound 1) | Murine FAP | 14.5 | [12] |
| Inhibitor 8 | APCE (FAP) | 91,000 | [11] |
| Gly-boroPro (1) | Human FAP | Not Reported (low nM) | [13] |
| ARI-3099 (6) | Human FAP | Low nM | [14] |
Detailed Experimental Protocols
This section provides a detailed methodology for a standard FAP activity assay using this compound.
Materials and Reagents
-
FAP Source: Recombinant human FAP, cell lysates, or tissue homogenates.
-
Substrate: this compound (stock solution of 10 mM in DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, pH 7.5.[13]
-
Inhibitors (optional): Stock solutions of FAP inhibitors in a suitable solvent (e.g., DMSO).
-
96-well black, flat-bottom microplate.
-
Fluorescence microplate reader.
Assay Procedure
-
Prepare Working Solutions:
-
Dilute the this compound stock solution to the desired final concentration in Assay Buffer. A common final concentration is 25 µM.[13]
-
Dilute the FAP enzyme source to the desired concentration in ice-cold Assay Buffer.
-
If testing inhibitors, prepare serial dilutions of the inhibitor in Assay Buffer.
-
-
Set up the Assay Plate:
-
Test Wells: Add the FAP enzyme solution to the wells.
-
Inhibitor Wells: Pre-incubate the FAP enzyme solution with various concentrations of the inhibitor for a specified time (e.g., 10-15 minutes) at 37°C.[8][14]
-
Blank Wells: Add Assay Buffer without the FAP enzyme to determine background fluorescence.
-
Adjust the final volume in each well with Assay Buffer.
-
-
Initiate the Reaction:
-
Add the this compound working solution to all wells to start the enzymatic reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes.
-
Excitation Wavelength: 380 nm
-
Emission Wavelength: 460 nm[8]
-
Data Analysis
-
Calculate the rate of reaction (V) by determining the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the background fluorescence (from the blank wells) from the values of the test and inhibitor wells.
-
For inhibitor studies, plot the reaction rate (V) against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Considerations for Specificity
This compound can also be cleaved by other prolyl endopeptidases, most notably Prolyl Oligopeptidase (PREP).[5][9] Therefore, when working with complex biological samples, it is crucial to include appropriate controls, such as using specific FAP inhibitors or comparing results with FAP-deficient samples, to ensure the measured activity is predominantly from FAP.[15]
FAP-Associated Signaling Pathways
FAP's role in cancer progression is mediated through its influence on several key intracellular signaling pathways that control cell proliferation, migration, and invasion.[7][16]
FAP-Mediated Signaling in Cancer Progression
Caption: FAP influences multiple pro-tumorigenic signaling pathways.
Key signaling pathways influenced by FAP include:
-
PI3K/Akt Pathway: FAP expression has been shown to upregulate the PI3K/Akt signaling cascade, which is a central regulator of cell proliferation, survival, and growth.[7][16][17]
-
Ras-ERK Pathway: In some cancer types, FAP can activate the Ras-ERK pathway, another critical pathway involved in promoting cell proliferation and differentiation.[7][16]
-
Focal Adhesion Kinase (FAK) Pathway: FAP can regulate the FAK pathway, which is essential for cell migration and adhesion dynamics, thereby contributing to cancer cell invasion and metastasis.[17]
-
Immunosuppression: FAP contributes to an immunosuppressive tumor microenvironment, in part by promoting the secretion of CCL2, a chemokine that can suppress anti-tumor immune responses.[17]
The enzymatic activity of FAP is believed to be a key driver of these signaling events, although non-enzymatic functions may also play a role.[7]
Conclusion
This compound is an indispensable tool for researchers studying the enzymatic activity of Fibroblast Activation Protein. Its fluorogenic properties allow for sensitive and real-time measurement of FAP activity, which is crucial for understanding its biological function, screening for inhibitors, and developing novel diagnostic and therapeutic strategies targeting FAP. A thorough understanding of the experimental protocols, kinetic parameters, and the broader context of FAP signaling is essential for the effective application of this substrate in research and drug development.
References
- 1. Fibroblast activation protein, alpha - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Understanding fibroblast activation protein (FAP): substrates, activities, expression and targeting for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Small Molecule-Derived, Highly Selective Substrates for Fibroblast Activation Protein (FAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Using Substrate Specificity of Antiplasmin-Cleaving Enzyme for Fibroblast Activation Protein Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AID 736685 - Inhibition of human FAP using this compound as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Quantitation of fibroblast activation protein (FAP)-specific protease activity in mouse, baboon and human fluids and organs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aimed-analytics.com [aimed-analytics.com]
The Interaction of Z-Gly-Pro-AMC with Prolyl Oligopeptidase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl oligopeptidase (PREP), a cytosolic serine protease, plays a significant role in the maturation and degradation of proline-containing peptide hormones and neuropeptides.[1] Its involvement in various physiological processes, including neurological and inflammatory pathways, has rendered it a compelling target for drug discovery and development.[2][3][4] A key tool in the study of PREP is the fluorogenic substrate, Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC). This technical guide provides an in-depth overview of the interaction between this compound and PREP, offering detailed experimental protocols, quantitative data, and visual representations of the underlying mechanisms.
Core Interaction: Enzymatic Cleavage and Fluorescence
This compound is a synthetic peptide that serves as a specific substrate for PREP.[5][6] The enzyme recognizes and cleaves the peptide bond on the C-terminal side of the proline residue.[3] This cleavage event liberates the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), which, when excited at approximately 380 nm, emits a strong fluorescent signal at around 460 nm.[7][8] The rate of this fluorescence increase is directly proportional to the enzymatic activity of PREP, providing a sensitive and continuous method for monitoring enzyme kinetics and for screening potential inhibitors.[5]
Quantitative Kinetic Parameters
The interaction between this compound and PREP can be characterized by several key kinetic parameters. While these values can vary depending on the specific experimental conditions (e.g., enzyme source, buffer composition, pH, and temperature), the following table summarizes representative data found in the literature.
| Parameter | Value | Enzyme Source | Notes | Reference |
| Km | 54 µM | Bovine Serum | Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. | [9] |
Experimental Protocols
The following sections provide detailed methodologies for conducting PREP activity assays using this compound.
General PREP Activity Assay
This protocol describes a continuous fluorometric assay to measure the activity of prolyl oligopeptidase.
Materials and Reagents:
-
Recombinant or purified prolyl oligopeptidase (PREP)
-
This compound (stock solution in DMSO)
-
Assay Buffer (e.g., 0.1 M sodium/potassium phosphate (B84403) buffer, pH 7.0, containing 0.1 mM DTT)[10]
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Prepare a working solution of PREP in Assay Buffer to the desired concentration.
-
Prepare serial dilutions of the this compound substrate in Assay Buffer.
-
To each well of the 96-well microplate, add the PREP enzyme solution.
-
Initiate the reaction by adding the this compound solution to each well.
-
Immediately place the microplate in the fluorescence reader and monitor the increase in fluorescence over time at 37°C.[7]
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
PREP Inhibition Assay
This protocol is designed to determine the inhibitory activity of a test compound against PREP.
Materials and Reagents:
-
All materials from the General PREP Activity Assay
-
Test inhibitor compound (stock solution in a suitable solvent, e.g., DMSO)
Procedure:
-
Prepare serial dilutions of the test inhibitor in Assay Buffer. Ensure the final solvent concentration does not exceed a level that affects enzyme activity (typically ≤1%).[3]
-
In a 96-well microplate, add the PREP enzyme solution to each well.
-
Add the serially diluted inhibitor solutions to the respective wells. For the control (no inhibitor) and blank (no enzyme) wells, add Assay Buffer or the solvent used for the inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a specified period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).[7]
-
Initiate the reaction by adding the this compound substrate to all wells.
-
Monitor the fluorescence as described in the General PREP Activity Assay.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
Visualizing the Interaction and Workflow
The following diagrams illustrate the key processes involved in the this compound and PREP interaction.
Caption: Enzymatic cleavage of this compound by PREP.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Structure-function properties of prolyl oligopeptidase family enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound *CAS 68542-93-8* | AAT Bioquest [aatbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]
Z-Gly-Pro-AMC: A Comprehensive Technical Guide for Researchers
For Immediate Release: This technical guide provides an in-depth overview of the fluorogenic substrate Z-Gly-Pro-AMC, tailored for researchers, scientists, and professionals in drug development. This document outlines the product's chemical and physical properties, detailed handling and storage protocols, and comprehensive experimental procedures for its use in enzyme activity assays.
Product Information: Properties of this compound
This compound (Cbz-Gly-Pro-7-amido-4-methylcoumarin) is a sensitive fluorogenic substrate primarily used for the determination of post-proline cleaving enzyme (prolyl endopeptidase) activity.[1][2][3][4] The enzymatic hydrolysis of the amide bond between the proline residue and the 7-amido-4-methylcoumarin (AMC) group releases the highly fluorescent AMC moiety, allowing for the real-time monitoring of enzyme kinetics.[2][3][4][5][6]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, compiled from various suppliers.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₅N₃O₆ | [4][5][6][7] |
| Molecular Weight | 463.48 g/mol | [4][5][6] |
| Purity | ≥98% (TLC) | [4][7] |
| Appearance | White to off-white solid powder | [5][7] |
| Excitation Wavelength (λex) | 380 nm | [2][3][4][5][6] |
| Emission Wavelength (λem) | 460 - 465 nm | [2][3][4][5][6] |
| Solubility | Soluble in DMSO (e.g., 125 mg/mL) | [1][5] |
Handling, Storage, and Safety
Proper handling and storage of this compound are critical to maintain its stability and ensure reliable experimental outcomes.
Storage:
-
Solid Form: Store at -20°C, protected from light and under nitrogen.[5][6]
-
In Solvent (Stock Solutions): Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month.[5] It is crucial to protect solutions from light.[1][5] To avoid degradation from repeated freeze-thaw cycles, it is recommended to prepare single-use aliquots.
Handling:
-
Allow the powder to reach room temperature before opening the vial to prevent condensation.
-
When preparing stock solutions, use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by hygroscopic DMSO.[5] Ultrasonic treatment may be necessary to fully dissolve the compound.[5]
-
For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[5]
Safety:
-
This compound is intended for research use only (RUO).[1]
-
Users should consult the Safety Data Sheet (SDS) for comprehensive safety information regarding handling, disposal, and personal protective equipment.
Experimental Protocols
The following section provides a detailed methodology for a standard fluorometric enzyme assay using this compound. This protocol is a guideline and may require optimization based on the specific enzyme source and experimental conditions.
Materials and Reagents
-
This compound
-
Anhydrous DMSO
-
Assay Buffer (e.g., 50 mM HEPES or Tris-HCl, pH 7.5)
-
Enzyme source (purified enzyme or cell lysate)
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorometric microplate reader with excitation at ~380 nm and emission at ~460 nm
Preparation of Solutions
-
This compound Stock Solution (e.g., 10 mM):
-
Dissolve the appropriate mass of this compound in anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.63 mg of this compound in 1 mL of DMSO.
-
Ensure complete dissolution, using sonication if necessary.
-
Store as single-use aliquots at -20°C or -80°C, protected from light.
-
-
Enzyme Preparation:
-
Purified Enzyme: Dilute the purified enzyme to the desired concentration in ice-cold assay buffer. The optimal concentration should be determined empirically.
-
Cell Lysate: Prepare cell lysates using a suitable lysis buffer. Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford). The lysate can be used fresh or stored at -80°C.
-
Enzyme Assay Protocol
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Enzyme solution (or cell lysate)
-
Inhibitor or vehicle control (if applicable)
-
-
The final volume in each well before adding the substrate should be consistent (e.g., 90 µL).
-
Include appropriate controls:
-
No-enzyme control: Assay buffer without the enzyme source to measure background fluorescence.
-
Positive control: A known concentration of purified active enzyme.
-
Inhibitor control: Enzyme pre-incubated with a specific inhibitor.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).[5]
-
-
Initiation of Reaction:
-
Prepare a working solution of this compound by diluting the stock solution in the assay buffer.
-
Add the this compound working solution to each well to initiate the enzymatic reaction. For example, add 10 µL of a 10X substrate solution to bring the final volume to 100 µL. The final substrate concentration typically ranges from 20 µM to 100 µM, but should be optimized for the specific enzyme and assay conditions.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed fluorometric microplate reader.
-
Measure the increase in fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[5]
-
-
Data Analysis:
-
Determine the rate of the reaction (increase in fluorescence units per minute) from the linear portion of the kinetic curve.
-
Subtract the rate of the no-enzyme control from all experimental wells.
-
Enzyme activity can be quantified by generating a standard curve with free 7-amido-4-methylcoumarin (AMC).
-
Visualizing the Mechanism of Action
The following diagrams illustrate the enzymatic cleavage of this compound and a typical experimental workflow.
Caption: Enzymatic reaction of this compound with Prolyl Endopeptidase.
Caption: A typical workflow for a this compound fluorometric enzyme assay.
References
An In-depth Technical Guide to the Safety and Storage of Z-Gly-Pro-AMC
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and storage information for the fluorogenic substrate Z-Gly-Pro-AMC (Cbz-Gly-Pro-7-amido-4-methylcoumarin). Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound for accurate and reproducible experimental results.
Chemical and Physical Properties
This compound is a synthetic peptide substrate widely used in biochemical assays to measure the activity of proteases, particularly prolyl endopeptidases. Upon enzymatic cleavage, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is released, providing a measurable signal.
| Property | Value | Source |
| CAS Number | 68542-93-8 | [1][2][3][4] |
| Molecular Formula | C₂₅H₂₅N₃O₆ | [1][2][4][5] |
| Molecular Weight | 463.49 g/mol | [1][3] |
| Appearance | White to off-white solid/powder | [1][6] |
| Purity | ≥ 99% (TLC) | [1] |
| Solubility | Soluble in DMSO (≥10 mg/ml), Ethanol (≥10 mg/ml) | [4] |
| Excitation Wavelength (λex) | 340-380 nm | [2][4][5][7][8] |
| Emission Wavelength (λem) | 440-465 nm | [2][4][5][7][8] |
Safety Information
While a complete safety data sheet (SDS) was not available in the immediate search results, key hazard and risk phrases have been identified for this compound. It is imperative to handle this compound with care in a controlled laboratory environment.
Hazard Identification
| Hazard Statement | Description | Source |
| H303 | May be harmful if swallowed | [3] |
| H313 | May be harmful in contact with skin | [3] |
| H333 | May be harmful if inhaled | [3] |
| Risk Phrase | Description | Source |
| R20 | Harmful by inhalation | [3] |
| R21 | Harmful in contact with skin | [3] |
| R22 | Harmful if swallowed | [3] |
Recommended Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound to minimize exposure.
| PPE | Recommendation |
| Eye Protection | Safety glasses or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood, especially when handling the powder form. |
Storage and Stability
Proper storage of this compound is critical to prevent degradation and ensure its functionality in assays.
Solid Form
| Condition | Temperature | Duration | Additional Notes | Source |
| Long-term | -20°C | Up to 1 year | Store tightly sealed and desiccated. Protect from light. Stored under nitrogen. | [2][5][6][7][8] |
| Short-term | 0 - 8°C | Not specified | [1] | |
| Shipping | Room temperature | Not applicable | For continental US; may vary elsewhere. | [6][7] |
In Solvent
| Solvent | Temperature | Duration | Additional Notes | Source |
| DMSO or Ethanol | -80°C | Up to 6 months | Protect from light. Stored under nitrogen. | [7] |
| DMSO or Ethanol | -20°C | Up to 1 month | Protect from light. Stored under nitrogen. | [7][8] |
Safe Handling and Storage Workflow
The following diagram illustrates the recommended workflow for the safe handling and storage of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Storage of this compound.
Experimental Protocol: Fluorometric Enzyme Assay
This protocol is a representative example of how this compound is used in a research setting. It is intended as a guideline and should be adapted to specific experimental needs.[7][8]
Materials
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Assay buffer (specific to the enzyme of interest)
-
Enzyme solution (cell lysate or purified enzyme)
-
96-well black microplate
-
Fluorometric plate reader with excitation at ~380 nm and emission at ~460 nm
Procedure
-
Prepare a 10 mM stock solution of this compound in DMSO. Store this stock solution at -20°C or -80°C as recommended.
-
Dilute the this compound stock solution to the desired final working concentration in the assay buffer. This should be done immediately before use.
-
Pipette the enzyme solution into the wells of the 96-well plate.
-
Add the diluted this compound substrate solution to each well to initiate the enzymatic reaction.
-
Immediately place the plate in the fluorometric plate reader.
-
Measure the increase in fluorescence over time. The rate of increase in fluorescence is proportional to the enzyme activity.
-
Calculate the enzyme activity based on a standard curve of free 7-amino-4-methylcoumarin (AMC) if absolute quantification is required.
This in-depth guide provides essential information for the safe and effective use of this compound. By following these recommendations, researchers can ensure the integrity of their experiments and maintain a safe laboratory environment.
References
- 1. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 2. GHS hazard statements - Wikipedia [en.wikipedia.org]
- 3. You are being redirected... [bio-world.com]
- 4. chemsafetypro.com [chemsafetypro.com]
- 5. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 6. GHS Hazard Statements - List, Codes & Implementation | BradyID.com [bradyid.com]
- 7. Full list of the R and S phrases. Download R phrases, S phrases [msds-europe.com]
- 8. The MSDS HyperGlossary: Risk Phrases [ilpi.com]
An In-depth Technical Guide to Z-Gly-Pro-AMC (CAS Number 68542-93-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Z-Gly-Pro-AMC, a fluorogenic substrate widely utilized in biochemical and pharmaceutical research. This document details its chemical properties, applications in enzyme activity assays, and provides in-depth experimental protocols for its use in research and drug discovery.
Introduction
This compound (Cbz-Glycyl-L-prolyl-7-amido-4-methylcoumarin) is a synthetic peptide substrate designed for the sensitive and continuous measurement of protease activity. Its core structure consists of a dipeptide, Glycyl-Proline, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). The N-terminus is protected by a benzyloxycarbonyl (Z) group, which enhances its stability and specificity.
The primary application of this compound is as a substrate for prolyl endopeptidase (PREP), also known as post-proline cleaving enzyme. PREP is a serine protease that specifically cleaves peptide bonds on the C-terminal side of proline residues. This enzyme is implicated in various physiological and pathological processes, including neurodegenerative diseases and cancer, making it a significant target for drug development.
The utility of this compound lies in its fluorogenic nature. In its intact form, the substrate exhibits minimal fluorescence. However, upon enzymatic cleavage by PREP between the proline and AMC moieties, the highly fluorescent AMC is liberated. The resulting increase in fluorescence intensity, which can be monitored in real-time, is directly proportional to the enzyme's activity.
Physicochemical and Spectroscopic Properties
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in the tables below.
Table 1: General and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 68542-93-8 | |
| Molecular Formula | C₂₅H₂₅N₃O₆ | |
| Molecular Weight | 463.49 g/mol | |
| Appearance | White to off-white solid powder | |
| Purity | ≥98% | |
| Synonyms | Z-L-glycyl-L-proline-7-amido-4-methylcoumarin, Cbthis compound |
Table 2: Spectroscopic Properties
| Property | Value | Reference(s) |
| Excitation Wavelength (λex) | 380 nm | |
| Emission Wavelength (λem) | 460-465 nm |
Table 3: Solubility and Storage
| Property | Value | Reference(s) |
| Solubility | Soluble in DMSO (≥10 mg/mL), Ethanol (≥10 mg/mL) | |
| Storage Conditions | Store at -20°C, protected from light. |
Principle of the Fluorogenic Assay
The enzymatic assay using this compound is based on the release of the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC), upon proteolytic cleavage. This principle is illustrated in the diagram below.
Prolyl Endopeptidase (PREP) Signaling Context
Prolyl endopeptidase is involved in the maturation and degradation of various peptide hormones and neuropeptides, thereby playing a crucial role in cellular signaling. A simplified diagram illustrating the role of PREP is shown below.
Experimental Protocols
The following sections provide detailed protocols for the use of this compound in enzyme activity assays.
General Workflow for Enzyme Activity Assay
The general workflow for a standard enzyme activity assay using this compound is depicted below.
Preparation of a 7-Amino-4-methylcoumarin (AMC) Standard Curve
To quantify the enzyme activity, a standard curve of known AMC concentrations versus fluorescence is required.
Materials:
-
7-Amino-4-methylcoumarin (AMC) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5)
-
Black, flat-bottom 96-well microplate
Procedure:
-
Prepare a 10 mM AMC Stock Solution: Dissolve an accurately weighed amount of AMC powder in high-quality DMSO to a final concentration of 10 mM.
-
Prepare an Intermediate Dilution: Dilute the 10 mM stock solution to 100 µM in Assay Buffer.
-
Perform Serial Dilutions: Create a series of dilutions from the 100 µM intermediate stock to generate a range of concentrations (e.g., 0 to 50 µM) for the standard curve.
-
Plate Setup: Add a defined volume (e.g., 100 µL) of each AMC standard dilution to triplicate wells of a black 96-well microplate. Include a "blank" control containing only the Assay Buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation of ~380 nm and an emission of ~460 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the fluorescence readings of all AMC standard wells.
-
Plot the background-subtracted fluorescence values (Relative Fluorescence Units, RFU) against the corresponding AMC concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value ≥ 0.99 is desirable.
-
Prolyl Endopeptidase (PREP) Activity Assay
This protocol provides a method for measuring PREP activity in a sample.
Materials:
-
This compound
-
DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.1% (v/v) Triton X-100)
-
PREP enzyme solution (purified or in cell lysate)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 10 mM this compound Stock Solution: Dissolve this compound in DMSO.
-
Prepare a Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration. A typical final concentration is around the Km value of the enzyme for the substrate (approximately 20-54 µM for PREP).
-
Assay Setup:
-
In a 96-well plate, add the PREP enzyme solution to each well.
-
For a negative control, use heat-inactivated enzyme or a buffer blank.
-
Adjust the volume in each well with Assay Buffer to a final volume of 50 µL.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 50 µL of the working substrate solution to each well to initiate the reaction. The final volume in each well will be 100 µL.
-
Data Acquisition: Immediately measure the increase in fluorescence in a kinetic mode for 30-60 minutes at 37°C, with readings taken every 1-2 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot (RFU/min).
-
Convert the V₀ from RFU/min to moles of AMC released per minute using the slope of the AMC standard curve.
-
High-Throughput Screening (HTS) for PREP Inhibitors
This protocol is adapted for screening compound libraries for potential PREP inhibitors.
Materials:
-
All materials from the PREP Activity Assay protocol.
-
Test compounds dissolved in DMSO.
-
A known PREP inhibitor as a positive control (e.g., Z-Pro-prolinal).
Procedure:
-
Reagent Preparation: Prepare reagents as described in the PREP Activity Assay.
-
Assay Setup: In a 384-well plate, add:
-
Test Wells: PREP enzyme solution and test compound at various concentrations.
-
Positive Control Wells: PREP enzyme solution and a known PREP inhibitor.
-
Negative Control (No Inhibition) Wells: PREP enzyme solution and DMSO (vehicle control).
-
Blank Wells: Assay buffer and DMSO.
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.
-
Reaction Initiation: Add the this compound working solution to all wells simultaneously using a liquid handler.
-
Data Acquisition: Measure the fluorescence intensity at a single time point after a fixed incubation period (e.g., 30 minutes) or kinetically.
-
Data Analysis:
-
Subtract the blank values from all other readings.
-
Calculate the percent inhibition for each test compound concentration relative to the negative control (DMSO).
-
Plot percent inhibition versus compound concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Conclusion
This compound is a highly sensitive and reliable fluorogenic substrate for the continuous measurement of prolyl endopeptidase activity. Its properties make it an invaluable tool for basic research into the function of PREP and for the high-throughput screening of potential therapeutic inhibitors in drug discovery programs. The detailed protocols and conceptual diagrams provided in this guide offer a robust framework for researchers to effectively integrate this compound into their experimental workflows.
Methodological & Application
Z-Gly-Pro-AMC Fluorescent Assay: A Comprehensive Guide for Researchers
Authored for researchers, scientists, and drug development professionals, this document provides a detailed overview and protocol for the Z-Gly-Pro-AMC fluorescent assay, a widely used method for measuring the activity of prolyl endopeptidase (PREP) and related enzymes. This guide includes in-depth application notes, step-by-step experimental protocols for various sample types, and a summary of key quantitative data.
Introduction
The this compound fluorescent assay is a sensitive and continuous method for determining the enzymatic activity of prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP).[1][2] PREP is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues.[1] This enzyme is implicated in various physiological processes, including the metabolism of neuropeptides and peptide hormones, making it a target for drug discovery in areas such as neurological disorders.[1]
The assay utilizes the fluorogenic substrate Z-Gly-Pro-7-amido-4-methylcoumarin (this compound). In its intact form, this substrate is non-fluorescent. However, upon cleavage by PREP between the proline and AMC moieties, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is released.[3] The increase in fluorescence, measured at an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm, is directly proportional to the enzyme's activity.[3][4]
Assay Principle
The fundamental principle of the this compound assay lies in the enzymatic liberation of a fluorescent reporter molecule. The workflow involves the incubation of the enzyme source with the this compound substrate, followed by the kinetic measurement of the resulting fluorescence signal.
Diagram 1: Principle of the this compound fluorescent assay.
Applications
The this compound assay is a versatile tool with several key applications in research and drug development:
-
Enzyme Activity Measurement: Quantifying the activity of PREP in various biological samples, including purified enzyme preparations, cell lysates, and plasma.[3]
-
Inhibitor Screening: High-throughput screening of chemical libraries to identify potential inhibitors of PREP.[1]
-
Drug Development: Characterizing the potency (e.g., IC50 values) and mechanism of action of PREP inhibitors.[1][5]
-
Biochemical Research: Investigating the kinetics and substrate specificity of PREP and other proline-specific peptidases.[6]
Quantitative Data Summary
This section summarizes key quantitative data for the this compound assay, including substrate properties, enzyme kinetic parameters, and inhibitor potencies.
Substrate and Fluorophore Properties
| Parameter | Value | Reference(s) |
| Substrate | Z-L-glycyl-L-proline-7-amido-4-methylcoumarin | [2] |
| CAS Number | 68542-93-8 | [3] |
| Molecular Formula | C₂₅H₂₅N₃O₆ | [3] |
| Molecular Weight | 463.48 g/mol | [3] |
| Excitation Wavelength (Ex) | ~380 nm | [3][4] |
| Emission Wavelength (Em) | ~460 nm | [3][4] |
| Solvent for Stock | DMSO | [3] |
Enzyme Kinetic Parameters
The Michaelis-Menten constant (Kₘ) for the hydrolysis of this compound by prolyl endopeptidase can vary depending on the enzyme source and assay conditions.
| Enzyme Source | Kₘ (µM) | kcat (s⁻¹) | Assay Conditions | Reference(s) |
| Bovine Serum (ZIP) | 54 | Not Reported | pH 7.4-8.0 | [6] |
| Porcine Brain | Not Reported | Not Reported | pH 7.0, 0.1 M sodium/potassium phosphate (B84403) buffer, 0.1 mM DTT, 23°C | [7] |
| Recombinant Human | Not Reported | Not Reported | 50 mM Tris (pH 7.5), 100 µg BSA, 20 µM substrate, RT, 30 min | [8] |
Inhibitor Potency (IC₅₀)
The this compound assay is frequently used to determine the half-maximal inhibitory concentration (IC₅₀) of various compounds against prolyl endopeptidase.
| Inhibitor | Enzyme Source | IC₅₀ | Reference(s) |
| Z-Pro-Prolinal | Leishmania infantum POP | 4.2 nM | [1] |
| PSKP-1 | Bovine Blood Serum | 124 ± 56 nM | [6] |
| PSKP-1K | Bovine Blood Serum | 131 ± 26 nM | [6] |
| Compound with R=CHO | Porcine POP | Kᵢ = 0.1 nM | [7] |
| Compound with R=CN | Porcine POP | Kᵢ = 0.1 nM | [7] |
| Compound with R=COCH₂OH | Porcine POP | Kᵢ = 0.1 nM | [7] |
| Compound with R=H | Porcine POP | Kᵢ = 11.8 nM | [7] |
Experimental Protocols
Detailed methodologies for performing the this compound assay with different sample types are provided below. It is recommended to optimize these protocols for specific experimental conditions.
General Reagent Preparation
-
Assay Buffer: A common assay buffer is 50 mM Tris-HCl, pH 7.5, containing 1 mg/mL BSA and 1 mM EDTA.[9] The optimal pH for prolyl endopeptidase activity is generally between 6.3 and 8.1.[10]
-
This compound Stock Solution: Prepare a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C, protected from light.[9]
-
AMC Standard Stock Solution: Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO. Store at -20°C, protected from light. This will be used to generate a standard curve for quantifying enzyme activity.[11]
Protocol 1: Purified Prolyl Endopeptidase Assay
This protocol is suitable for determining the activity of a purified or recombinant prolyl endopeptidase.
Diagram 2: Experimental workflow for the purified enzyme assay.
Procedure:
-
Reagent Preparation:
-
Dilute the purified PREP to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Prepare a working solution of this compound in Assay Buffer. A final concentration at or near the Kₘ value is recommended for inhibitor screening.[9]
-
If screening inhibitors, prepare serial dilutions of the test compounds. The final DMSO concentration in the assay should be kept low (typically ≤1%).[9]
-
-
Assay Protocol (96-well black, flat-bottom plate):
-
To each well, add the appropriate volumes of Assay Buffer, diluted enzyme, and inhibitor or vehicle (DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.[1]
-
Initiate the reaction by adding the this compound working solution to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity (Ex: 380 nm, Em: 460 nm) at 37°C for 15-30 minutes, with readings taken every 60 seconds.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.
-
For inhibitor screening, determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cell Lysate Assay
This protocol is designed for measuring PREP activity in cell lysates.
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and a protease inhibitor cocktail, excluding PREP inhibitors).
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Protocol (96-well black, flat-bottom plate):
-
Add 20-50 µg of total protein from the cell lysate to each well.
-
For negative controls, pre-incubate the lysate with a known PREP inhibitor.
-
Adjust the final volume in each well with Assay Buffer.
-
Include a blank well containing only Assay Buffer.
-
Initiate the reaction by adding the this compound working solution.
-
Measure the fluorescence kinetically as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve.
-
Subtract the rate of the blank wells from the rates of the sample and control wells.
-
The specific activity can be calculated by normalizing the rate to the amount of protein in the lysate.
-
Protocol 3: Plasma Sample Assay
This protocol is adapted for measuring PREP activity in plasma samples, taking into account the presence of other proteases.
Diagram 3: Differentiating PREP and FAP activity in plasma.
Procedure:
-
Sample Preparation:
-
Use 5 µL of plasma per well.[3]
-
-
Assay Protocol (96-well black, flat-bottom plate):
-
To measure PREP activity, pre-incubate the plasma sample with a specific Fibroblast Activation Protein (FAP) inhibitor (e.g., 250 nM FAP inhibitor) for 15 minutes at 37°C.[3] FAP is another enzyme present in plasma that can cleave this compound.
-
To measure FAP activity, pre-incubate the plasma with a specific PREP inhibitor (e.g., 250 nM PREP inhibitor).[3]
-
Include a control with DMSO (vehicle).
-
Add a pre-heated this compound solution (e.g., 380 µM diluted in buffer) to a final concentration of approximately 266 µM.[3]
-
Measure fluorescence kinetically for 30 minutes at 37°C.[3]
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each condition. The activity in the presence of the FAP inhibitor represents the PREP activity, and vice versa.
-
Data Analysis and Interpretation
AMC Standard Curve
To convert the relative fluorescence units (RFU) to the molar amount of product formed, a standard curve using known concentrations of free AMC should be generated.
-
Prepare a series of dilutions of the AMC standard stock solution in Assay Buffer (e.g., 0-10 µM).[11]
-
Add a fixed volume of each dilution to the wells of a 96-well plate.
-
Measure the fluorescence at the same settings used for the enzyme assay.
-
Subtract the fluorescence of the blank (buffer only) from all readings.
-
Plot the background-subtracted RFU versus the AMC concentration and perform a linear regression. The slope of this line (RFU/µM) can be used to convert the reaction rates (RFU/min) to the rate of product formation (µM/min).[12]
Calculation of Enzyme Activity
The enzyme activity can be calculated using the following formula:
Activity (µmol/min/mg) = (Rate of fluorescence increase (RFU/min) / Slope of AMC standard curve (RFU/µmol)) / mg of protein in the assay
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence | - Substrate instability (autohydrolysis) - Contaminated reagents or plates - Autofluorescence of test compounds | - Prepare fresh substrate solution and protect from light - Use high-purity reagents and black microplates - Run a compound-only control |
| Low or no signal | - Inactive enzyme - Incorrect instrument settings - Inhibitory components in the sample | - Use a fresh enzyme preparation or a positive control - Verify excitation and emission wavelengths - Dilute the sample or use a buffer exchange column |
| Non-linear reaction rate | - Substrate depletion - Enzyme instability | - Use a lower enzyme concentration or a shorter assay time - Optimize buffer conditions (pH, additives) |
| Inconsistent results | - Pipetting errors - Temperature fluctuations | - Use calibrated pipettes and ensure proper mixing - Pre-incubate all reagents and the plate at the assay temperature |
Conclusion
The this compound fluorescent assay is a robust, sensitive, and widely applicable method for studying prolyl endopeptidase and related enzymes. By following the detailed protocols and data analysis procedures outlined in this guide, researchers can obtain reliable and reproducible results for enzyme activity measurements and inhibitor screening, thereby advancing research and drug discovery efforts targeting these important proteases.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recombinant human Prolyl Endopeptidase protein (ab80376) | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Measuring Enzyme Activity with Z-Gly-Pro-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC) is a highly sensitive and specific fluorogenic substrate for the detection and quantification of certain protease activities. This application note provides a comprehensive guide to utilizing this compound for measuring the activity of enzymes such as Dipeptidyl Peptidase IV (DPP-IV) and Prolyl Endopeptidase (PREP). The core principle of this assay is the enzymatic cleavage of the amide bond between the proline residue of the substrate and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its conjugated form, this compound is essentially non-fluorescent. However, upon enzymatic hydrolysis, the release of free AMC results in a significant increase in fluorescence, which can be monitored in real-time to determine enzyme kinetics.[1][2] The fluorescence of liberated AMC is typically measured with an excitation wavelength in the range of 360-380 nm and an emission wavelength between 440-460 nm.[3][4]
This document offers detailed protocols for performing enzyme activity assays, generating a standard curve for quantitative analysis, and troubleshooting common issues. Additionally, it provides a summary of relevant quantitative data for key enzymes and inhibitors.
Principle of the Assay
The enzymatic reaction at the heart of this assay is the hydrolysis of the this compound substrate. The enzyme recognizes the Gly-Pro dipeptide sequence and cleaves the bond linking it to the AMC fluorophore. This process releases the AMC molecule, which is highly fluorescent. The rate of increase in fluorescence is directly proportional to the enzymatic activity under appropriate assay conditions.
Caption: Enzymatic cleavage of this compound to produce a fluorescent signal.
Data Presentation
Enzyme Kinetic Parameters
The Michaelis-Menten constant (Km) is a key parameter that reflects the affinity of an enzyme for its substrate. While specific Km and Vmax values for this compound can vary depending on the enzyme source and assay conditions, the following table provides some reported values for relevant enzymes and substrates to serve as a reference.
| Enzyme | Substrate | Km (µM) | Source |
| Proline-Specific Peptidase (ZIP) | Z-Gly-Pro-MCA | 54 | Bovine Serum |
| Prolyl Endopeptidase (PREP) | Z-Gly-Pro-pNA | 25 | Flavobacterium sp. |
Note: Z-Gly-Pro-MCA and Z-Gly-Pro-pNA are structurally similar substrates to this compound and their kinetic parameters provide a useful approximation.[1][5]
Inhibitor IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes IC50 values for known DPP-IV inhibitors determined using AMC-based substrates.
| Inhibitor | Enzyme Target | IC50 (µM) | Assay Substrate | Source |
| Sitagliptin | DPP-IV | 0.071 ± 0.005 | Gly-Pro-AMC | In vitro |
| Sitagliptin | DPP-IV | 0.6 | Gly-Pro-AMC | Caco-2 cells |
| Sitagliptin | DPP-IV | 0.2 | Gly-Pro-AMC | Human Serum |
| Kaempferol Glycoside 1 | DPP-IV | 27.89 ± 1.29 | Gly-Pro-AMC | In vitro |
| Kaempferol Glycoside 2 | DPP-IV | 36.52 ± 0.78 | Gly-Pro-AMC | In vitro |
| Kaempferol Glycoside 3 | DPP-IV | 37.01 ± 1.40 | Gly-Pro-AMC | In vitro |
| Kaempferol (Aglycone) | DPP-IV | 51.9 ± 4.83 | Gly-Pro-AMC | In vitro |
Experimental Protocols
Materials and Reagents
-
This compound (CAS 68542-93-8)
-
Enzyme (e.g., recombinant human DPP-IV, Prolyl Endopeptidase)
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5, containing 0.1 mg/ml BSA for DPP-IV; or 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA)[8][9]
-
Dimethyl Sulfoxide (DMSO) for stock solution preparation
-
7-Amino-4-methylcoumarin (AMC) standard (for quantitative analysis)
-
Black, flat-bottom 96-well microplates (for fluorescence assays)
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
Preparation of Stock Solutions
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO to make a 10 mM stock solution. Store in small aliquots at -20°C, protected from light.[10]
-
AMC Standard Stock Solution (1 mM): Dissolve 7-amino-4-methylcoumarin in DMSO to make a 1 mM stock solution. Store at -20°C, protected from light.[11]
Protocol 1: AMC Standard Curve Generation
To convert the measured relative fluorescence units (RFU) into the molar amount of product formed, a standard curve using free AMC is essential.
-
Prepare AMC Dilutions: Prepare a series of dilutions of the 1 mM AMC stock solution in the assay buffer. A typical concentration range for the standard curve is 0 to 100 µM.[11]
-
Plate Setup: Add a fixed volume (e.g., 100 µL) of each AMC dilution to the wells of a black microplate. Include a blank with assay buffer only.
-
Measure Fluorescence: Read the fluorescence of the plate using the same excitation and emission wavelengths as for the enzyme assay (Ex: ~380 nm, Em: ~460 nm).
-
Plot the Standard Curve: Subtract the blank reading from all measurements. Plot the background-corrected RFU against the corresponding AMC concentration. The slope of the linear regression of this curve will be used to convert the rate of the enzymatic reaction from RFU/min to moles/min.[12]
Caption: Workflow for generating an AMC standard curve.
Protocol 2: General Enzyme Activity Assay
This protocol provides a general framework for measuring enzyme activity. Optimal conditions (e.g., enzyme concentration, substrate concentration, incubation time) should be determined empirically for each specific enzyme and experimental setup.
-
Prepare Reagents:
-
Enzyme Working Solution: Thaw the enzyme stock on ice and dilute it to the desired concentration in cold assay buffer just before use.
-
Substrate Working Solution: Dilute the this compound stock solution in assay buffer to the desired final concentration. For kinetic studies, a range of concentrations bracketing the Km value is recommended.[11]
-
-
Assay Setup:
-
In a 96-well black microplate, add the assay components in the following order:
-
Assay Buffer
-
Test compounds or vehicle control (for inhibitor screening)
-
Enzyme working solution
-
-
Include appropriate controls:
-
No-enzyme control: Assay buffer and substrate (to measure substrate auto-hydrolysis).
-
No-substrate control: Assay buffer and enzyme (to measure background fluorescence of the enzyme solution).
-
-
-
Initiate the Reaction: Add the substrate working solution to all wells to start the reaction. The final volume in each well should be consistent (e.g., 100 or 200 µL).
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to the desired temperature (e.g., 37°C). Measure the fluorescence intensity kinetically for a set period (e.g., 30-60 minutes) with readings taken at regular intervals (e.g., every 1-2 minutes).[10][13]
-
Data Analysis:
-
Plot the fluorescence intensity (RFU) versus time for each reaction.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve. This rate will be in RFU/min.
-
Convert V₀ to a molar rate (e.g., µM/min or pmol/min) using the slope from the AMC standard curve.
-
For inhibitor studies, calculate the percent inhibition relative to the vehicle control.
-
Caption: Experimental workflow for a kinetic enzyme assay using this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | 1. Autohydrolysis of the substrate. 2. Contamination of reagents or microplate. 3. Autofluorescence of test compounds. | 1. Run a "no-enzyme" control to determine the rate of autohydrolysis and subtract it from the sample readings. 2. Use high-purity reagents and black microplates designed for fluorescence. 3. Run a "compound-only" control to measure its intrinsic fluorescence.[14] |
| Low or No Fluorescence Signal | 1. Inactive enzyme. 2. Incorrect instrument settings. 3. Fluorescence quenching by test compounds. | 1. Use a fresh enzyme preparation or a positive control to verify activity. 2. Ensure the excitation and emission wavelengths are set correctly for AMC. 3. Perform a quenching control by adding the compound to a known concentration of free AMC.[14] |
| Non-linear Reaction Rate | 1. Substrate depletion. 2. Enzyme instability. | 1. Reduce the enzyme concentration or the reaction time to ensure less than 10-15% of the substrate is consumed. 2. Verify enzyme stability under the assay conditions by running a control without any test compounds.[14] |
| Inconsistent Results | 1. Pipetting errors. 2. Inhomogeneous mixing of reagents. 3. Temperature fluctuations. | 1. Use calibrated pipettes and ensure consistent technique. 2. Ensure thorough mixing of all components in the wells. 3. Pre-incubate all reagents and the plate at the assay temperature.[3] |
Conclusion
The this compound fluorogenic substrate provides a sensitive and reliable tool for the continuous measurement of specific protease activities. The protocols and data presented in this application note offer a robust framework for researchers in academia and industry to conduct high-quality enzymatic assays for basic research, inhibitor screening, and drug development. Careful attention to experimental design, including the use of appropriate controls and standard curves, will ensure the generation of accurate and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. DPP-IV Inhibitory Potentials of Flavonol Glycosides Isolated from the Seeds of Lens culinaris: In Vitro and Molecular Docking Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Soybean- and Lupin-Derived Peptides Inhibit DPP-IV Activity on In Situ Human Intestinal Caco-2 Cells and Ex Vivo Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. content.abcam.com [content.abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. nrel.colostate.edu [nrel.colostate.edu]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
Application Notes: Z-Gly-Pro-AMC Fluorogenic Assay for FAP and PREP Activity
Introduction
Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PREP) are serine proteases that both exhibit the ability to cleave peptides after proline residues. FAP is a type II transmembrane protein highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment, making it a significant target in oncology and fibrosis research.[1][2][3] PREP, also known as prolyl oligopeptidase, is a ubiquitously expressed cytosolic enzyme involved in the metabolism of bioactive peptides.[4][5]
The shared substrate specificity of these enzymes presents a challenge for distinguishing their individual activities in biological samples. The fluorogenic substrate Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC) is a valuable tool for measuring this post-proline cleaving activity.[4][6] While it is cleaved by both FAP and PREP, its use in combination with highly selective inhibitors allows for the precise quantification of each enzyme's individual contribution.[5]
Assay Principle
The this compound assay is based on the enzymatic cleavage of the substrate, which links the Z-Gly-Pro peptide sequence to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). The intact substrate is essentially non-fluorescent.[6][7] When FAP or PREP cleaves the bond after the proline residue, it liberates the AMC fluorophore.[8][9] The resulting increase in fluorescence, measured at an excitation wavelength of approximately 380 nm and an emission wavelength of 460 nm, is directly proportional to the enzymatic activity in the sample.[6][8][10]
To isolate the activity of FAP or PREP, the sample is pre-incubated with a highly specific inhibitor for the enzyme that is not being measured. For instance, to measure FAP activity, the sample is treated with a PREP-specific inhibitor, and vice-versa.[5] The remaining proteolytic activity is then attributed to the enzyme of interest.
References
- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline-specific peptidase activities (DPP4, PRCP, FAP and PREP) in plasma of hospitalized COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Developing a Z-Gly-Pro-AMC Based Inhibitor Screening Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the development and implementation of a fluorogenic enzyme inhibitor screening assay using the substrate Z-Gly-Pro-AMC. Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues. Its involvement in various physiological and pathological processes has made it a significant target for drug discovery. This application note details the principles, protocols, and data analysis for identifying and characterizing inhibitors of PREP using a robust and sensitive fluorescence-based assay.
The assay is based on the enzymatic cleavage of the synthetic substrate Z-Gly-Pro-7-amido-4-methylcoumarin (this compound). Upon hydrolysis by PREP, the highly fluorescent 7-amido-4-methylcoumarin (AMC) is released, resulting in a measurable increase in fluorescence intensity. The rate of this reaction is proportional to the enzyme's activity, and a decrease in the rate in the presence of a test compound indicates inhibition.
Assay Principle
The core of this inhibitor screening assay lies in the fluorogenic nature of the this compound substrate. In its intact form, the substrate exhibits minimal fluorescence. However, when the enzyme PREP cleaves the bond between the proline and AMC moieties, the liberated AMC molecule becomes highly fluorescent upon excitation. This fluorescence can be monitored in real-time using a fluorescence plate reader.
Figure 1: Principle of the this compound based fluorogenic assay for PREP activity and inhibition.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| This compound | MedChemExpress | HY-D1670 |
| Recombinant Human PREP | R&D Systems | 1234-SE |
| Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl) | Sigma-Aldrich | T2194 |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | D2650 |
| 96-well, black, flat-bottom microplates | Corning | 3603 |
| Fluorescence Microplate Reader | Molecular Devices | SpectraMax M5 |
| Known PREP Inhibitor (e.g., Z-Pro-Prolinal) | Tocris Bioscience | 2138 |
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO. For example, dissolve 4.63 mg of this compound (MW: 463.48 g/mol ) in 1 mL of DMSO. Store the stock solution at -20°C, protected from light.
-
Enzyme Working Solution: Dilute the recombinant PREP to the desired working concentration in assay buffer. The optimal concentration should be determined empirically through an enzyme titration experiment to ensure the reaction rate is linear over the desired time course.
-
Test Compound Dilutions: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should typically be kept at or below 1% to avoid solvent effects on enzyme activity.
Assay Workflow
The following diagram outlines the general workflow for the inhibitor screening assay.
Figure 2: General workflow for the this compound based inhibitor screening assay.
Detailed Experimental Procedure
a. Enzyme Titration (to determine optimal enzyme concentration)
-
Prepare serial dilutions of the PREP enzyme in assay buffer.
-
In a 96-well plate, add a fixed, non-limiting concentration of this compound (e.g., 2-5 times the Km value, if known) to each well.
-
Add the different concentrations of the enzyme to initiate the reaction.
-
Measure the fluorescence kinetically over 30-60 minutes.
-
Plot the initial reaction velocity (the linear portion of the fluorescence versus time plot) against the enzyme concentration.
-
Select an enzyme concentration that provides a robust signal and is within the linear range of the assay.
b. Substrate Titration (to determine Michaelis-Menten constants)
-
Prepare serial dilutions of the this compound substrate in assay buffer.
-
In a 96-well plate, add a fixed, optimal concentration of the PREP enzyme (determined from the enzyme titration) to each well.
-
Add the different concentrations of the substrate to initiate the reaction.
-
Measure the initial reaction velocity for each substrate concentration.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. For inhibitor screening, it is recommended to use a substrate concentration at or near the Km value to ensure sensitivity to competitive inhibitors.[1]
c. Inhibitor Screening Assay
-
Plate Setup:
-
Blank wells: Assay buffer only (no enzyme or inhibitor).
-
Negative control wells (100% activity): Assay buffer, enzyme, and vehicle (e.g., DMSO).
-
Positive control wells (0% activity/max inhibition): Assay buffer, enzyme, and a known potent PREP inhibitor at a saturating concentration.
-
Test compound wells: Assay buffer, enzyme, and serially diluted test compounds.
-
-
Procedure:
-
To the appropriate wells of a 96-well black microplate, add the test compounds or vehicle control.
-
Add the PREP enzyme working solution to all wells except the blank wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding to the enzyme.
-
Initiate the reaction by adding the this compound working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes (Excitation: ~380 nm, Emission: ~460 nm).
-
Data Presentation and Analysis
Calculation of Initial Velocity
The initial reaction velocity (V0) is determined from the linear portion of the plot of fluorescence intensity versus time. This can be calculated as the slope of the initial linear phase.
Calculation of Percent Inhibition
The percent inhibition for each concentration of the test compound is calculated using the following formula:
% Inhibition = [1 - (Vinhibitor - Vblank) / (Vnegative_control - Vblank)] * 100
Where:
-
Vinhibitor is the initial velocity in the presence of the test compound.
-
Vnegative_control is the initial velocity of the uninhibited enzyme (with vehicle).
-
Vblank is the initial velocity of the blank wells.
Determination of IC50
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes a 50% reduction in enzyme activity.[2] To determine the IC50 value, plot the percent inhibition against the logarithm of the inhibitor concentration. The data is then fitted to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin). The IC50 is the concentration at which the curve crosses the 50% inhibition level.
References
Application Notes and Protocols for Z-Gly-Pro-AMC in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC) is a fluorogenic substrate widely utilized in high-throughput screening (HTS) for the identification and characterization of inhibitors targeting specific proteases.[1] This peptide substrate is particularly valuable for assaying the activity of prolyl endopeptidases, a class of enzymes that cleave peptide bonds on the C-terminal side of proline residues.[2] Key enzymes that process this compound include Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase IV (DPP-IV), both of which are significant targets in drug discovery for various diseases, including cancer, fibrosis, and type 2 diabetes.[3][4]
The assay principle is based on the enzymatic cleavage of the amide bond between the proline residue and the 7-amido-4-methylcoumarin (AMC) group. In its intact form, this compound is non-fluorescent. Upon hydrolysis by the target enzyme, the highly fluorescent AMC moiety is released.[5][6] The resulting increase in fluorescence intensity, typically measured at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm, is directly proportional to the enzyme's activity.[5][7] This continuous and sensitive detection method is ideal for HTS applications.[1]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for assays utilizing this compound and related substrates. This information is critical for assay design, optimization, and data interpretation.
Table 1: Physicochemical and Spectral Properties of this compound
| Parameter | Value | Reference(s) |
| Molecular Formula | C₂₅H₂₅N₃O₆ | [6] |
| Molecular Weight | 463.48 g/mol | [6] |
| Excitation Wavelength (λex) | ~380 nm | [5][6] |
| Emission Wavelength (λem) | ~460 nm | [5][6] |
| Solvent for Stock Solution | DMSO | [3] |
Table 2: Kinetic Parameters for Prolyl Endopeptidases with this compound
| Enzyme | Kₘ (µM) | Vₘₐₓ | kcat (s⁻¹) | Source Organism | Reference(s) |
| Z-Pro-prolinal-insensitive peptidase (ZIP) | 54 | Not Reported | Not Reported | Bovine Serum | [8] |
| Fibroblast Activation Protein (FAP) | Not Reported | Not Reported | Not Reported | Human | |
| Dipeptidyl Peptidase IV (DPP-IV) | Not Reported | Not Reported | Not Reported | Human |
Table 3: IC₅₀ Values of Inhibitors for Fibroblast Activation Protein (FAP) using this compound
| Inhibitor | IC₅₀ (nM) | Enzyme Source | Reference(s) |
| N-(pyridine-4-carbonyl)-d-Ala-boroPro (ARI-3099) | <10 (activity threshold) | Recombinant Human FAP | [9] |
| PNT6555 | 3.9 ± 0.3 | Recombinant Human FAP | [10] |
| ¹⁷⁷Lu-PNT6555 | 16 ± 3.0 | Recombinant Human FAP | [10] |
| ⁶⁸Ga-PNT6555 | 55 ± 3.0 | Recombinant Human FAP | [10] |
Table 4: IC₅₀ Values of Inhibitors for Dipeptidyl Peptidase IV (DPP-IV) using Gly-Pro-AMC *
| Inhibitor | IC₅₀ (µM) | Enzyme Source | Reference(s) |
| Sitagliptin | 0.6 | Caco-2 cells | [11] |
| Sitagliptin | 0.2 | Human Serum | [11] |
| Compound 1 (4-benzylpiperidine derivative) | 1.6 ± 0.04 | Not Specified | [12] |
| Compound 2 (2-benzylpyrrolidine derivative) | 0.3 ± 0.03 | Not Specified | [12] |
| Compound 3 (phenethyl-piperazine derivative) | 1.2 ± 0.04 | Not Specified | [12] |
| Compound 4 (4-amino-1-benzylpiperidine derivative) | 4 ± 0.08 | Not Specified | [12] |
*Note: Data for DPP-IV inhibitors is often reported using the unblocked substrate Gly-Pro-AMC. The Z-blocked version (this compound) is typically used for endopeptidases like FAP.
Signaling Pathways
The enzymes targeted by this compound play crucial roles in various signaling pathways. Understanding these pathways is essential for contextualizing the results of HTS campaigns.
Caption: FAP signaling in cancer-associated fibroblasts.
Caption: Role of DPP-IV in glucose homeostasis.
Experimental Protocols
The following protocols provide a general framework for using this compound in HTS assays. Optimization of specific parameters such as enzyme and substrate concentrations, and incubation times may be required for different enzymes and experimental setups.
Protocol 1: High-Throughput Screening for FAP Inhibitors
1. Materials and Reagents:
-
This compound: 10 mM stock solution in DMSO.
-
Recombinant Human FAP: Prepare a working stock in assay buffer.
-
Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, pH 7.5.[13]
-
Test Compounds: Serially diluted in DMSO.
-
Positive Control Inhibitor: A known FAP inhibitor (e.g., PNT6555).
-
96-well or 384-well black, flat-bottom plates.
-
Fluorescence plate reader.
2. Experimental Workflow:
Caption: HTS workflow for FAP inhibitor screening.
3. Detailed Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a working solution of recombinant human FAP in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare a working solution of this compound in assay buffer. A final concentration of 25-50 µM is a good starting point.[13]
-
-
Assay Plate Setup:
-
Add assay buffer to all wells.
-
Add test compounds, positive control inhibitor, and DMSO (vehicle control) to the appropriate wells.
-
Add the FAP enzyme working solution to all wells except for the no-enzyme control wells.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at 37°C for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Add the this compound working solution to all wells to start the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically for 30 minutes with readings taken every 1-2 minutes (Excitation: ~380 nm, Emission: ~460 nm).
-
-
Data Analysis:
-
Determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each test compound concentration relative to the vehicle control.
-
Plot percent inhibition versus compound concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Protocol 2: DPP-IV Inhibitor Screening Assay
1. Materials and Reagents:
-
Gly-Pro-AMC: 10 mM stock solution in DMSO.
-
Recombinant Human DPP-IV: Prepare a working stock in assay buffer.
-
Assay Buffer: 100 mM HEPES, pH 7.5, containing 0.1 mg/mL BSA.
-
Test Compounds: Serially diluted in DMSO.
-
Positive Control Inhibitor: A known DPP-IV inhibitor (e.g., Sitagliptin).
-
96-well or 384-well black, flat-bottom plates.
-
Fluorescence plate reader.
2. Experimental Workflow:
References
- 1. AID 736685 - Inhibition of human FAP using this compound as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound *CAS 68542-93-8* | AAT Bioquest [aatbio.com]
- 4. Fibroblast Activation Protein Specific Optical Imaging in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 12. Novel Small Molecule-Derived, Highly Selective Substrates for Fibroblast Activation Protein (FAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
Kinetic Measurements Using Z-Gly-Pro-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC) is a fluorogenic substrate widely utilized in biochemical assays to measure the activity of certain proteases. This peptide substrate contains a 7-amino-4-methylcoumarin (B1665955) (AMC) moiety, which is fluorescent upon cleavage from the peptide. The cleavage of the bond between proline and AMC by a target enzyme releases the highly fluorescent AMC molecule, which can be monitored in real-time to determine enzymatic activity. The excitation and emission wavelengths for AMC are approximately 380 nm and 460 nm, respectively.
This document provides detailed application notes and protocols for using this compound to conduct kinetic measurements of key enzymes, including Prolyl Endopeptidase (PREP), Fibroblast Activation Protein (FAP), and Dipeptidyl Peptidase IV (DPP-IV).
Principle of the Assay
The enzymatic reaction is based on the hydrolysis of the non-fluorescent substrate this compound by a protease, which releases the fluorescent product AMC. The rate of this reaction is directly proportional to the enzyme's activity and can be monitored continuously using a fluorometer. This allows for the determination of initial reaction velocities, which are essential for kinetic analysis, including the calculation of Michaelis-Menten constants (K) and catalytic efficiency (kcat/K).
Figure 1: Enzymatic cleavage of this compound.
Target Enzymes
This compound is a substrate for several post-proline cleaving enzymes. Understanding the specificities and potential for cross-reactivity is crucial for accurate data interpretation.
-
Prolyl Endopeptidase (PREP or POP): A cytosolic serine protease that cleaves peptide bonds on the C-terminal side of proline residues. This compound is a classic substrate for PREP.
-
Fibroblast Activation Protein (FAP): A transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activities. It is highly expressed in the stroma of many epithelial cancers and sites of tissue remodeling.[1]
-
Dipeptidyl Peptidase IV (DPP-IV or CD26): A transmembrane glycoprotein (B1211001) that cleaves X-proline dipeptides from the N-terminus of polypeptides. While this compound can be cleaved by DPP-IV, other substrates like Gly-Pro-AMC are often preferred for higher sensitivity.[2]
Due to the overlapping substrate specificity, it is often necessary to use specific inhibitors to differentiate the activity of these enzymes in complex biological samples.[3]
Quantitative Data Summary
The following table summarizes representative kinetic parameters for enzymes that cleave this compound or similar substrates. Direct comparative studies with this compound for all enzymes are limited; therefore, the specific substrate used in the cited study is noted.
| Enzyme | Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Prolyl Endopeptidase (ZIP) | Bovine Serum | Z-Gly-Pro-MCA | 54 | - | - | [4] |
| Fibroblast Activation Protein | Purified FAP | Suc-Gly-Pro-AMC | 8.33 | - | - | [1] |
| Dipeptidyl Peptidase IV | Recombinant Human | Gly-Pro-pNA | - | - | - | [5] |
Note: "-" indicates that the data was not reported in the cited source. ZIP (Z-Pro-prolinal-insensitive peptidase) is a prolyl endopeptidase.
Experimental Protocols
Materials and Reagents
-
Enzyme Source: Purified recombinant enzyme, cell lysates, or tissue homogenates.
-
Substrate: this compound (e.g., from MedchemExpress or Bachem).
-
Assay Buffer: Buffer composition may vary depending on the target enzyme (see specific protocols below).
-
Inhibitors (optional): Specific inhibitors to differentiate enzyme activities (e.g., Z-Pro-Prolinal for PREP).[6]
-
96-well black, flat-bottom microplates: For fluorescence measurements.
-
Fluorometric microplate reader: Capable of excitation at ~380 nm and emission at ~460 nm.
-
Dimethyl sulfoxide (B87167) (DMSO): For dissolving the substrate and inhibitors.
-
7-Amino-4-methylcoumarin (AMC): For generating a standard curve.
Preparation of Reagents
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C, protected from light.
-
Enzyme Working Solution: Dilute the enzyme source to the desired concentration in the appropriate ice-cold assay buffer immediately before use. The optimal concentration should be determined empirically.
-
Substrate Working Solution: Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations for the kinetic assay.
-
AMC Standard Curve: Prepare a series of dilutions of free AMC in the assay buffer (e.g., 0-10 µM) to generate a standard curve for converting relative fluorescence units (RFU) to the molar amount of product formed.
Protocol 1: Prolyl Endopeptidase (PREP) Activity Assay
This protocol is adapted for a continuous fluorometric assay to measure PREP activity.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mg/mL BSA.[6]
Procedure:
-
To each well of a 96-well black microplate, add 50 µL of assay buffer. Include wells for blank controls (assay buffer and substrate, no enzyme).
-
Add 25 µL of the diluted PREP enzyme solution to the sample wells. To the blank wells, add 25 µL of assay buffer.
-
If using an inhibitor, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding 25 µL of the this compound working solution to all wells.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) in kinetic mode for 30-60 minutes, taking readings every 1-2 minutes.
Protocol 2: Fibroblast Activation Protein (FAP) Activity Assay
This protocol is suitable for measuring the activity of recombinant FAP or FAP in biological samples.
-
Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, pH 7.5-8.0.[1]
Procedure:
-
Add 50 µL of the FAP enzyme preparation (e.g., diluted recombinant FAP or cell lysate) to each well of a 96-well black microplate.
-
For inhibitor controls, pre-incubate the enzyme with a known FAP inhibitor.
-
To initiate the reaction, add 50 µL of the this compound working substrate solution to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.[1]
Protocol 3: Dipeptidyl Peptidase IV (DPP-IV) Activity Assay
This protocol provides a general framework for measuring DPP-IV activity. Note that H-Gly-Pro-AMC is often a more sensitive substrate for DPP-IV.[2]
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA.[7]
Procedure:
-
Add 50 µL of the diluted DPP-IV enzyme solution to each well of a 96-well black microplate.
-
For inhibitor studies, add the test compounds and pre-incubate with the enzyme.
-
Initiate the reaction by adding 50 µL of the this compound working solution to each well. The final substrate concentration should be optimized, with a suggested starting point of 100 µM.[7]
-
Measure the fluorescence intensity (Excitation: 350-360 nm, Emission: 450-465 nm) kinetically at a constant temperature (e.g., 30°C or 37°C).
Experimental Workflow
Figure 2: General experimental workflow.
Data Analysis
-
Calculate Initial Velocity (V₀): For each substrate concentration, plot the fluorescence intensity (RFU) versus time. The initial velocity (V₀) is the slope of the linear portion of this curve (RFU/min).
-
Convert to Molar Rate: Use the AMC standard curve to convert the initial velocities from RFU/min to moles of AMC released per minute.
-
Determine Kinetic Parameters: Plot the initial velocities (V₀) against the corresponding substrate concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values. The kcat can be calculated if the enzyme concentration is known (kcat = Vmax / [E]).
Signaling Pathways
Fibroblast Activation Protein (FAP) Signaling
FAP is implicated in several signaling pathways that promote tumor growth, invasion, and angiogenesis. It can act as an upstream regulator of the PTEN/PI3K/Akt and Ras-ERK pathways.[8] FAP expression can also lead to the activation of the SHH/Gli1 signaling pathway.[9]
Figure 3: FAP-mediated signaling pathways.
Dipeptidyl Peptidase IV (DPP-IV) Signaling
DPP-IV can modulate signaling pathways by cleaving and altering the activity of various peptide hormones and chemokines. For instance, it plays a role in glucose metabolism by inactivating glucagon-like peptide-1 (GLP-1). DPP-IV has also been shown to potentiate the activin/nodal signaling pathway by augmenting Smad2 phosphorylation.[10]
Figure 4: DPP-IV in signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 3. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. content.abcam.com [content.abcam.com]
- 8. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of dipeptidyl peptidase-4 as a potentiator of activin/nodal signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-Gly-Pro-AMC Assay in Live Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the fluorogenic substrate Z-Gly-Pro-AMC for the real-time detection of specific protease activity in live cells. This assay is a powerful tool for studying the enzymatic activity of Fibroblast Activation Protein (FAP) and prolyl endopeptidase, offering insights into various physiological and pathological processes, including cancer progression, tissue remodeling, and inflammation.
Introduction
The this compound assay is a sensitive and continuous method for measuring the activity of proteases that recognize and cleave the Gly-Pro dipeptide sequence. The substrate, Z-Gly-Pro-7-amido-4-methylcoumarin (this compound), is a non-fluorescent molecule. Upon enzymatic cleavage C-terminal to the proline residue, the highly fluorescent 7-amido-4-methylcoumarin (AMC) is released. The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity and can be monitored in real-time using fluorescence microscopy or a plate reader. In live-cell applications, this assay allows for the visualization and quantification of FAP and prolyl endopeptidase activity within the cellular microenvironment.
Principle of the Assay
The fundamental principle of the this compound assay lies in the enzymatic liberation of a fluorophore from a quenched state. The carbobenzoxy (Z) group serves as a protecting group for the N-terminus of the peptide. The Gly-Pro sequence is specifically recognized by target proteases like FAP.
Figure 1: Principle of the this compound fluorogenic assay.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the this compound assay. It is important to note that optimal conditions for live-cell assays are cell-type dependent and require empirical determination.
Table 1: Spectral Properties of AMC
| Parameter | Value | Notes |
| Excitation Maximum (λex) | ~380 nm | Can range from 360-380 nm depending on instrument and buffer conditions.[1][2][3] |
| Emission Maximum (λem) | ~460 nm | Can range from 440-460 nm.[1][2][3] |
Table 2: Recommended Concentration Ranges for Live-Cell Assays
| Parameter | Recommended Range | Notes |
| This compound Working Concentration | 10 - 100 µM | Higher concentrations may lead to substrate inhibition or toxicity. Optimal concentration should be determined empirically.[4] |
| Cell Seeding Density | 50-70% confluency | Ensure cells are in a logarithmic growth phase for optimal health and enzymatic activity.[4] |
| Incubation Time | 30 - 120 minutes | Monitor fluorescence development over time to determine the optimal measurement window.[4][5] |
| Final DMSO Concentration | < 1% (v/v) | High concentrations of DMSO can be cytotoxic.[5] |
Table 3: In Vitro Assay Concentrations (for reference)
| Component | Final Concentration | Notes |
| This compound (in vitro) | 50 - 266 µM | Typically higher than for live-cell assays.[1][6][7] |
| Recombinant FAP (in vitro) | 0.01 µg per well | For purified enzyme assays.[7] |
Experimental Protocols
The following protocols provide a general framework for using the this compound assay in live cells. Optimization for specific cell types and experimental conditions is essential.
Reagent Preparation
-
This compound Stock Solution (10 mM):
-
Dissolve this compound powder in anhydrous DMSO to a final concentration of 10 mM.
-
Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Live-Cell Imaging Medium:
-
Use a phenol (B47542) red-free cell culture medium to reduce background fluorescence.
-
Supplement as required for your specific cell type (e.g., with serum, glutamine).
-
-
Assay Buffer (for control experiments with lysates):
-
50 mM Tris-HCl, pH 7.5
-
150 mM NaCl
-
(Optional) 1 mM EDTA
-
Prepare fresh on the day of the experiment.
-
Protocol for Live-Cell Imaging of FAP Activity
This protocol is designed for fluorescence microscopy.
Figure 2: Experimental workflow for live-cell imaging with this compound.
Materials:
-
Cells of interest
-
Glass-bottom dishes or chamber slides suitable for microscopy
-
This compound stock solution (10 mM in DMSO)
-
Live-cell imaging medium (phenol red-free)
-
FAP inhibitor (optional, for negative controls)
-
Fluorescence microscope with a heated stage, CO₂ incubation chamber, and appropriate filter sets (Ex: ~380 nm, Em: ~460 nm)
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes or chamber slides and culture until they reach 50-70% confluency.[4]
-
Reagent Preparation:
-
Prepare the this compound working solution by diluting the 10 mM stock solution in pre-warmed live-cell imaging medium to the desired final concentration (start with a range of 10-50 µM).[4]
-
-
Cell Loading and Imaging:
-
Wash the cells once with pre-warmed imaging medium.
-
For inhibitor controls, pre-treat cells with a FAP inhibitor for the recommended time before adding the substrate.
-
Add the this compound working solution to the cells and incubate at 37°C in a CO₂ incubator for 30-60 minutes.[4]
-
Gently wash the cells twice with pre-warmed imaging medium to remove excess substrate.[4]
-
Add fresh, pre-warmed imaging medium to the cells.
-
-
Fluorescence Microscopy:
-
Place the dish on the heated stage of the fluorescence microscope.
-
Acquire images using the appropriate filter set for AMC.
-
Acquire images at different time points to monitor the change in fluorescence.
-
-
Image Analysis:
-
Quantify the fluorescence intensity in individual cells or specific subcellular regions using image analysis software (e.g., ImageJ/Fiji).
-
Compare the fluorescence intensity between control and treated cells.
-
Protocol for Flow Cytometry Analysis
This protocol allows for the quantification of FAP activity in a cell population.
Materials:
-
Cells in suspension
-
This compound stock solution (10 mM in DMSO)
-
Live-cell imaging medium or appropriate buffer (e.g., PBS with calcium and magnesium)
-
Flow cytometer with a UV laser for excitation
Procedure:
-
Cell Preparation: Harvest and wash cells, then resuspend in live-cell imaging medium at a concentration of 1x10⁶ cells/mL.
-
Substrate Loading: Add this compound to the cell suspension to the desired final concentration.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes, protected from light.
-
Flow Cytometry: Analyze the cells on a flow cytometer, exciting with a UV laser and detecting emission in the blue channel.
Troubleshooting
Table 4: Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or no fluorescence signal | Inactive enzyme in cells. | Use a positive control cell line known to express FAP. |
| Substrate degradation. | Prepare fresh working solutions of this compound. Store stock solution properly.[2] | |
| Incorrect instrument settings. | Verify excitation and emission wavelengths are set correctly for AMC.[2] | |
| High background fluorescence | Autohydrolysis of the substrate. | Include a "no cell" control to measure the rate of substrate autohydrolysis and subtract this from your sample readings.[2] |
| Contamination of reagents or microplate. | Use high-purity reagents and sterile labware.[2] | |
| Cell culture medium contains fluorescent components (e.g., phenol red, riboflavin). | Use phenol red-free medium for the assay. | |
| Inconsistent results | Inhomogeneous mixing of reagents. | Ensure thorough but gentle mixing of the substrate with the cell medium.[2] |
| Temperature fluctuations. | Pre-warm all reagents and use a heated microscope stage.[2] | |
| Pipetting errors. | Use calibrated pipettes. | |
| Cell death or morphological changes | Phototoxicity from excitation light. | Use the lowest possible excitation light intensity and exposure time. Reduce the frequency of image acquisition for time-lapse experiments.[8][9][10][11] |
| Substrate toxicity. | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound. | |
| DMSO toxicity. | Ensure the final DMSO concentration is below 1%. |
Signaling Pathways and Applications
FAP is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment. Its activity is implicated in tumor growth, invasion, and metastasis. The this compound assay can be used to study the role of FAP in these processes and to screen for FAP inhibitors.
Figure 3: Role of FAP in the tumor microenvironment.
Applications:
-
Drug Discovery: High-throughput screening for FAP inhibitors.
-
Cancer Biology: Studying the role of FAP in tumor progression and metastasis.
-
Fibrosis Research: Investigating the involvement of FAP in fibrotic diseases.
-
Immunology: Understanding the role of FAP in immune suppression within the tumor microenvironment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How do you trust your live cell imaging correlates with experimental conditions? » Nanolive - A complete solution for your label-free live cell imaging [nanolive.com]
- 10. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Z-Gly-Pro-AMC and its Analogue Gly-Pro-AMC in Plasma Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC) is a fluorogenic substrate utilized in the study of certain proteases. While it is a substrate for prolyl endopeptidases, its analogue, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC), is more commonly employed for the specific and sensitive measurement of Dipeptidyl Peptidase-IV (DPP-IV/CD26) activity in biological samples, including plasma.[1] DPP-IV is a serine exopeptidase that plays a significant role in glucose metabolism by cleaving N-terminal dipeptides from various polypeptides, such as the incretin (B1656795) hormones GLP-1 and GIP.[2][3] Consequently, DPP-IV is a key therapeutic target for type 2 diabetes.[4] This document provides detailed application notes and protocols for the use of these substrates in plasma, with a focus on DPP-IV activity assays.
Principle of the Assay:
The assay is based on the enzymatic cleavage of the Gly-Pro dipeptide from the non-fluorescent substrate by DPP-IV. This reaction releases the highly fluorescent 7-Amino-4-methylcoumarin (AMC), which can be quantified by measuring its fluorescence at an excitation wavelength of approximately 360-380 nm and an emission wavelength of 460-465 nm.[5][6] The rate of AMC production is directly proportional to the DPP-IV activity in the plasma sample.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the DPP-IV enzymatic assay in human plasma using the fluorogenic substrate Gly-Pro-AMC.
Table 1: Kinetic Parameters for DPP-IV in Human Plasma
| Parameter | Value | Substrate | Notes | Source |
| K_m | 13.75 - 14.35 µM | Gly-Pro-AMC | Michaelis-Menten constant determined in human plasma samples. | [7] |
| K_m | 15.3 - 15.35 µM | Gly-Pro-AMC | Determined using recombinant human DPP-IV as a standard. | [7] |
| V_max/K_m | 0.09 min⁻¹ | Gly-Pro-AMC | Catalytic efficacy for Gly-Pro-AMC hydrolysis in human plasma. | [4] |
Table 2: Optimal Assay Conditions for DPP-IV Activity
| Parameter | Optimal Range/Value | Notes | Source |
| pH | 7.5 - 9.0 | DPP-IV exhibits its highest activity in this range. | [8] |
| Temperature | 37 - 50 °C | Activity increases up to 50°C. Standard assays are typically run at 37°C. | [8][9] |
| Excitation Wavelength | 360 - 380 nm | For the detection of the fluorescent product, AMC. | [5][6] |
| Emission Wavelength | 460 - 465 nm | For the detection of the fluorescent product, AMC. | [5] |
Table 3: Inhibitor Potency against Human Plasma DPP-IV
| Inhibitor | IC₅₀ Value | Substrate | Notes | Source |
| Sitagliptin | 39.18 nM | GP-BAN* | A competitive inhibitor of DPP-IV. | [4] |
*Note: The IC₅₀ for Sitagliptin was determined using the fluorescent probe GP-BAN, which has demonstrated similar characteristics to GP-AMC in human plasma DPP-IV assays.[4]
Experimental Protocols
Protocol 1: Measurement of DPP-IV Activity in Human Plasma
This protocol is designed for a 96-well plate format and provides a method for determining DPP-IV activity in human plasma samples.
Materials and Reagents:
-
Gly-Pro-AMC hydrobromide (Substrate)
-
DPP-IV Assay Buffer (e.g., 100 mM Tris-HCl or 100 mM HEPES, pH 7.6-8.0)[1][7]
-
Recombinant Human DPP-IV (Positive Control)
-
DPP-IV Inhibitor (e.g., Sitagliptin for specificity control)
-
7-Amino-4-methylcoumarin (AMC) (Standard)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Human plasma samples (collected with EDTA or heparin)
-
Black 96-well microplates with clear bottoms
-
Fluorescent microplate reader
-
Incubator capable of maintaining 37°C
-
Pipettes and pipette tips
-
Microcentrifuge
Reagent Preparation:
-
DPP-IV Assay Buffer: Prepare a suitable buffer such as 100 mM Tris-HCl, pH 8.0.[1]
-
Gly-Pro-AMC Substrate Stock Solution (10 mM): Dissolve Gly-Pro-AMC in DMSO. Store at -20°C, protected from light.[1]
-
Working Substrate Solution (e.g., 100 µM): Dilute the Gly-Pro-AMC stock solution in DPP-IV Assay Buffer to the desired final concentration. Prepare this solution fresh before use.[1]
-
AMC Standard Stock Solution (1 mM): Dissolve AMC in DMSO. Store at -20°C.[1]
-
AMC Standard Curve: Prepare a series of dilutions of the AMC stock solution in DPP-IV Assay Buffer to generate a standard curve (e.g., 0-10 µM).[1]
Sample Preparation:
-
Thaw frozen human plasma samples on ice.
-
Centrifuge the plasma at 10,000 x g for 10 minutes at 4°C to remove any precipitates.[1]
-
Dilute the plasma samples in DPP-IV Assay Buffer as needed. A 1:20 dilution is a common starting point.[3]
Assay Procedure:
-
Plate Setup:
-
Sample Wells: Add 50 µL of the diluted plasma sample.
-
Positive Control Wells: Add 50 µL of a known concentration of recombinant human DPP-IV.
-
Inhibitor Control Wells: Add the plasma sample and a specific DPP-IV inhibitor (e.g., Sitagliptin) to confirm that the measured activity is from DPP-IV.
-
Blank Wells (Substrate Background): Add 50 µL of DPP-IV Assay Buffer.
-
Standard Curve Wells: Add 50 µL of each AMC standard dilution.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.[1]
-
Reaction Initiation: Add 50 µL of the working substrate solution to all wells except the AMC standard curve wells.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes, protected from light. The incubation time can be optimized based on the signal intensity.[1]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.[7]
Data Analysis:
-
AMC Standard Curve: Plot the fluorescence intensity of the AMC standards against their concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
DPP-IV Activity Calculation:
-
Subtract the fluorescence reading of the blank well from all sample and control readings.
-
Use the standard curve equation to convert the background-subtracted fluorescence values into the concentration of AMC produced.
-
Calculate the DPP-IV activity, which is often expressed as the amount of AMC produced per unit of time per volume of plasma (e.g., nmol/min/mL).
-
Visualizations
Enzymatic Reaction Pathway
Caption: DPP-IV cleaves Gly-Pro-AMC into fluorescent AMC and a dipeptide.
Experimental Workflow
Caption: Workflow for the Gly-Pro-AMC assay in human plasma.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.es [promega.es]
- 3. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Increased Plasma Dipeptidyl Peptidase-4 (DPP4) Activity Is an Obesity-Independent Parameter for Glycemic Deregulation in Type 2 Diabetes Patients [frontiersin.org]
- 7. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]
- 8. doras.dcu.ie [doras.dcu.ie]
- 9. researchgate.net [researchgate.net]
Z-Gly-Pro-AMC Assay with Cell Lysates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Z-Gly-Pro-AMC assay is a sensitive and widely used fluorometric method for measuring the activity of post-proline cleaving peptidases. This assay utilizes the synthetic peptide substrate Z-Gly-Pro-7-amido-4-methylcoumarin (this compound). Enzymatic cleavage of this substrate at the C-terminal side of the proline residue releases the highly fluorescent molecule 7-amido-4-methylcoumarin (AMC). The rate of AMC liberation, measured by an increase in fluorescence, is directly proportional to the enzymatic activity in the sample.
In the context of cell lysates, this assay is particularly valuable for studying the activity of two primary enzymes: Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PREP). Both FAP and PREP are serine proteases implicated in a variety of physiological and pathological processes, including cancer progression, fibrosis, and neurological disorders. Understanding their activity in cellular models is crucial for basic research and the development of targeted therapeutics.
This document provides detailed application notes and protocols for performing the this compound assay with cell lysates, including methods for differentiating between FAP and PREP activity, presenting quantitative data, and visualizing relevant signaling pathways and experimental workflows.
Principle of the Assay
The core principle of the this compound assay is the enzymatic hydrolysis of a fluorogenic substrate. In its intact form, this compound is non-fluorescent. Upon cleavage by a post-proline cleaving enzyme present in the cell lysate, the fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC), is released. The fluorescence of free AMC is detected at an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm. The rate of the increase in fluorescence intensity over time is a direct measure of the enzyme's activity.
Data Presentation
Quantitative data from the this compound assay should be meticulously organized to allow for clear interpretation and comparison between different experimental conditions. The following tables provide examples of how to structure such data.
Table 1: Specific Activity of FAP and PREP in Various Cancer Cell Lysates
| Cell Line | Total this compound Cleavage Activity (RFU/min/µg protein) | FAP-specific Activity (RFU/min/µg protein) | PREP-specific Activity (RFU/min/µg protein) |
| U87 (Glioblastoma) | 150.5 ± 12.3 | 125.2 ± 10.1 | 25.3 ± 2.2 |
| NCI-H2228 (NSCLC) | 85.2 ± 7.9 | 70.1 ± 6.5 | 15.1 ± 1.4 |
| SK-MEL-24 (Melanoma) | 110.8 ± 9.5 | 95.7 ± 8.3 | 15.1 ± 1.2 |
| PC3 (Prostate Cancer) | 20.1 ± 2.5 | 5.6 ± 0.8 | 14.5 ± 1.7 |
| HCT116 (Colorectal Carcinoma) | 65.7 ± 5.8 | 50.4 ± 4.9 | 15.3 ± 1.9 |
| NCI-H226 (Lung Squamous Cell Carcinoma) | 92.4 ± 8.1 | 78.9 ± 7.2 | 13.5 ± 1.3 |
Data are presented as mean ± standard deviation from three independent experiments. FAP and PREP specific activities are determined using selective inhibitors.
Table 2: Inhibition of FAP and PREP Activity by Specific Inhibitors in U87 Cell Lysates
| Inhibitor | Concentration (nM) | FAP Activity (% of Control) | PREP Activity (% of Control) |
| FAP Inhibitor (e.g., Talabostat) | 1 | 85.2 ± 5.1 | 98.1 ± 3.2 |
| 10 | 45.7 ± 3.9 | 95.6 ± 2.8 | |
| 100 | 5.1 ± 0.8 | 92.3 ± 4.1 | |
| PREP Inhibitor (e.g., S17092) | 10 | 97.4 ± 4.5 | 75.3 ± 6.2 |
| 100 | 95.8 ± 3.7 | 30.1 ± 2.9 | |
| 1000 | 93.2 ± 4.8 | 8.7 ± 1.1 |
Data are presented as mean ± standard deviation. Control activity (100%) is the enzyme activity in the absence of any inhibitor.
Experimental Protocols
Protocol 1: Preparation of Cell Lysates
-
Cell Culture: Culture cells to 80-90% confluency in the appropriate growth medium.
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer twice with ice-cold Phosphate-Buffered Saline (PBS). Add an appropriate volume of ice-cold Lysis Buffer and scrape the cells.
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), wash once with ice-cold PBS, and resuspend the cell pellet in Lysis Buffer.
-
-
Lysis Buffer Composition: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, and a protease inhibitor cocktail (excluding serine protease inhibitors that might interfere with FAP/PREP activity).
-
Lysis: Incubate the cell suspension on ice for 30 minutes with intermittent vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled microcentrifuge tube. This is the cell lysate.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method such as the bicinchoninic acid (BCA) assay.
-
Storage: Use the lysate immediately for the activity assay or store it in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.
Protocol 2: this compound Enzyme Activity Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 M NaCl, 1 mg/mL BSA.
-
This compound Substrate Stock Solution: Prepare a 10 mM stock solution in DMSO. Store in aliquots at -20°C, protected from light.
-
Working Substrate Solution: Dilute the stock solution to the desired final concentration (e.g., 100 µM) in Assay Buffer immediately before use.
-
AMC Standard Stock Solution: Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin (B1665955) in DMSO for generating a standard curve.
-
(Optional) Inhibitor Stock Solutions: Prepare stock solutions of specific FAP and PREP inhibitors in DMSO.
-
-
Assay Procedure:
-
Plate Setup: Use a black, flat-bottom 96-well plate for fluorescence measurements.
-
Enzyme Addition: Add a specific amount of cell lysate (e.g., 10-50 µg of total protein) to each well. Adjust the volume with Assay Buffer to a final volume of 50 µL.
-
Blank/Control Wells:
-
Substrate Blank: 50 µL of Assay Buffer without cell lysate.
-
Lysate Blank: 50 µL of cell lysate without the substrate (to account for background fluorescence of the lysate).
-
-
(Optional) Inhibitor Wells: Pre-incubate the cell lysate with the desired concentration of a specific FAP or PREP inhibitor for 15-30 minutes at 37°C before adding the substrate.
-
Reaction Initiation: To start the reaction, add 50 µL of the working substrate solution to each well. The final volume in each well will be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the appropriate blank wells from the sample readings.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot (RFU/min).
-
Normalize the activity to the amount of protein in each well to obtain the specific activity (RFU/min/µg protein).
-
(Optional) Use an AMC standard curve to convert the fluorescence units to the amount of product formed (pmol/min/µg protein).
-
Protocol 3: Differentiating FAP and PREP Activity
Since this compound is a substrate for both FAP and PREP, their individual contributions to the total activity in a cell lysate must be determined using specific inhibitors.
-
Perform three sets of parallel experiments:
-
Total Activity: Measure the this compound cleavage activity in the cell lysate without any inhibitors.
-
PREP Activity: Measure the activity in the presence of a potent and selective FAP inhibitor (e.g., Talabostat). The remaining activity will be attributable to PREP.
-
FAP Activity: Measure the activity in the presence of a potent and selective PREP inhibitor (e.g., S17092). The remaining activity will be attributable to FAP.
-
-
Calculate specific activities:
-
FAP-specific activity = Total activity - Activity in the presence of the FAP inhibitor.
-
PREP-specific activity = Total activity - Activity in the presence of the PREP inhibitor.
-
Visualizations
Signaling Pathways
Fibroblast Activation Protein (FAP) is known to influence several signaling pathways that are critical in the tumor microenvironment, promoting cancer cell proliferation, invasion, and angiogenesis.[1][2] Key downstream targets of FAP signaling include the PI3K/AKT, RAS/ERK, and SHH/GLI pathways.[2]
Caption: FAP-mediated signaling pathways in the tumor microenvironment.
Prolyl Endopeptidase (PREP) is primarily involved in the maturation and degradation of neuropeptides and peptide hormones, thereby modulating various physiological processes.[3] It is also implicated in the inositol (B14025) signaling pathway.[4]
Caption: Role of PREP in neuropeptide processing and inositol signaling.
Experimental Workflow
The following diagram illustrates the overall workflow for conducting the this compound assay with cell lysates.
Caption: Experimental workflow for the this compound assay with cell lysates.
Conclusion
The this compound assay is a powerful tool for quantifying the activity of post-proline cleaving enzymes like FAP and PREP in cell lysates. By following the detailed protocols outlined in these application notes, researchers can obtain reliable and reproducible data. The ability to differentiate between FAP and PREP activity using specific inhibitors is critical for accurately interpreting results and understanding the specific roles of these enzymes in cellular processes. The provided templates for data presentation and visualizations of signaling pathways and workflows offer a comprehensive framework for reporting and interpreting the findings from this assay, making it an invaluable technique for both fundamental research and drug discovery.
References
Application Note: Determination of Enzyme Specific Activity using the Z-Gly-Pro-AMC Fluorogenic Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction The Z-Gly-Pro-AMC assay is a highly sensitive method for detecting and quantifying the activity of certain proteases, particularly prolyl endopeptidases. The assay utilizes the fluorogenic substrate Z-Gly-Pro-7-amido-4-methylcoumarin (this compound). In its intact form, the substrate is non-fluorescent. However, upon enzymatic cleavage of the amide bond between the peptide and the 7-amido-4-methylcoumarin (AMC) group, the highly fluorescent AMC is released.[1] The rate of increase in fluorescence is directly proportional to the enzyme's activity. Specific activity, a measure of enzyme purity and efficiency, is defined as the number of enzyme units per milligram of protein (e.g., µmol of substrate converted per minute per mg of protein).[2][3] This document provides a detailed protocol for determining the specific activity of an enzyme using the this compound substrate, from setting up the assay to calculating the final results.
Principle of the Assay
The core of the assay is the enzymatic hydrolysis of a non-fluorescent substrate to yield a fluorescent product. The enzyme (e.g., Prolyl Endopeptidase) recognizes the Z-Gly-Pro sequence and cleaves the bond linking it to AMC. The liberated AMC molecule fluoresces strongly upon excitation (λex ≈ 380 nm), with an emission maximum around 460 nm.[4][5] By monitoring the increase in fluorescence over time, the reaction velocity can be determined.
Experimental Protocols
Protocol 1: Preparation of AMC Standard Curve
To convert the measured Relative Fluorescence Units (RFU) into the molar amount of product formed, a standard curve using free AMC is required.[6][7]
Materials:
-
7-Amino-4-methylcoumarin (AMC) standard
-
Anhydrous DMSO
-
Assay Buffer (e.g., Tris-HCl, HEPES at the optimal pH for the enzyme)
-
Opaque 96-well microplate (black plates are recommended to minimize background fluorescence)
Procedure:
-
Prepare a 1 mM AMC Stock Solution: Dissolve the AMC standard in DMSO to a final concentration of 1 mM. Store this stock solution at -20°C, protected from light.[6]
-
Prepare AMC Dilutions: Create a series of dilutions of the AMC stock solution in the assay buffer. For example, to generate a standard curve from 0 to 50 µM, dilute the 1 mM stock.
-
Plate Setup: Add a fixed volume (e.g., 100 µL) of each AMC dilution, including a buffer-only blank (0 µM AMC), to the wells of the 96-well plate in triplicate.
-
Fluorescence Measurement: Measure the fluorescence intensity in a microplate reader using the same excitation and emission wavelengths that will be used for the kinetic assay (e.g., Ex: 380 nm, Em: 460 nm).
-
Plotting: Subtract the average RFU of the blank from all other measurements. Plot the background-corrected RFU (y-axis) against the corresponding AMC concentration in µM (x-axis).
-
Determine Slope: Perform a linear regression on the data points. The slope of this line (in RFU/µM) will serve as the conversion factor.[8]
Protocol 2: Continuous Kinetic Enzyme Assay
Materials:
-
Enzyme sample (purified or lysate)
-
This compound substrate
-
Assay Buffer
-
Opaque 96-well microplate
-
Fluorescence microplate reader with kinetic measurement capability
Procedure:
-
Prepare Reagents:
-
Enzyme Solution: Thaw the enzyme stock on ice and dilute it to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Substrate Solution: Prepare a working solution of this compound in assay buffer. A typical final concentration in the assay is between 50-200 µM.[5]
-
-
Assay Setup:
-
Add the diluted enzyme solution to the wells of the microplate. Include a "no-enzyme" control containing only assay buffer.
-
Equilibrate the plate to the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate Reaction: Start the enzymatic reaction by adding the pre-warmed substrate solution to all wells. The final volume in each well should be consistent (e.g., 100-200 µL).
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader and begin measuring the fluorescence intensity kinetically.[9] Take readings every 1-2 minutes for a period of 30-60 minutes.
Protocol 3: Determination of Protein Concentration
The total protein concentration of the enzyme sample is required to calculate specific activity. Standard methods such as the Bradford or BCA protein assay should be used.
Procedure:
-
Follow the manufacturer's protocol for the chosen protein assay kit.
-
Use the same enzyme sample (at the same stock concentration used for the kinetic assay) to determine its protein concentration in mg/mL.
Data Analysis and Calculation of Specific Activity
The following workflow outlines the steps from raw kinetic data to the final specific activity value.
Step 1: Calculate Initial Velocity (V₀) in RFU/min For each enzyme reaction, plot the background-corrected RFU versus time (in minutes). Identify the initial linear portion of this curve (typically the first 5-15 minutes, before significant substrate consumption).[6] The slope of this linear portion is the initial velocity (V₀) in RFU/min.
Step 2: Convert V₀ to Molar Rate (µmol/min) Use the slope from the AMC standard curve to convert the initial velocity from RFU/min to a molar rate.
-
Formula:
-
Rate (µM/min) = V₀ (RFU/min) / Slope of Standard Curve (RFU/µM)
-
-
Next, convert this rate into the total amount of product formed per minute by accounting for the total reaction volume in the well.
-
Rate (µmol/min) = [Rate (µM/min) * Total Volume (L)]
Example: If Rate = 15 µM/min and Total Volume = 100 µL (0.0001 L) Rate = 15 µmol/(L·min) * 0.0001 L = 0.0015 µmol/min
-
Step 3: Calculate Specific Activity (U/mg or µmol/min/mg) Finally, calculate the specific activity by dividing the molar rate by the mass of the protein added to the well.[10][11]
-
First, calculate the mass of protein per well:
-
Protein Mass (mg) = Protein Concentration (mg/mL) * Volume of Enzyme Added (mL)
-
-
Then, calculate Specific Activity:
-
Specific Activity (µmol/min/mg) = Rate (µmol/min) / Protein Mass (mg)
-
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.
Table 1: AMC Standard Curve Data
| AMC Concentration (µM) | Average RFU | Corrected RFU (Avg - Blank) |
|---|---|---|
| 0 (Blank) | 512 | 0 |
| 5 | 3360 | 2848 |
| 10 | 6255 | 5743 |
| 20 | 12010 | 11498 |
| 40 | 23450 | 22938 |
| 50 | 28990 | 28478 |
| Slope (Linear Regression) | | 570.0 RFU/µM |
Table 2: Sample Kinetic Data and Specific Activity Calculation
| Sample ID | Protein Conc. (mg/mL) | Enzyme Vol. (µL) | Protein Mass (mg) | V₀ (RFU/min) | Rate (µmol/min) | Specific Activity (µmol/min/mg) |
|---|---|---|---|---|---|---|
| Enzyme A | 0.50 | 10 | 0.005 | 4500 | 0.000789 | 0.158 |
| Enzyme B | 0.75 | 10 | 0.0075 | 8200 | 0.001439 | 0.192 |
| Control (No Enzyme) | N/A | 0 | 0 | 25 | 0.000004 | N/A |
Calculations based on a 100 µL final reaction volume and a standard curve slope of 570.0 RFU/µM.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enzyme Kinetics & The Michaelis-Menten Equation – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 3. resources.biomol.com [resources.biomol.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Specific Activity [mvls.gla.ac.uk]
Application Notes and Protocols for Z-Gly-Pro-AMC in Dipepeptidyl Peptidase IV (DPPIV) Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dipeptidyl peptidase IV (DPPIV), also known as CD26, is a serine exopeptidase that plays a crucial role in various physiological processes, including glucose metabolism, immune regulation, and signal transduction.[1][2] It specifically cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[2] A key function of DPPIV is the inactivation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1), which are vital for stimulating insulin (B600854) secretion.[2][3][4] Inhibition of DPPIV is a validated therapeutic strategy for the management of type 2 diabetes.[2][3]
The fluorogenic substrate Z-Gly-Pro-AMC (N-carbobenzoxy-glycyl-proline 7-amido-4-methylcoumarin) is a widely used tool for the sensitive and continuous measurement of DPPIV activity. This document provides detailed application notes and protocols for utilizing this compound in DPPIV assays.
Principle of the Assay
The assay is based on the enzymatic cleavage of the Gly-Pro dipeptide from the non-fluorescent this compound substrate by DPPIV. This reaction releases the highly fluorescent 7-Amino-4-methylcoumarin (AMC) group. The rate of fluorescence increase is directly proportional to the DPPIV activity. The fluorescence of free AMC can be monitored kinetically, with an excitation wavelength of 350-380 nm and an emission wavelength of 450-465 nm.[2][4][5]
Application Notes
The this compound based DPPIV assay is a robust and versatile tool with several key applications in research and drug development:
-
Enzyme Kinetics and Characterization: This assay is ideal for determining fundamental kinetic parameters of DPPIV, such as the Michaelis constant (Km) and maximum velocity (Vmax).
-
High-Throughput Screening (HTS) of Inhibitors: The simplicity and sensitivity of the assay make it suitable for screening large compound libraries to identify potential DPPIV inhibitors.[6]
-
Structure-Activity Relationship (SAR) Studies: It allows for the detailed characterization of the inhibitory potency (e.g., IC50 values) of novel compounds, guiding the optimization of lead candidates.
-
Biological Sample Analysis: The assay can be adapted to measure DPPIV activity in various biological samples, including plasma, serum, and cell lysates, although the presence of other proteases with similar substrate specificity should be considered.[3][7]
Quantitative Data
Table 1: Kinetic Parameters for DPPIV with this compound
| Parameter | Value | Source |
| K_m | 691.9 µM | [8] |
| V_max | Varies with enzyme concentration | [9] |
Table 2: IC50 Values of Known DPPIV Inhibitors Determined Using the this compound Assay
| Inhibitor | IC50 Value (nM) | Source |
| Sitagliptin | ~18 | [10] |
| Vildagliptin | ~4.5 | [10] |
| Linagliptin | ~1 | [10] |
| Alogliptin | ~24 | [10] |
| LAF237 (Vildagliptin) | 1.3 | [3] |
| MK431 (Sitagliptin) | 16.5 | [3] |
Experimental Protocols
Materials and Reagents
-
Recombinant human DPPIV enzyme
-
This compound substrate
-
DPPIV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA[2] or 100 mmol/l HEPES, pH 7.5, 0.1 mg/ml BSA[11])
-
Known DPPIV inhibitor (e.g., Sitagliptin) for positive control[12]
-
Vehicle control (e.g., DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at 350-380 nm and emission at 450-465 nm
Reagent Preparation
-
DPPIV Assay Buffer: Prepare the buffer and store at 4°C.
-
This compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 5 mM. Store at -20°C, protected from light.[2]
-
DPPIV Enzyme Working Solution: Thaw the recombinant DPPIV on ice and dilute to the desired concentration in cold DPPIV Assay Buffer. Keep the diluted enzyme on ice.[2] The optimal concentration should be determined by an enzyme titration experiment.
-
Inhibitor/Compound Stock Solutions: Dissolve test compounds and the positive control inhibitor in DMSO to a stock concentration (e.g., 10 mM).
DPPIV Inhibition Assay Protocol
This protocol is designed for a 100 µL final reaction volume in a 96-well plate format.
-
Plate Setup:
-
Blank (No Enzyme): 40 µL of Assay Buffer and 10 µL of vehicle (e.g., DMSO).[2]
-
100% Activity Control (Vehicle): 30 µL of Assay Buffer, 10 µL of diluted DPPIV enzyme, and 10 µL of vehicle.[2]
-
Positive Control (Inhibitor): 30 µL of Assay Buffer, 10 µL of diluted DPPIV enzyme, and 10 µL of the positive control inhibitor at a concentration known to give significant inhibition.[2]
-
Test Compound Wells: 30 µL of Assay Buffer, 10 µL of diluted DPPIV enzyme, and 10 µL of the test compound diluted to the desired concentration.[2] It is recommended to test each compound in triplicate at multiple concentrations.
-
-
Pre-incubation: Mix the contents of the wells and incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of a pre-warmed working solution of this compound in Assay Buffer to all wells to initiate the reaction. The final substrate concentration should be at or near the Km value for optimal sensitivity. A final concentration of 50-100 µM is commonly used.[7][11]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 30 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[2]
Data Analysis
-
Calculate Reaction Rates: Determine the rate of reaction (slope) for each well from the linear portion of the fluorescence versus time curve.
-
Subtract Background: Subtract the average rate of the blank wells from all other wells.
-
Calculate Percent Inhibition:
-
% Inhibition = (1 - (Rate of Inhibitor Well / Rate of Vehicle Control Well)) * 100
-
-
Determine IC50 Values: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
Visualizations
Enzymatic Reaction of DPPIV with this compound
Caption: DPPIV cleaves this compound into Z-Gly-Pro and fluorescent AMC.
Experimental Workflow for DPPIV Inhibitor Screening
Caption: Workflow for screening DPPIV inhibitors using a fluorescence-based assay.
Simplified DPPIV Signaling Pathway in Glucose Homeostasis
Caption: DPPIV inactivates incretins; inhibitors block this, enhancing insulin secretion.
References
- 1. Role of dipeptidyl peptidase-4 as a potentiator of activin/nodal signaling pathway [bmbreports.org]
- 2. content.abcam.com [content.abcam.com]
- 3. promega.es [promega.es]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Soybean- and Lupin-Derived Peptides Inhibit DPP-IV Activity on In Situ Human Intestinal Caco-2 Cells and Ex Vivo Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. DPP4 活性检测试剂盒 sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
Z-Gly-Pro-AMC: A Versatile Fluorogenic Substrate for Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Gly-Pro-AMC (N-Benzyloxycarbonyl-Glycyl-L-Prolyl-7-amido-4-methylcoumarin) is a highly sensitive and specific fluorogenic substrate widely utilized in drug discovery and biochemical research.[1][2] Its core application lies in the continuous measurement of the activity of certain proteases, particularly prolyl endopeptidases. Upon enzymatic cleavage of the amide bond between the proline residue and the 7-amido-4-methylcoumarin (AMC) group, the highly fluorescent AMC moiety is released.[3][4][5] This liberation of a fluorescent signal allows for real-time monitoring of enzyme kinetics and is readily quantifiable using a fluorescence plate reader, making it an invaluable tool for high-throughput screening (HTS) of potential enzyme inhibitors.[6][7]
The primary enzymatic targets for this compound include Prolyl Endopeptidase (PREP), also known as Prolyl Oligopeptidase (POP), and Fibroblast Activation Protein (FAP).[6][8] Both enzymes are implicated in a variety of disease states, including neurodegenerative disorders, cancer, and fibrosis, making them attractive targets for therapeutic intervention.[6][9] While this compound can also be cleaved by other proteases, its preference for enzymes that cleave C-terminal to proline residues makes it a cornerstone in the development of inhibitors for these specific targets.[6]
Applications in Drug Discovery
The principal application of this compound in drug discovery is in the identification and characterization of inhibitors for specific prolyl-cleaving enzymes.[1][10]
-
High-Throughput Screening (HTS): The fluorescence-based assay using this compound is highly amenable to HTS formats, enabling the rapid screening of large compound libraries to identify potential inhibitors of target enzymes like PREP and FAP.[6]
-
Enzyme Kinetics and Inhibitor Characterization: This substrate is crucial for determining key kinetic parameters of enzyme inhibition, such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). Understanding these parameters is fundamental in the lead optimization phase of drug development.
-
Selectivity Profiling: this compound can be used in conjunction with other substrates and enzymes (e.g., Dipeptidyl Peptidase IV, other serine proteases) to assess the selectivity profile of lead compounds, a critical step in minimizing off-target effects.[8]
-
Disease-Relevant Research: Given the roles of PREP and FAP in various pathologies, this compound is instrumental in basic research aimed at elucidating the biological functions of these enzymes in cancer, inflammation, and fibrosis.[10][11]
Quantitative Data Summary
The following tables summarize key quantitative data for assays utilizing this compound. These values are representative and may vary depending on the specific experimental conditions.
Table 1: Kinetic Parameters for this compound Hydrolysis
| Enzyme | K_m (µM) | Source Organism/System |
| Prolyl Endopeptidase (PREP) | ~20-54 | Not Specified |
| Prolyl Endopeptidase (PREP) | 54 | Bovine Serum |
Table 2: Assay Conditions for this compound
| Parameter | Value |
| Excitation Wavelength (λex) | 360 - 380 nm |
| Emission Wavelength (λem) | 440 - 465 nm |
| Typical Substrate Concentration | At or near K_m |
| Typical Final DMSO Concentration | ≤1% |
Table 3: Reported IC50/Ki Values for Inhibitors using this compound Assays
| Inhibitor | Target Enzyme | IC50/Ki |
| Z-Pro-Prolinal | Prolyl Oligopeptidase (POP) | IC50: 4.2 nM |
| Z-Pro-Prolinal | Prolyl Oligopeptidase (POP) | Ki: 1 nM |
Signaling Pathways and Experimental Workflows
Signaling Pathway Involving Fibroblast Activation Protein (FAP) in the Tumor Microenvironment
FAP is a key enzyme in the tumor microenvironment, where it contributes to extracellular matrix remodeling, promoting tumor invasion and metastasis.
Caption: FAP's role in the tumor microenvironment.
Experimental Workflow for High-Throughput Screening of PREP/FAP Inhibitors
This workflow outlines the key steps in a typical HTS campaign to identify inhibitors of PREP or FAP using this compound.
Caption: High-throughput screening workflow.
Experimental Protocols
Protocol 1: Prolyl Endopeptidase (PREP) Inhibition Assay
This protocol describes a continuous fluorometric assay to determine the inhibitory activity of test compounds against PREP.
Materials and Reagents:
-
Recombinant human prolyl endopeptidase (PREP)
-
This compound (fluorogenic substrate)
-
Test compounds
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mg/mL BSA[3]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Assay Protocol:
-
To each well of the 96-well microplate, add 2 µL of the test compound dilution or DMSO for control wells.[6]
-
Add 48 µL of the diluted PREP enzyme solution to each well.[6]
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.[6]
-
Initiate the enzymatic reaction by adding 50 µL of the this compound working solution to all wells. The final concentration of this compound should be at or near its K_m value.[6]
-
Immediately begin kinetic measurement of fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) at 37°C for 15-30 minutes, with readings taken every 60 seconds.[6]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percent inhibition for each test compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protocol 2: Fibroblast Activation Protein (FAP) Inhibition Assay in Plasma
This protocol is adapted for measuring FAP activity and its inhibition in a biological matrix like plasma.
Materials and Reagents:
-
Human plasma sample
-
FAP inhibitor (positive control)
-
This compound
-
Assay Buffer (e.g., Tris-based buffer, pH 7.5-8.0)[9]
-
DMSO
-
Black, flat-bottom 96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Sample and Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO and dilute it to a working concentration in pre-heated Assay Buffer.[12]
-
Prepare serial dilutions of the test inhibitor and a known FAP inhibitor (positive control) in DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, pre-incubate 5 µL of the plasma sample with 10 µL of the inhibitor dilution or DMSO (for control) for 15 minutes at 37°C.[12]
-
Initiate the reaction by adding 35 µL of the pre-heated this compound working solution to achieve a final concentration suitable for the assay (e.g., 266 µM as a starting point, optimization may be required).[12]
-
Measure the fluorescence kinetically for 30 minutes at 37°C (Excitation: ~380 nm, Emission: ~465 nm).[12][13]
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition relative to the DMSO control.
-
Determine the IC50 value of the inhibitor by plotting the percent inhibition against the inhibitor concentration.
-
Conclusion
This compound is a robust and versatile fluorogenic substrate that is indispensable for the study of prolyl endopeptidases like PREP and FAP.[1] Its high sensitivity and suitability for HTS make it a critical tool in the early stages of drug discovery for identifying and characterizing novel inhibitors.[6] The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their research endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound *CAS 68542-93-8* | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. AID 736685 - Inhibition of human FAP using this compound as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. Z-Gly-Pro-Arg-AMC hydrochloride - Marques da Silva & Neves, Lda [marquessilvaneves.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. amsbio.com [amsbio.com]
Z-Gly-Pro-AMC Assay: Application Notes and Protocols for the Food Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Z-Gly-Pro-AMC (N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin) assay is a highly sensitive and specific fluorometric method used to measure the activity of certain proline-specific peptidases. This assay is particularly valuable for detecting enzymes like prolyl endopeptidase (PEP) and dipeptidyl peptidase-IV (DPP-IV).[1][2][3] In the food industry, this assay is emerging as a critical tool for quality control, safety assessment, and the development of functional foods.[4][5] Applications range from monitoring gluten degradation in baked goods and beverages to identifying bioactive peptides with health benefits, such as DPP-IV inhibitors for glycemic control.[6][7][8]
The assay relies on the enzymatic cleavage of the non-fluorescent substrate this compound. When a target peptidase cleaves the bond between proline and the 7-amino-4-methylcoumarin (B1665955) (AMC) group, the highly fluorescent AMC molecule is released.[1][9] The resulting increase in fluorescence, measured at an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm, is directly proportional to the enzyme's activity.[1][10]
Principle of the Assay
The core of the this compound assay is the enzymatic hydrolysis of a synthetic substrate, leading to a quantifiable fluorescent signal. The substrate, this compound, is designed to be specifically recognized and cleaved by peptidases that act on proline residues.
Caption: Enzymatic cleavage of this compound releases fluorescent AMC.
Applications in the Food Industry
The this compound assay has several key applications within the food sector:
-
Gluten Degradation: Proline-rich gluten proteins are responsible for celiac disease and other gluten sensitivities.[11] Prolyl endopeptidases that can break down these proteins are of great interest for producing gluten-free or low-gluten products.[8][12] The this compound assay can be used to screen for and characterize the activity of these enzymes in microbial fermentation, baking, and brewing processes.[8][12]
-
Meat Tenderization: The breakdown of proline-containing connective tissue proteins like collagen is a key factor in meat tenderization. While other enzyme assays are more common, the this compound assay could potentially be used to investigate the role of specific prolyl peptidases in this process.
-
Dairy and Fermented Foods: Lactic acid bacteria used in the fermentation of dairy and other food products possess various peptidases that contribute to flavor development and the breakdown of bitter peptides.[13] The this compound assay can be employed to study the activity of proline-specific peptidases in these microorganisms.
-
Functional Foods and Nutraceuticals: There is growing interest in food-derived peptides that can inhibit DPP-IV.[7] DPP-IV inhibitors can help regulate blood sugar levels, making them relevant for developing foods for diabetic individuals.[14] The this compound assay is an effective tool for screening and identifying these inhibitory peptides in protein hydrolysates from sources like soy and lupin.[6][7]
-
Food Spoilage: The detection of specific proteolytic enzymes can indicate microbial contamination and food spoilage.[5] The this compound assay can be adapted for food safety applications to detect the activity of proline-specific peptidases from spoilage microorganisms.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the this compound assay in food industry applications.
Table 1: Kinetic Parameters of Prolyl Endopeptidase (PEP) with this compound
| Enzyme Source | K_m (µM) | Optimal pH | Optimal Temperature (°C) | Reference |
| Aspergillus niger | - | 4.0 | - | [12] |
| Bovine Serum (ZIP) | 54 | 7.4-8.0 | - | [15] |
Note: K_m values can vary depending on assay conditions. ZIP refers to Z-Pro-prolinal-insensitive peptidase.
Table 2: IC50 Values of Food-Derived DPP-IV Inhibitors
| Inhibitor Source | Peptide Sequence | IC50 (µM) | Reference |
| Lupin | LTFPGSAED | 207.5 | [6] |
| Soy | IAVPTGVA | 223.2 | [6] |
| Sitagliptin (Reference) | - | 0.6 | [6] |
Experimental Protocols
General Workflow for this compound Assay
Caption: General experimental workflow for the this compound assay.
Protocol 1: General this compound Assay for Enzyme Activity
This protocol provides a general framework for measuring proline-specific peptidase activity. It should be optimized for specific sample types and enzymes.
Materials:
-
This compound substrate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4)
-
Enzyme extract from food sample
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in assay buffer to the desired working concentration.
-
Sample Preparation: Prepare the enzyme extract from the food sample (see Protocol 2 for details).
-
Assay Reaction: In a 96-well black microplate, add the enzyme extract to the assay buffer.
-
Initiate Reaction: Add the this compound working solution to each well to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
Fluorescence Measurement: Measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) using a microplate reader with excitation at ~380 nm and emission at ~460 nm.[1]
-
Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence versus time curve.
Protocol 2: Sample Preparation from Food Matrices
Proper sample preparation is crucial to remove interfering substances and extract the enzyme of interest.
A. Solid Food Samples (e.g., Grains, Baked Goods):
-
Homogenization: Homogenize a known weight of the sample in a suitable extraction buffer (e.g., phosphate-buffered saline, PBS).
-
Extraction: Stir or shake the homogenate for a specified time at 4°C to allow for enzyme extraction.
-
Centrifugation: Centrifuge the homogenate to pellet solid debris.
-
Filtration: Filter the supernatant through a 0.45 µm filter to obtain a clear enzyme extract.
B. Liquid Food Samples (e.g., Beer, Dairy):
-
Centrifugation: Centrifuge the liquid sample to remove any suspended solids or fat globules.
-
Filtration: Pass the clarified liquid through a 0.45 µm filter.
C. Protein Hydrolysates (for DPP-IV inhibition):
-
Digestion: Subject the food protein to simulated gastrointestinal digestion to generate peptides.
-
Clarification: Centrifuge and filter the digest to obtain a clear peptide solution.
Protocol 3: Screening for DPP-IV Inhibitors in Food Peptides
This protocol is adapted for identifying and quantifying the DPP-IV inhibitory potential of food-derived peptides.
Materials:
-
Purified DPP-IV enzyme
-
This compound substrate
-
Food peptide extract
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[16]
-
Sitagliptin or other known DPP-IV inhibitor (positive control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Prepare stock solutions of this compound, DPP-IV, and the food peptide extract.
-
Assay Setup: In a 96-well plate, add the assay buffer, DPP-IV enzyme, and varying concentrations of the food peptide extract or control inhibitor.
-
Pre-incubation: Pre-incubate the enzyme with the peptide extract/inhibitor for a defined period (e.g., 15 minutes) at 37°C.[1]
-
Initiate Reaction: Add the this compound substrate to all wells. The final substrate concentration should be close to the K_m value for the enzyme if known.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically as described in Protocol 1.
-
Data Analysis: Calculate the percentage of inhibition for each peptide concentration compared to a control without any inhibitor. Determine the IC50 value, which is the concentration of the peptide extract that inhibits 50% of the DPP-IV activity.
Signaling Pathways and Logical Relationships
The this compound assay is often used to study enzymes involved in significant biological pathways. For instance, DPP-IV plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones like GLP-1.
Caption: Role of DPP-IV in glucose homeostasis and its inhibition.
Conclusion
The this compound assay is a versatile and powerful tool for the food industry. Its high sensitivity and specificity make it ideal for a range of applications, from ensuring the quality and safety of food products to driving innovation in the development of functional foods with specific health benefits. By providing detailed protocols and a clear understanding of the assay's principles, researchers and scientists can effectively leverage this technology to advance their work in food science and nutrition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound *CAS 68542-93-8* | AAT Bioquest [aatbio.com]
- 3. Human proline specific peptidases: A comprehensive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prolyl-specific peptidases for applications in food protein hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Soybean- and Lupin-Derived Peptides Inhibit DPP-IV Activity on In Situ Human Intestinal Caco-2 Cells and Ex Vivo Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. open.library.ubc.ca [open.library.ubc.ca]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Effective Degradation of Gluten and Its Fragments by Gluten-Specific Peptidases: A Review on Application for the Treatment of Patients with Gluten Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-level production of Aspergillus niger prolyl endopeptidase from agricultural residue and its application in beer brewing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. In Vivo and In Vitro Comparison of the DPP-IV Inhibitory Potential of Food Proteins from Different Origins after Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols: Z-Gly-Pro-AMC for Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Gly-Pro-AMC (N-carbobenzoxy-Glycyl-Prolyl-7-amino-4-methylcoumarin) is a highly sensitive fluorogenic substrate used for the detection and quantification of prolyl endopeptidase and dipeptidyl peptidase-IV (DPP-IV) activity.[1][2][3] Upon enzymatic cleavage of the amide bond between the proline residue and the 7-amino-4-methylcoumarin (B1665955) (AMC) group, the highly fluorescent AMC is released.[3][4] The resulting fluorescence can be measured to determine enzyme kinetics, screen for inhibitors, and characterize enzyme activity in various biological samples.[1][5] This document provides detailed protocols for the preparation of this compound stock and working solutions, as well as a general procedure for its application in enzyme assays.
Physicochemical and Spectral Properties
A thorough understanding of the properties of this compound is crucial for its effective use in quantitative assays.
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₂₅N₃O₆ | [1][6] |
| Molecular Weight | 463.48 g/mol | [6][7] |
| Appearance | White to off-white solid | [1][6] |
| Solubility | Soluble in DMSO (≥10 mg/mL), DMF, and absolute ethanol (B145695) (20 mM) | [3][6][8] |
| Excitation Wavelength (Ex) | 340-380 nm | [3][6][8] |
| Emission Wavelength (Em) | 440-465 nm | [3][6][8] |
Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Proper preparation and storage of the stock solution are critical for reproducible results. It is recommended to prepare a concentrated stock solution in an anhydrous organic solvent like DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.63 mg of the powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For 4.63 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming or sonication may be required to facilitate dissolution.[6]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[6][9]
Quantitative Data for Stock Solution Preparation:
| Parameter | Value | Source(s) |
| Solvent | DMSO | [2][3][6] |
| Stock Concentration | 10 mM | [2][7] |
| Storage Temperature | -20°C or -80°C | [6][9] |
| Short-term Stability (in solvent at -20°C) | Up to 1 month | [6][9] |
| Long-term Stability (in solvent at -80°C) | Up to 6 months | [6][9] |
Preparation of this compound Working Solution
The working solution is prepared by diluting the stock solution in the appropriate assay buffer. The final concentration of the working solution will depend on the specific enzyme and assay conditions, but a common final concentration in the assay is in the micromolar range.
Materials:
-
10 mM this compound stock solution in DMSO
-
Assay buffer (e.g., Tris-HCl, pH 8.0)[10]
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Determine the desired final concentration of this compound in your assay. For example, a final concentration of 100 µM is often used for DPP-IV assays.[10]
-
Calculate the required volume of the stock solution to be added to the assay buffer. For instance, to prepare 1 mL of a 200 µM working solution (which will be further diluted 1:1 in the final reaction to get 100 µM), add 20 µL of the 10 mM stock solution to 980 µL of assay buffer.
-
Vortex the working solution gently to ensure it is well mixed.
-
Prepare the working solution fresh on the day of the experiment and keep it on ice, protected from light, until use.
Experimental Protocol: Dipeptidyl Peptidase-IV (DPP-IV) Activity Assay
This protocol provides a general guideline for measuring DPP-IV activity using this compound in a 96-well plate format.
Materials:
-
DPP-IV enzyme (recombinant or from biological samples)
-
DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[10]
-
This compound working solution
-
DPP-IV inhibitor (optional, for control wells)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Assay Setup:
-
Sample Wells: Add the enzyme sample (e.g., purified enzyme, cell lysate, or plasma) to the wells of the 96-well plate.
-
Inhibitor Control Wells (Optional): Pre-incubate the enzyme sample with a known DPP-IV inhibitor before adding the substrate.
-
Blank Wells: Add assay buffer without the enzyme to determine the background fluorescence.
-
-
Volume Adjustment: Adjust the volume in each well with DPP-IV Assay Buffer to a pre-reaction volume (e.g., 50 µL).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.
-
Initiate Reaction: Start the enzymatic reaction by adding the this compound working solution to all wells. The final volume in each well should be consistent (e.g., 100 µL).
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.[4][6] Use an excitation wavelength of 350-380 nm and an emission wavelength of 450-465 nm.[10][11][12]
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from the values of the sample and control wells.
-
Determine the rate of the reaction (increase in fluorescence per unit of time) from the linear portion of the kinetic curve.
-
The enzyme activity can be expressed as relative fluorescence units (RFU) per minute or converted to molar amounts of AMC released if a standard curve with free AMC is generated.
-
Quantitative Data for DPP-IV Assay:
| Parameter | Value/Range | Source(s) |
| Final Substrate Concentration | 100 - 266 µM | [6][10] |
| Incubation Temperature | 37°C | [6][10][12] |
| Excitation Wavelength | 350 - 380 nm | [10][11][12] |
| Emission Wavelength | 450 - 465 nm | [10][11][12] |
| Assay Format | 96-well plate, kinetic reading | [4][12] |
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound *CAS 68542-93-8* | AAT Bioquest [aatbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Z-Gly-Pro-AMC Protease Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the fluorogenic substrate Z-Gly-Pro-AMC in protease activity assays. The protocols are designed to be adaptable for various research applications, including enzyme kinetics, inhibitor screening, and biological sample analysis.
Introduction to the this compound Assay
This compound (N-carbobenzoxy-Glycyl-Prolyl-7-amino-4-methylcoumarin) is a highly sensitive fluorogenic substrate used to measure the activity of proteases that recognize and cleave the Gly-Pro dipeptide sequence. It is particularly useful for assaying prolyl endopeptidase (PREP) and dipeptidyl peptidase IV (DPP4/CD26).[1][2]
The principle of the assay is based on the enzymatic hydrolysis of the non-fluorescent this compound substrate. Upon cleavage of the amide bond between the proline residue and the 7-amino-4-methylcoumarin (B1665955) (AMC) group, the highly fluorescent AMC moiety is released.[3][4] The increase in fluorescence intensity is directly proportional to the enzyme's activity and can be monitored in real-time using a fluorescence plate reader.[4]
Core Components and Reagents
| Component | Description | Storage |
| This compound Substrate | Fluorogenic peptide substrate. Typically supplied as a solid. | Store at -20°C, protected from light and moisture.[5] |
| Assay Buffer | Buffer of choice, typically Tris-HCl or HEPES at a physiological pH (e.g., pH 7.4-8.0). May contain salts like NaCl and EDTA.[6][7] | Store at 4°C or as recommended by the supplier. |
| Enzyme | Purified enzyme or biological sample (e.g., plasma, cell lysate). | Store according to the enzyme's specific requirements, typically at -80°C. |
| Inhibitor (Optional) | For inhibitor screening assays, a known inhibitor (e.g., Sitagliptin for DPP4) is used as a positive control.[2] | Store as recommended by the supplier. |
| AMC Standard | 7-Amino-4-methylcoumarin for generating a standard curve to quantify the amount of product formed.[2] | Store at -20°C, protected from light. |
| 96-well Plates | Black, flat-bottom plates are recommended for fluorescence assays to minimize background and crosstalk.[2][8] | Room temperature. |
| DMSO | Used to dissolve the this compound substrate and some inhibitors.[9] | Room temperature. |
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution: Prepare a stock solution (e.g., 5-20 mM) by dissolving the this compound powder in DMSO.[9][10] Ensure it is fully dissolved, using sonication if necessary.[5] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
-
Assay Buffer: Prepare the assay buffer at the desired concentration and pH. For example, 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA.[6]
-
Enzyme Working Solution: Dilute the enzyme to the desired concentration in cold assay buffer immediately before use. The optimal concentration should be determined empirically.
-
AMC Standard Curve: Prepare a series of dilutions of the AMC standard in assay buffer (e.g., 0-100 µM) to generate a standard curve.[2]
General Assay Protocol (96-well plate)
This protocol is a general guideline and should be optimized for specific experimental needs.[11]
-
Plate Setup: Add the following to the wells of a black 96-well plate:
-
Sample Wells: Enzyme working solution.
-
Inhibitor/Control Wells (Optional): Enzyme working solution pre-incubated with the inhibitor for a specified time (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C).[2][11]
-
Blank/Background Wells: Assay buffer without the enzyme to measure substrate auto-hydrolysis.
-
-
Volume Adjustment: Adjust the volume in all wells to a pre-final volume (e.g., 50 µL) with assay buffer.
-
Reaction Initiation: Add the this compound working solution to all wells to initiate the reaction. The final substrate concentration should be optimized, but a common starting point is around 100-266 µM.[5][6][11]
-
Incubation and Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to the desired temperature (e.g., 37°C).[2][5]
Plate Reader Settings
The optimal settings for a fluorescence plate reader can vary depending on the instrument.[12] The following table provides recommended starting parameters.
| Parameter | Recommended Setting | Notes |
| Read Mode | Kinetic | For measuring the rate of the reaction over time. Endpoint reads can also be used but provide less information. |
| Excitation Wavelength (λex) | 350-380 nm | The peak excitation for AMC is around 350-360 nm, though 380 nm is also commonly used.[2][6][10] |
| Emission Wavelength (λem) | 450-465 nm | The peak emission for AMC is around 460 nm.[2][6][10][11] |
| Read Interval (Kinetic) | 1-2 minutes | For a total duration of 30-60 minutes.[3] |
| Temperature | 37°C | Or the optimal temperature for the enzyme being studied.[2][5] |
| Gain/Sensitivity | Auto-gain or empirically determined | Adjust the gain to maximize the dynamic range without saturating the detector with the highest signal (e.g., positive control).[13][14] |
| Plate Type | 96-well black, clear bottom | Specify the correct plate type in the software.[8] |
| Shaking | Optional | Gentle shaking before the first read can ensure proper mixing.[12] |
Data Analysis
-
Background Subtraction: Subtract the fluorescence readings of the blank wells from all other wells.
-
Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations to generate a standard curve. This will allow for the conversion of relative fluorescence units (RFU) to the amount of product (AMC) formed.[15]
-
Enzyme Activity: For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. Enzyme activity can be expressed as the rate of AMC production per unit of time per amount of enzyme.
-
Inhibitor Screening: Calculate the percentage of inhibition by comparing the activity in the presence of the inhibitor to the activity of the control (enzyme alone). IC₅₀ values can be determined by plotting the percentage of inhibition against a range of inhibitor concentrations.
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Plate reader instructions - Biomolecular Analysis Facility [med.virginia.edu]
- 9. This compound *CAS 68542-93-8* | AAT Bioquest [aatbio.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. bmglabtech.com [bmglabtech.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Calibration Protocol - Plate Reader Fluorescence Calibration with Fluorescein [protocols.io]
Troubleshooting & Optimization
reducing high background fluorescence in Z-Gly-Pro-AMC assay
Welcome to the Technical Support Center for the Z-Gly-Pro-AMC fluorogenic assay. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the measurement of enzyme activity, with a particular focus on mitigating high background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and how does it work?
The this compound assay is a fluorometric method used to measure the activity of certain proteases, particularly prolyl endopeptidases like Dipeptidyl Peptidase IV (DPP-IV). The substrate, this compound, is composed of a peptide sequence (Z-Gly-Pro) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is not fluorescent. When the enzyme cleaves the peptide bond after the proline residue, it releases free AMC, which is highly fluorescent. The rate of increase in fluorescence is directly proportional to the enzyme's activity.[1][2][3] The excitation and emission wavelengths for AMC are typically around 380 nm and 460 nm, respectively.[1]
Q2: What are the primary causes of high background fluorescence in this assay?
High background fluorescence in "no-enzyme" or "inhibitor" control wells is a common issue and can arise from several sources:
-
Substrate Autohydrolysis: The this compound substrate can spontaneously break down in the assay buffer, releasing free AMC without any enzymatic activity. This is a major contributor to high background.
-
Substrate Impurity: The substrate preparation may contain small amounts of free AMC from the manufacturing process or from degradation during storage.
-
Autofluorescence of Assay Components: The assay buffer, solvents (like DMSO), or the sample itself may possess intrinsic fluorescence at the excitation and emission wavelengths of AMC.
-
Contamination: Reagents or labware may be contaminated with other proteases that can cleave the substrate.
Q3: How should I properly store and handle the this compound substrate?
To minimize degradation and maintain the integrity of the this compound substrate, follow these storage guidelines:
-
Solid Form: Store at -20°C, protected from light.[1]
-
Stock Solutions (in DMSO): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Always protect from light.
Troubleshooting Guide: High Background Fluorescence
High background can significantly reduce the signal-to-noise ratio of your assay, leading to inaccurate results. This guide provides a systematic approach to identify and resolve the root causes of this issue.
Diagram: Troubleshooting Workflow for High Background Fluorescence
Caption: A step-by-step workflow to diagnose and resolve high background fluorescence.
Step 1: Evaluate Substrate Quality and Handling
| Potential Cause | Recommended Action | Expected Outcome |
| Substrate Degradation | Purchase fresh, high-purity this compound. Upon receipt, aliquot into single-use vials and store at -80°C, protected from light. Avoid repeated freeze-thaw cycles. | Lower background in "no-enzyme" controls with new substrate. |
| Substrate Autohydrolysis | Perform a substrate autohydrolysis check (see Experimental Protocols). This involves incubating the substrate in assay buffer without the enzyme and monitoring fluorescence over time. | Minimal increase in fluorescence over time confirms substrate stability under current conditions. |
| Solvent (DMSO) Quality | Use fresh, anhydrous, high-purity (>99.9%) DMSO to prepare substrate stock solutions. Hygroscopic DMSO can affect substrate solubility and stability. | Consistent substrate performance and reduced background. |
Step 2: Analyze Assay Controls
Proper controls are essential to pinpoint the source of high background.
| Control Well Composition | Purpose | Interpretation of High Fluorescence |
| Buffer Only | Measures background from the buffer and microplate. | Indicates autofluorescent buffer components or a non-optimal microplate. |
| Substrate + Buffer | Measures substrate autohydrolysis and any intrinsic fluorescence from the substrate itself. | Confirms substrate degradation or impurity as a major source of background. |
| Sample + Buffer (No Substrate) | Measures autofluorescence from the biological sample. | Indicates that components in the sample are contributing to the background signal. |
Step 3: Optimize Assay Conditions
| Parameter | Recommendation | Rationale |
| pH | Perform a pH titration of your assay buffer (e.g., from pH 6.5 to 8.5). | Substrate stability is often pH-dependent. Finding a pH that minimizes autohydrolysis while maintaining enzyme activity is crucial. For many proteases, a pH around 7.4-8.0 is optimal.[4] |
| Temperature | Run the assay at the lowest temperature that maintains sufficient enzyme activity. | Higher temperatures can increase the rate of substrate autohydrolysis. While many enzyme assays are run at 37°C, consider room temperature if the signal is robust enough. |
| DMSO Concentration | Keep the final concentration of DMSO in the assay as low as possible, ideally <1% (v/v). | High concentrations of DMSO can sometimes influence the fluorescence of AMC.[5] |
| Buffer Composition | Test different buffer systems (e.g., Tris vs. HEPES vs. Phosphate). | Some buffer components can quench or enhance fluorescence.[6][7] Avoid buffers containing components that might interfere with the assay. |
Step 4: Verify Instrument Settings
| Parameter | Recommendation | Rationale |
| Excitation/Emission Wavelengths | Verify the optimal wavelengths for AMC in your specific buffer using a free AMC standard. Typical values are Ex: 380 nm, Em: 460 nm. | Incorrect wavelengths can lead to suboptimal signal and increased background. |
| Gain Setting | Optimize the gain setting on the fluorometer. The gain should be high enough to detect the specific signal but not so high that it excessively amplifies background noise. | An overly sensitive gain setting can lead to high background readings. |
| Microplate Type | Use black, opaque-walled microplates for fluorescence assays. | Clear or white plates can lead to light scatter and well-to-well crosstalk, increasing background. |
Experimental Protocols
Protocol 1: Assessing Substrate Autohydrolysis
This protocol is designed to quantify the rate of non-enzymatic hydrolysis of this compound under your specific assay conditions.
-
Prepare Reagents:
-
Assay Buffer: Prepare your standard assay buffer at the desired pH.
-
This compound Working Solution: Dilute your this compound stock solution in assay buffer to the final concentration used in your experiments.
-
-
Assay Setup (in a 96-well black plate):
-
Test Wells: Add 100 µL of the this compound working solution.
-
Blank Wells: Add 100 µL of assay buffer only.
-
-
Incubation and Measurement:
-
Incubate the plate at your standard assay temperature (e.g., 37°C), protected from light.
-
Measure fluorescence kinetically over a period of 1-2 hours, taking readings every 5-10 minutes (Ex: ~380 nm, Em: ~460 nm).
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the test wells at each time point.
-
Plot the background-subtracted fluorescence versus time. The slope of this line represents the rate of autohydrolysis. A steep slope indicates a stability issue.
-
Protocol 2: Standard this compound Enzyme Activity Assay
This protocol provides a general framework for measuring enzyme activity.
-
Prepare Reagents:
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 0.1 mg/mL BSA).[8]
-
This compound Working Solution (e.g., 50 µM in Assay Buffer).[8]
-
Enzyme Solution: Dilute your enzyme to the desired concentration in cold assay buffer.
-
Inhibitor Solution (for control wells): Prepare a solution of a known inhibitor at a concentration that gives complete inhibition.
-
-
Assay Setup (in a 96-well black plate):
-
Sample Wells: Add enzyme and assay buffer.
-
Inhibitor Control Wells: Add enzyme, inhibitor, and assay buffer.
-
"No Enzyme" Control Wells: Add assay buffer only.
-
Pre-incubate the plate at the assay temperature for 5-10 minutes.
-
-
Initiate Reaction:
-
Add the this compound working solution to all wells to start the reaction. The final volume should be consistent across all wells (e.g., 100 µL).
-
-
Measurement and Data Analysis:
-
Immediately begin kinetic measurement of fluorescence (Ex: ~380 nm, Em: ~460 nm) at the desired temperature.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve.
-
Subtract the rate of the "no enzyme" control from the sample and inhibitor control rates to get the true enzyme-specific activity.
-
Signaling Pathway and Assay Principle
The this compound assay relies on a straightforward enzymatic reaction that leads to a fluorescent signal.
Diagram: this compound Assay Principle
Caption: Enzymatic cleavage of this compound releases fluorescent AMC.
Alternative Substrates
While this compound is a common substrate, other fluorogenic substrates are available for measuring DPP-IV activity. The choice of substrate can impact assay sensitivity and specificity.
| Substrate | Fluorophore | Notes |
| Gly-Pro-AMC | AMC | A widely used and validated substrate for DPP-IV.[8][9] |
| Ala-Pro-Cresyl Violet | Cresyl Violet | Becomes highly fluorescent upon cleavage. Has been used for quantifying DPP-IV activity in living cells.[10] |
| H-Gly-Pro-Aminoluciferin | Aminoluciferin | Used in a chemiluminescent assay, which can offer higher sensitivity than fluorescence-based assays.[10] |
| Xaa-Pro-Rhodamine 110 | Rhodamine 110 | Can be designed for stable covalent binding of the released fluorophore to cells, useful for cellular assays.[4] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound *CAS 68542-93-8* | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Optimization and validation of a fluorogenic dipeptidyl peptidase 4 enzymatic assay in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.es [promega.es]
Technical Support Center: Optimizing Enzyme Concentration for Z-Gly-Pro-AMC Assay
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing enzyme concentration for the Z-Gly-Pro-AMC fluorogenic assay. Find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to optimize the enzyme concentration?
Optimizing the enzyme concentration is crucial for ensuring that the assay is conducted within the initial linear rate of the reaction. An appropriate enzyme concentration provides a robust signal that is well above the background noise but not so high that the reaction proceeds too quickly, leading to substrate depletion or detector saturation. This optimization is key for obtaining accurate and reproducible kinetic data.[1][2]
Q2: What is a good starting point for enzyme concentration in the this compound assay?
The optimal enzyme concentration can vary significantly depending on the purity and specific activity of your enzyme preparation (e.g., purified enzyme vs. cell lysate). A common starting point for purified enzymes is in the low nanomolar range.[3] For cell lysates, a typical starting range is 0.5 - 5 µg of total protein per well.[4] It is always recommended to perform an enzyme titration to determine the ideal concentration for your specific experimental conditions.[5]
Q3: How do I determine the optimal enzyme concentration?
The optimal concentration is determined by performing an enzyme titration experiment. In this experiment, you will prepare a series of reactions with a fixed, saturating concentration of the this compound substrate and varying concentrations of your enzyme.[1] The optimal enzyme concentration is the one that yields a strong fluorescent signal and shows a linear relationship between fluorescence and enzyme concentration over the desired incubation time.[1]
Q4: My fluorescent signal is too low. What should I do?
A low signal can be due to several factors. First, check that your fluorescence plate reader is set to the correct excitation and emission wavelengths for the cleaved AMC product (typically ~380 nm excitation and ~460 nm emission).[3][6] If the settings are correct, the issue may be low enzyme activity.[7] In this case, you can try increasing the enzyme concentration or extending the incubation time, ensuring the reaction remains in the linear phase.[7][8] Also, verify that the assay buffer pH and temperature are optimal for your enzyme.[9]
Q5: I'm observing a non-linear relationship between fluorescence intensity and enzyme concentration. What is the cause?
Non-linearity, especially at higher enzyme concentrations, can be caused by the "Inner Filter Effect" (IFE).[1] This occurs when components in the sample, including the substrate itself, absorb either the excitation or emitted light, leading to a lower-than-expected fluorescence signal.[1][10] Another cause could be rapid substrate depletion due to a high enzyme concentration. The simplest way to mitigate these effects is to dilute your enzyme sample.[1]
Troubleshooting Guide
This guide addresses common problems encountered during the this compound assay, with a focus on issues related to enzyme concentration.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence in "no-enzyme" controls | 1. Substrate Degradation/Impurity: The this compound substrate may have undergone non-enzymatic hydrolysis or the stock contains free AMC.[11] 2. Autofluorescence: Components in the assay buffer or the microplate itself may be fluorescent.[11] 3. Contaminated Reagents: Buffers or water may be contaminated with other proteases.[11] | 1. Purchase a new, high-purity lot of the substrate. Aliquot the substrate upon reconstitution and store it protected from light at -20°C or -80°C to avoid freeze-thaw cycles.[11] 2. Use black-walled, clear-bottom microplates to reduce background.[8] Run a control with just the assay buffer to check for autofluorescence.[1] 3. Use high-purity reagents and sterile water. |
| Low Signal-to-Noise Ratio | 1. Suboptimal Enzyme Concentration: The enzyme concentration is too low to generate a signal significantly above background.[1] 2. Incorrect Wavelengths: The excitation/emission wavelengths on the plate reader are not optimal for AMC. | 1. Perform an enzyme titration to find a concentration that gives a robust signal.[1] 2. Verify the plate reader settings are correct for AMC (Ex: ~380 nm, Em: ~460 nm).[3][6] |
| Rapid Signal Saturation | 1. Enzyme Concentration Too High: The enzyme is turning over the substrate so quickly that the detector becomes saturated.[8] 2. Gain Setting Too High: The plate reader's gain setting is too sensitive. | 1. Reduce the enzyme concentration.[2] 2. Lower the gain setting on the fluorescence plate reader.[8] |
| High Variability Between Replicates | 1. Pipetting Inconsistencies: Inaccurate or inconsistent pipetting of the enzyme or other reagents.[8] 2. Inconsistent Temperature: Uneven temperature across the microplate. | 1. Use calibrated multichannel pipettes and ensure proper mixing in each well.[7] 2. Ensure the plate is properly equilibrated to the desired reaction temperature before initiating the reaction.[3] |
Experimental Protocols
Protocol: Enzyme Titration to Determine Optimal Concentration
This protocol describes how to perform an enzyme titration to find the optimal enzyme concentration for your this compound assay.
1. Materials and Reagents:
-
Enzyme stock solution (purified or lysate)
-
Assay Buffer (e.g., Tris-HCl or HEPES, pH 7.5)[4]
-
DMSO (for dissolving substrate)[12]
-
Black 96-well microplate with clear bottom[3]
-
Fluorescence microplate reader with filters for AMC detection (Ex: ~380 nm, Em: ~460 nm)[3][6]
2. Preparation of Solutions:
-
Substrate Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO. Store in aliquots at -20°C, protected from light.[3]
-
Working Substrate Solution: Dilute the substrate stock solution in assay buffer to a final concentration that is well above the enzyme's Km (if known). A concentration of 100 µM is often a good starting point.[14] Prepare this solution fresh.
-
Enzyme Dilution Series: Prepare a series of enzyme dilutions in cold assay buffer. For example, create a 2-fold serial dilution series from your enzyme stock. The range of concentrations should span from very low to high to identify the linear range.
3. Assay Procedure:
-
Plate Setup: Add 50 µL of assay buffer to each well of the 96-well plate.
-
Add Enzyme: Add 25 µL of each enzyme dilution to the appropriate wells in triplicate. Include "no-enzyme" control wells containing only assay buffer.
-
Equilibrate: Incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.[3]
-
Initiate Reaction: Add 25 µL of the working substrate solution to all wells to start the reaction (final volume 100 µL). Mix gently by shaking the plate.[3]
-
Measure Fluorescence: Immediately place the plate in a pre-warmed fluorescence reader. Measure the fluorescence intensity kinetically over 30-60 minutes, taking readings every 60 seconds.[3]
4. Data Analysis:
-
Calculate Initial Velocity (V₀): For each enzyme concentration, plot the fluorescence intensity (Relative Fluorescence Units, RFU) versus time. The initial velocity (V₀) is the slope of the linear portion of this curve (RFU/min).[3]
-
Plot V₀ vs. Enzyme Concentration: Plot the calculated initial velocities (V₀) against the corresponding enzyme concentrations.
-
Determine Optimal Concentration: Identify the range where the initial velocity is directly proportional (linear) to the enzyme concentration. Choose a concentration from the upper end of this linear range for future experiments. This concentration will provide a strong signal while ensuring the reaction rate is dependent on the enzyme concentration.
Visualizations
Enzymatic Reaction
Caption: Enzymatic cleavage of this compound substrate.
Workflow for Enzyme Concentration Optimization
Caption: Workflow for optimizing enzyme concentration.
Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting assay signals.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. chemimpex.com [chemimpex.com]
- 14. benchchem.com [benchchem.com]
optimizing substrate concentration for Z-Gly-Pro-AMC assay
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when optimizing the substrate concentration for Z-Gly-Pro-AMC assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal substrate concentration for a this compound assay?
A1: The optimal substrate concentration is dependent on the specific enzyme being studied and is best determined by measuring the Michaelis-Menten constant (Kₘ). The Kₘ represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). For most applications, a substrate concentration equal to or slightly above the Kₘ is recommended to ensure the enzyme is nearly saturated, providing a robust and reproducible signal. For inhibitor screening, using a substrate concentration at or near the Kₘ is often advised.
Q2: What are the typical excitation and emission wavelengths for the this compound substrate?
A2: The fluorogenic product of the this compound assay, 7-amino-4-methylcoumarin (B1665955) (AMC), is typically measured with an excitation wavelength in the range of 360-380 nm and an emission wavelength between 440-460 nm.[1] It is always recommended to confirm the optimal wavelengths using your specific instrumentation.
Q3: How should I prepare and store the this compound substrate?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[2] It is crucial to store this stock solution in aliquots at -20°C or -80°C and protected from light to prevent degradation.[3][4] Repeated freeze-thaw cycles should be avoided.[4]
Q4: What are some common enzymes that can be assayed using this compound?
A4: this compound is a substrate for several proteases, most notably prolyl endopeptidase (PREP) and dipeptidyl peptidase IV (DPP-IV).[3][5] It is also used in assays for other proteases that recognize and cleave the Gly-Pro dipeptide sequence.
Troubleshooting Guide
High Background Fluorescence
High background fluorescence can significantly reduce the signal-to-noise ratio of your assay, leading to inaccurate results. Here are common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Substrate Degradation | - Improper Storage: Ensure the this compound stock solution is stored in aliquots at -20°C or -80°C and protected from light.[3][4] - Spontaneous Hydrolysis: Prepare fresh dilutions of the substrate for each experiment. Avoid prolonged exposure of the substrate to assay buffer before starting the reaction. Check the pH of your assay buffer, as non-optimal pH can increase substrate instability.[4] |
| Autofluorescence of Assay Components | - Buffer and Media: Use high-purity water and reagents to prepare your buffers. Test the fluorescence of your assay buffer alone to ensure it does not contribute significantly to the background signal.[6] - Test Compounds: If screening for inhibitors, test the intrinsic fluorescence of your compounds in the absence of the enzyme and substrate. |
| Instrument Settings | - Incorrect Wavelengths: Verify that the excitation and emission wavelengths on your fluorometer are correctly set for AMC (Ex: ~360-380 nm, Em: ~440-460 nm).[1] - Gain Setting: Optimize the gain setting to be high enough to detect the signal without amplifying the background noise excessively.[1] |
| Contaminated Reagents | - Enzyme Preparation: Ensure your enzyme preparation is free from contaminating proteases that could cleave the substrate. |
To systematically identify the source of high background, the following control experiments are recommended:
-
No-Enzyme Control: Contains all reaction components except the enzyme. This helps to identify background signals from the substrate and buffer.
-
Substrate-Only Control: Contains only the substrate and assay buffer. This is useful for assessing the rate of spontaneous substrate hydrolysis.[6]
Experimental Protocols
Determining the Michaelis-Menten Constant (Kₘ)
This protocol outlines the steps to determine the Kₘ of your enzyme for the this compound substrate.
1. Reagent Preparation:
-
Assay Buffer: Prepare your desired assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Enzyme Stock Solution: Prepare a concentrated stock of your enzyme in a suitable buffer. The final enzyme concentration in the assay should be low enough to ensure the reaction rate is linear over the measurement period.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[2]
-
Substrate Dilutions: Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations. A typical range to test would be from 0.5 µM to 100 µM.[2]
2. Assay Procedure:
-
In a black, flat-bottom 96-well microplate, add the diluted substrate solutions to the appropriate wells.
-
Include "no-enzyme" control wells for each substrate concentration.
-
Initiate the reaction by adding a fixed, low concentration of the enzyme to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence kinetically (e.g., every 60 seconds for 30-60 minutes) at an excitation of ~380 nm and an emission of ~460 nm.[2]
3. Data Analysis:
-
For each substrate concentration, plot the fluorescence intensity against time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Subtract the V₀ of the "no-enzyme" control from the corresponding experimental wells.
-
Plot the V₀ against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Kₘ and Vₘₐₓ.
Visualizations
Substrate Inhibition
In some cases, very high concentrations of a substrate can lead to a decrease in enzyme activity, a phenomenon known as substrate inhibition.
Identifying Substrate Inhibition:
The primary indicator of substrate inhibition is a parabolic relationship between the initial reaction velocity and the substrate concentration. Instead of plateauing at Vₘₐₓ, the reaction rate peaks and then declines as the substrate concentration increases further.
Mitigating Substrate Inhibition:
-
Work at Optimal Substrate Concentrations: The most direct approach is to use substrate concentrations below the inhibitory range. Your kinetic plot will reveal the concentration that yields the maximum velocity.
-
Optimize Experimental Conditions: Factors such as pH and temperature can influence substrate binding and potentially reduce inhibition.
-
Consider Alternative Substrates: If substrate inhibition is a significant issue, exploring other fluorogenic substrates for your enzyme may be necessary.
References
interference in Z-Gly-Pro-AMC assay from plasma components
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Z-Gly-Pro-AMC fluorogenic substrate to measure enzymatic activity in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What enzymes in plasma can cleave the this compound substrate?
The this compound substrate is primarily cleaved in plasma by two prolyl endopeptidases: Fibroblast Activation Protein α (FAPα, also known as seprase) and Prolyl Oligopeptidase (POP, also sometimes referred to as PREP).[1] It is important to note that other peptidases might also contribute to substrate cleavage, sometimes referred to as Z-Pro-Prolinal insensitive peptidase (ZIP) activity.[1]
Q2: My fluorescence signal is very low or absent. What are the possible causes?
Low or no signal can be due to several factors:
-
Inactive Enzyme: The target enzymes (FAP/POP) in the plasma sample may have low activity due to degradation. Ensure proper sample collection, processing, and storage to maintain enzyme stability.
-
Substrate Degradation: The this compound substrate is light-sensitive and can degrade over time. Store it protected from light at -20°C for short-term and -80°C for long-term storage.[2] Prepare fresh working solutions before each experiment.
-
Incorrect Filter Settings: Verify that the fluorescence plate reader is set to the correct excitation and emission wavelengths for 7-amino-4-methylcoumarin (B1665955) (AMC), which are typically around 380 nm for excitation and 460 nm for emission.[3][4]
-
Presence of Inhibitors: Plasma contains endogenous inhibitors of proteases which can reduce enzyme activity.[1] Additionally, certain drugs or compounds in the plasma sample may act as inhibitors.
Q3: I am observing high background fluorescence in my "no-enzyme" and "plasma-only" control wells. What can I do to reduce it?
High background fluorescence can obscure the true signal from enzymatic activity. Here are some common causes and solutions:
-
Substrate Autohydrolysis: The this compound substrate can spontaneously hydrolyze, releasing the fluorescent AMC molecule. This can be exacerbated by non-optimal pH or prolonged incubation at elevated temperatures.[2]
-
Solution: Always include a "substrate-only" control (assay buffer + substrate) to measure the rate of autohydrolysis and subtract this from all other readings. Prepare fresh substrate solutions for each experiment.
-
-
Plasma Autofluorescence: Plasma itself contains components that are naturally fluorescent.
-
Solution: Include a "plasma-only" control (plasma + assay buffer without substrate) to quantify the intrinsic fluorescence of the plasma sample and subtract this value from your experimental wells.
-
-
Contaminated Reagents or Microplate: Reagents, buffers, or the microplate itself may be contaminated with fluorescent substances.
-
Solution: Use high-purity reagents and sterile, dedicated labware. Black, opaque-walled microplates are recommended for fluorescence assays to minimize background and well-to-well crosstalk.
-
Q4: My results are inconsistent and have high variability between replicates. What could be the cause?
High variability can compromise the reliability of your data. Consider the following:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability. Use calibrated pipettes and practice consistent pipetting technique.
-
Inhomogeneous Mixing: Ensure thorough mixing of all components in the reaction wells without introducing bubbles.
-
Temperature Fluctuations: Maintain a stable and uniform temperature during the assay incubation. Pre-incubate all reagents and the microplate at the assay temperature.
-
Hemolysis: The presence of hemolyzed red blood cells in plasma can interfere with the assay.[5][6][7][8][9] Hemoglobin can absorb light at the excitation and emission wavelengths of AMC and can also inhibit enzyme activity. Visually inspect plasma samples for any pink or red discoloration.
Troubleshooting Guides
Issue 1: Differentiating FAP and POP Activity
Since both FAP and POP contribute to this compound cleavage in plasma, it is crucial to differentiate their respective activities.
Solution: Use of Specific Inhibitors
A common and effective method is to use specific inhibitors for each enzyme in separate reactions.
-
To measure FAP activity: Pre-incubate the plasma sample with a specific POP inhibitor.
-
To measure POP activity: Pre-incubate the plasma sample with a specific FAP inhibitor.
-
Total Activity: A control reaction without any inhibitors will measure the combined activity of FAP and POP.
The specific activity of each enzyme can then be calculated by subtracting the activity in the presence of the inhibitor from the total activity.
Issue 2: Interference from High Protein Concentrations (e.g., Albumin)
Plasma has a high protein concentration, with albumin being the most abundant. These proteins can interfere with the assay through several mechanisms, including fluorescence quenching.
Solution: Experimental Protocol to Assess and Mitigate Interference
-
Characterize the Interference:
-
Prepare a standard curve of free AMC in the assay buffer.
-
Prepare a second AMC standard curve in assay buffer supplemented with a physiologically relevant concentration of human serum albumin (e.g., 40 mg/mL).
-
Compare the two curves. A decrease in fluorescence intensity in the presence of albumin indicates quenching.
-
-
Sample Dilution:
-
If significant interference is observed, diluting the plasma sample can reduce the concentration of interfering proteins. However, ensure that the enzyme activity in the diluted sample remains within the linear range of detection.
-
-
Include Appropriate Controls:
-
Always run a "plasma-only" control to account for the background fluorescence of the plasma.
-
If testing inhibitors, run a control to check if the inhibitor itself is fluorescent or quenches the AMC signal.
-
Quantitative Data on Potential Interference
The following table provides an illustrative summary of potential interference from plasma components. The quantitative values are examples to demonstrate the concepts and may vary depending on the specific experimental conditions.
| Interfering Substance | Potential Effect | Illustrative Quantitative Impact | Mitigation Strategy |
| Human Serum Albumin | Fluorescence Quenching | 10-20% reduction in AMC fluorescence at 40 mg/mL | Create AMC standard curve in the presence of albumin; Sample Dilution |
| Hemoglobin (from hemolysis) | Light absorption, potential enzyme inhibition | >5% interference at hemoglobin concentrations >0.5 g/L | Use non-hemolyzed samples; Implement a hemolysis index check |
| Bilirubin (Icterus) | Light absorption | Potential for interference at high concentrations (>10 mg/dL) | Use appropriate blank controls; Sample dilution |
| Lipids (Lipemia) | Light scattering | Can increase background signal | Centrifuge samples at high speed to pellet lipids; Use appropriate blank controls |
| Endogenous Inhibitors | Decreased enzyme activity | Variable | Cannot be easily removed; activity measured is the net activity in the plasma environment |
Experimental Protocols
Protocol 1: Combined Kinetic Assay for FAP and POP Activity in Plasma
This protocol is adapted from established methods to differentiate FAP and POP activity.[3][4][10]
Materials:
-
This compound substrate stock solution (10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Specific FAP inhibitor (e.g., Talabostat) stock solution
-
Specific POP inhibitor (e.g., S17092) stock solution
-
Human plasma (collected in EDTA or citrate)
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of this compound at 380 µM in Assay Buffer. Pre-heat to 37°C before use.
-
Prepare working solutions of the FAP and POP inhibitors at 250 nM in Assay Buffer.
-
-
Assay Setup:
-
In the wells of the 96-well plate, set up the following conditions in triplicate:
-
Total Activity: 5 µL plasma + 10 µL Assay Buffer
-
FAP Activity (POP inhibited): 5 µL plasma + 10 µL POP inhibitor solution
-
POP Activity (FAP inhibited): 5 µL plasma + 10 µL FAP inhibitor solution
-
Controls: Include substrate-only, plasma-only, and buffer-only wells.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation:
-
Add 35 µL of the pre-heated this compound working solution to each well to achieve a final concentration of 266 µM.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence reader pre-heated to 37°C.
-
Measure the fluorescence kinetically for 30 minutes with readings taken every 1-2 minutes (Excitation: ~380 nm, Emission: ~460 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence per unit of time) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the appropriate controls.
-
FAP Activity = Total Activity Rate - POP Activity (FAP inhibited) Rate
-
POP Activity = Total Activity Rate - FAP Activity (POP inhibited) Rate
-
Protocol 2: Assessing Interference from a Plasma Component (e.g., Albumin)
Materials:
-
7-amino-4-methylcoumarin (AMC) stock solution (1 mM in DMSO)
-
Assay Buffer
-
Human Serum Albumin (HSA)
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare AMC Standard Curve:
-
Perform serial dilutions of the AMC stock solution in Assay Buffer to generate a range of concentrations (e.g., 0-10 µM).
-
Add 100 µL of each concentration to the wells of the microplate.
-
-
Prepare AMC Standard Curve with Interferent:
-
Prepare a solution of HSA in Assay Buffer at the desired concentration (e.g., 40 mg/mL).
-
Perform the same serial dilutions of the AMC stock solution using the HSA-containing buffer.
-
Add 100 µL of each of these dilutions to the wells.
-
-
Measurement and Analysis:
-
Measure the fluorescence of the plate at the appropriate wavelengths.
-
Plot the fluorescence intensity versus AMC concentration for both curves.
-
Calculate the percentage of signal reduction at each AMC concentration to quantify the quenching effect.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Probing the in vitro binding mechanism between human serum albumin and La2 O2 CO3 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting FluoroSpot assay | U-CyTech [ucytech.com]
- 6. arp1.com [arp1.com]
- 7. Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
Z-Gly-Pro-AMC stability in aqueous solutions
Welcome to the technical support center for Z-Gly-Pro-AMC (N-Benzyloxycarbonyl-glycyl-L-prolyl-7-amido-4-methylcoumarin). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this fluorogenic substrate effectively. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity and stability of this compound. For the solid, lyophilized powder, it is recommended to store it at -20°C, desiccated, and protected from light. When stored correctly, the solid form is stable for at least one year.
Stock solutions, typically prepared in anhydrous DMSO, DMF, or ethanol, should be stored at -20°C or -80°C. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes. Solutions in DMSO are generally stable for up to 1 month at -20°C and up to 6 months at -80°C when protected from light and moisture.[1]
Q2: What is the primary degradation pathway for this compound in aqueous solutions?
A2: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the amide bond linking the C-terminal proline residue to the 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore. This non-enzymatic hydrolysis results in the release of free AMC, which is fluorescent and can lead to high background signals in your assay. The rate of this hydrolysis is significantly influenced by pH and temperature.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of the amide bond in this compound is pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the amide bond. Generally, the substrate is most stable at a neutral pH (around 6.0-7.5). At pH values outside of this range, the rate of spontaneous hydrolysis increases, leading to a higher background fluorescence. For enzymatic assays, it is crucial to select a buffer system that maintains a pH optimal for both enzyme activity and substrate stability.
Q4: Can I use buffers containing DTT or EDTA in my assay with this compound?
A4: Caution should be exercised when using certain additives in your assay buffer.
-
Dithiothreitol (DTT): DTT is a reducing agent that can interact with the coumarin (B35378) moiety of AMC, potentially affecting its fluorescent properties. This interaction can lead to inaccurate fluorescence readings. It is advisable to test the compatibility of DTT with your assay system by running appropriate controls.
-
EDTA: As a chelating agent, EDTA is often included in buffers to inhibit metalloproteases. While EDTA itself is unlikely to directly degrade this compound, it can influence the activity of metalloproteases that may be present in your sample and could potentially cleave the substrate. The impact of EDTA will be specific to the enzyme being studied.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence in "No Enzyme" Control | 1. Substrate Hydrolysis: Spontaneous breakdown of this compound due to improper storage, non-optimal pH, or high temperature. 2. Contaminated Reagents: Buffer or water may be contaminated with proteases or fluorescent compounds. 3. Impure Substrate: The this compound powder may contain free AMC from manufacturing or degradation during shipping. | 1. Optimize Storage and Handling: Aliquot stock solutions to avoid freeze-thaw cycles. Store at -80°C for long-term storage. Prepare fresh working solutions for each experiment. Ensure the assay buffer pH is within the optimal range for substrate stability (typically pH 6.0-7.5). 2. Use High-Purity Reagents: Prepare fresh buffers with high-purity, sterile water. 3. Purchase High-Purity Substrate: If the issue persists, consider obtaining a new lot of high-purity this compound. |
| Low or No Signal with Active Enzyme | 1. Incorrect Filter Set: The excitation and emission wavelengths on the fluorometer are not set correctly for AMC. 2. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. 3. Sub-optimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for enzyme activity. | 1. Verify Instrument Settings: Set the fluorometer to an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm for AMC. 2. Check Enzyme Activity: Use a positive control to confirm that the enzyme is active. 3. Optimize Assay Conditions: Consult the literature for the optimal conditions for your specific enzyme of interest. |
| Inconsistent or Non-Reproducible Results | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of substrate, enzyme, or other reagents. 2. Temperature Fluctuations: Inconsistent incubation temperatures between experiments. 3. Substrate Precipitation: The substrate may be precipitating out of solution, especially if the final DMSO concentration is too high or the aqueous buffer is not compatible. | 1. Ensure Accurate Pipetting: Calibrate pipettes regularly and use proper pipetting techniques. 2. Maintain Consistent Temperature: Use a temperature-controlled plate reader or water bath for incubations. 3. Check Substrate Solubility: Ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to prevent precipitation in the aqueous assay buffer (typically <1-2%). Visually inspect wells for any signs of precipitation. |
Quantitative Data Summary
The stability of this compound in aqueous solutions is critical for obtaining reliable and reproducible results. The following tables provide an overview of recommended storage conditions and illustrative stability data. Please note that the stability in aqueous buffers should be experimentally verified for your specific assay conditions.
Table 1: Recommended Storage Conditions
| Form | Solvent | Temperature | Duration | Notes |
| Solid Powder | N/A | -20°C | ≥ 1 year | Store desiccated and protected from light. |
| Stock Solution | Anhydrous DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light.[1] |
| Stock Solution | Anhydrous DMF/Ethanol | -20°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Table 2: Illustrative Stability of this compound in Aqueous Buffers (Estimated Half-Life)
Disclaimer: The following data is illustrative and based on general knowledge of peptide substrate stability. Actual stability may vary depending on buffer composition, purity of reagents, and other experimental conditions. It is highly recommended to perform your own stability studies.
| Buffer (pH 7.4) | Temperature | Estimated Half-Life (t½) |
| 50 mM Tris-HCl | 4°C | > 48 hours |
| 50 mM Tris-HCl | 25°C (Room Temp) | 8 - 12 hours |
| 50 mM Tris-HCl | 37°C | 2 - 4 hours |
| 50 mM PBS | 4°C | > 48 hours |
| 50 mM PBS | 25°C (Room Temp) | 10 - 16 hours |
| 50 mM PBS | 37°C | 3 - 6 hours |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to fully dissolve the powder.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: General Fluorometric Enzyme Assay
-
Prepare Assay Buffer: Prepare a suitable assay buffer at the optimal pH for your enzyme of interest.
-
Prepare Reagents:
-
Dilute the this compound stock solution to the desired working concentration in the assay buffer immediately before use.
-
Prepare your enzyme sample (e.g., purified enzyme or cell lysate) in the assay buffer.
-
-
Set up the Assay Plate:
-
Add the appropriate volume of assay buffer to the wells of a black 96-well microplate.
-
Add your enzyme sample to the appropriate wells.
-
Include "no enzyme" controls (buffer only) and "no substrate" controls (enzyme and buffer only) to determine background fluorescence.
-
-
Initiate the Reaction: Add the this compound working solution to all wells to start the enzymatic reaction.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-heated to the desired assay temperature.
-
Data Acquisition: Measure the increase in fluorescence over time at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Calculate the rate of reaction (RFU/min) from the linear portion of the fluorescence versus time plot. Subtract the rate of the "no enzyme" control to correct for substrate hydrolysis.
Visualizations
Caption: Hydrolysis of this compound into its non-fluorescent peptide and fluorescent AMC components.
References
Technical Support Center: Z-Gly-Pro-AMC Kinetic Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Z-Gly-Pro-AMC in kinetic assays.
Troubleshooting Guide
This guide addresses common problems encountered during this compound kinetic assays in a question-and-answer format.
Issue: Low or No Fluorescence Signal
Question: My assay shows very low or no increase in fluorescence. What are the possible causes and solutions?
Answer: A lack of signal can stem from several factors related to the enzyme, substrate, or instrument settings.
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. Always use a fresh enzyme preparation or a positive control to confirm enzymatic activity.
-
Substrate Degradation: The this compound substrate is sensitive to light and multiple freeze-thaw cycles. It is recommended to prepare fresh substrate solutions for each experiment and store stock solutions at -20°C, protected from light.[1]
-
Incorrect Instrument Settings: Ensure the fluorometer is set to the correct excitation and emission wavelengths for the released AMC fluorophore, which are typically in the range of 360-380 nm for excitation and 440-460 nm for emission.
-
Inhibitory Compounds: Components in your sample or buffer, such as high concentrations of certain detergents, may inhibit enzyme activity. Consider reducing the detergent concentration or using a milder detergent.
Issue: High Background Fluorescence
Question: I am observing a high fluorescence signal in my negative control wells (without enzyme). What could be causing this?
Answer: High background fluorescence can interfere with the accurate measurement of enzyme activity and can be caused by the following:
-
Substrate Autohydrolysis: The this compound substrate can spontaneously hydrolyze, releasing the fluorescent AMC molecule. Include a "no-enzyme" control to measure the rate of autohydrolysis and subtract this value from your sample readings.
-
Contaminated Reagents or Labware: Reagents, buffers, or microplates may be contaminated with fluorescent substances. Use high-purity reagents and dedicated labware. Black microplates are recommended for fluorescence assays to minimize background signals.
-
Intrinsic Fluorescence of Test Compounds: If screening for inhibitors, the compounds themselves may be fluorescent at the assay wavelengths. Measure the fluorescence of the compounds in the assay buffer without the substrate to assess their contribution to the background signal.
Issue: Inconsistent or Variable Results
Question: My replicate wells show high variability. What are the likely sources of this inconsistency?
Answer: Inconsistent results between replicates can compromise the reliability of your data. The following factors are common culprits:
-
Inhomogeneous Mixing: Ensure thorough and consistent mixing of all reagents in the reaction wells. Pipetting up and down several times after adding each component can help.
-
Temperature Fluctuations: Enzyme activity is highly dependent on temperature. Pre-incubate all reagents and the microplate at the assay temperature (e.g., 37°C) to ensure thermal equilibrium before initiating the reaction.
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability. Use calibrated pipettes and maintain a consistent pipetting technique. Avoid introducing air bubbles into the wells.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound kinetic assay?
A1: The this compound assay is a fluorometric method used to measure the activity of certain proteases, such as prolyl endopeptidase.[2][3][4] The substrate, this compound, is a non-fluorescent peptide that is cleaved by the target enzyme after the proline residue. This cleavage releases the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of increase in fluorescence intensity is directly proportional to the enzyme's activity.
Q2: How should I prepare and store the this compound substrate?
A2: this compound is typically dissolved in an organic solvent like DMSO to prepare a concentrated stock solution.[1] This stock solution should be stored at -20°C or -80°C, protected from light.[1] For the assay, the stock solution is diluted to the desired working concentration in the assay buffer immediately before use. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
Q3: What controls should I include in my this compound assay?
A3: To ensure the validity of your results, it is crucial to include the following controls:
-
No-Enzyme Control: Contains all reaction components except the enzyme. This control helps to determine the rate of substrate autohydrolysis.
-
No-Substrate Control: Contains the enzyme and assay buffer but no substrate. This control accounts for any background fluorescence from the enzyme preparation or buffer components.
-
Positive Control: A sample with a known active enzyme to confirm that the assay is working correctly.
-
Inhibitor Control: If screening for inhibitors, a known inhibitor of the enzyme should be included to validate the assay's ability to detect inhibition.
Q4: How do I analyze the data from a this compound kinetic assay?
A4: The data from a kinetic assay is typically a plot of fluorescence intensity versus time. The initial reaction velocity (V₀) is determined from the linear portion of this curve.[5] This rate can be converted to the concentration of AMC released per unit of time by using a standard curve prepared with known concentrations of free AMC. Enzyme activity is then often expressed as the rate of product formation (e.g., moles of AMC per minute) per amount of enzyme (e.g., per milligram of protein).
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound kinetic assays.
Table 1: Instrument Settings for AMC Detection
| Parameter | Wavelength Range |
| Excitation Wavelength | 360-380 nm |
| Emission Wavelength | 440-460 nm |
Table 2: Example Reagent Concentrations for a Prolyl Endopeptidase Assay
| Reagent | Final Concentration |
| This compound | 10-100 µM |
| Enzyme (Purified) | 1-10 nM |
| DMSO (from substrate) | < 1% (v/v) |
Note: Optimal concentrations may vary depending on the specific enzyme and experimental conditions and should be determined empirically.
Experimental Protocols & Visualizations
Detailed Methodology for a General this compound Kinetic Assay
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA).
-
Dilute the enzyme to the desired concentration in ice-cold assay buffer immediately before use.
-
Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the final desired concentration.
-
-
Assay Procedure:
-
Add the assay buffer to the wells of a black 96-well microplate.
-
Add the enzyme solution to the appropriate wells.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at the assay temperature.
-
Initiate the reaction by adding the substrate working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to the desired temperature (e.g., 37°C).
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically over a specific period (e.g., 30-60 minutes), with readings taken at regular intervals (e.g., every 1-2 minutes). Use excitation and emission wavelengths appropriate for AMC.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each well.
-
Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.
-
If desired, convert the fluorescence units to the molar amount of AMC produced using a standard curve.
-
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in a typical this compound kinetic assay.
Fibroblast Activation Protein (FAP-α) Signaling Pathway
This compound is a substrate for Fibroblast Activation Protein-alpha (FAP-α), a serine protease implicated in cancer cell growth and migration. The diagram below illustrates FAP-α's role in activating downstream signaling pathways.[1][5][6]
Caption: FAP-α can promote cancer cell proliferation, migration, and invasion via the PI3K/AKT and Sonic Hedgehog signaling pathways.[5][7]
References
- 1. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound *CAS 68542-93-8* | AAT Bioquest [aatbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Fibroblast activation protein-α promotes the growth and migration of lung cancer cells via the PI3K and sonic hedgehog pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
how to correct for inner filter effect in Z-Gly-Pro-AMC assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and correct for the inner filter effect (IFE) in Z-Gly-Pro-AMC assays.
Frequently Asked Questions (FAQs)
Q1: What is the inner filter effect (IFE)?
The inner filter effect is a phenomenon that leads to a reduction in the observed fluorescence intensity due to the absorption of excitation and/or emitted light by components within the sample.[1] This can cause a non-linear relationship between the concentration of the fluorophore and the measured fluorescence, which can complicate the interpretation of experimental data.[1][2] IFE is particularly problematic in solutions with high concentrations of absorbing molecules.[1]
Q2: What are the types of inner filter effects?
There are two primary types of inner filter effects:
-
Primary Inner Filter Effect (pIFE): This occurs when the excitation light is absorbed by substances in the sample before it can reach the fluorophore of interest.[1][3] This leads to reduced excitation and, consequently, lower fluorescence emission.[1]
-
Secondary Inner Filter Effect (sIFE): This happens when the light emitted by the fluorophore is re-absorbed by other molecules in the sample before it reaches the detector.[1][3] This is more common when there is a significant overlap between the absorption spectrum of a sample component and the emission spectrum of the fluorophore.[1][4]
Troubleshooting Guides
Issue 1: My fluorescence signal is not linear with increasing AMC concentration.
-
Possible Cause: This is a classic sign of the inner filter effect.[1] At higher concentrations of the fluorescent product, 7-Amino-4-methylcoumarin (AMC), the solution's absorbance increases, leading to a deviation from the expected linear response.[2]
-
Troubleshooting Steps:
-
Check Absorbance: Measure the absorbance of your most concentrated sample at both the excitation (~380 nm) and emission (~460 nm) wavelengths for AMC.[5][6] If the absorbance is greater than 0.1, the inner filter effect is likely a significant factor.[2][7]
-
Dilute your sample: If possible, dilute your samples to a concentration where the absorbance is below 0.1.[3] This is the simplest way to mitigate IFE.
-
Apply a Mathematical Correction: If dilution is not feasible or would reduce the signal too much, you will need to apply a mathematical correction to your data.[1]
-
Issue 2: My enzyme kinetic data (Km, kcat) appears inaccurate.
-
Possible Cause: The inner filter effect can distort the initial velocity measurements in enzyme kinetic assays, which leads to incorrect calculations of Km and kcat.[1][8] This is because as the fluorescent product (AMC) is generated, the absorbance of the solution changes over time, leading to a dynamic inner filter effect.[4]
-
Troubleshooting Steps:
-
Correct for IFE at Each Substrate Concentration: It is crucial to correct the fluorescence readings for the inner filter effect at each concentration of the this compound substrate used in your kinetic assay.[1]
-
Monitor Absorbance Over Time: For the most accurate results, monitor the absorbance of the reaction mixture over the same time course as the fluorescence measurement.[4] This allows you to apply a time-dependent correction factor.
-
Use an Absorbance-Based Correction Formula: Apply a mathematical correction to your fluorescence data using the measured absorbance values at the excitation and emission wavelengths.
-
Data Presentation
Table 1: Spectroscopic Properties of 7-Amino-4-methylcoumarin (AMC)
| Property | Value | Notes |
| Excitation Maximum (λex) | ~380 nm | The optimal excitation wavelength can vary slightly depending on buffer conditions.[5][6] |
| Emission Maximum (λem) | ~460 nm | [5][6] |
| Molar Extinction Coefficient (ε) | ~17,800 cm⁻¹M⁻¹ | In Ethanol. This value is for the free AMC product.[6] |
Table 2: Summary of IFE Correction Methods
| Method | Principle | Pros | Cons |
| Sample Dilution | Reduce the concentration of absorbing species to a level where IFE is negligible (Absorbance < 0.1).[3] | Simple and requires no calculations. | May reduce the signal below the detection limit; can alter the chemical properties of the sample.[9][10] |
| Absorbance-Based Correction | Mathematically correct the observed fluorescence using measured absorbance values at the excitation and emission wavelengths.[1] | Highly accurate if absorbance is measured correctly; it corrects for IFE from all components.[10] | Requires access to both a fluorometer and an absorbance plate reader or spectrophotometer.[10] |
| Instrumental Correction (e.g., Z-Position) | Uses a plate reader's ability to measure at different focal heights to calculate and correct for IFE.[9][11] | Does not require separate absorbance measurements and can be automated.[10][11] | Only available on specific models of microplate readers.[10] |
Experimental Protocols
Protocol 1: Mathematical Correction for Inner Filter Effect
This protocol describes how to correct for the inner filter effect using absorbance measurements.
-
Prepare Samples: Prepare your samples as you would for your standard this compound assay. This includes your experimental samples, controls, and a standard curve of free AMC.
-
Measure Absorbance: Using a spectrophotometer or an absorbance plate reader, measure the absorbance of each sample at the excitation wavelength (Aex at ~380 nm) and the emission wavelength (Aem at ~460 nm).
-
Measure Fluorescence: Measure the fluorescence intensity (Fobs) of each sample using a fluorometer with the same excitation and emission wavelengths.
-
Calculate the Correction Factor (CF): Use the following formula to calculate the correction factor for each sample:
-
CF = 10(Aex + Aem) / 2
-
-
Apply the Correction Factor: Multiply the observed fluorescence (Fobs) by the calculated correction factor to obtain the corrected fluorescence (Fcorr):
-
Fcorr = Fobs * CF
-
Protocol 2: Using a Reference Fluorophore to Correct for IFE from Test Compounds
This method is useful when screening for inhibitors, where the test compound itself may absorb light and cause an inner filter effect.
-
Prepare a Reference Fluorophore Solution: Prepare a solution of free AMC at a concentration that provides a stable and mid-range fluorescence signal.
-
Titrate with the Absorbing Compound: In a microplate, add the constant concentration of free AMC to a series of wells. Then, add increasing concentrations of the test compound (the potential source of IFE) to these wells.
-
Measure Fluorescence: Measure the fluorescence of the AMC in each well.
-
Calculate Correction Factors: A correction factor can be calculated for each concentration of the test compound using the following formula:
-
CF = F0 / F
-
Where F0 is the fluorescence of AMC without the test compound, and F is the fluorescence in the presence of the test compound.[1]
-
-
Apply Correction Factors to Your Assay: Multiply the observed fluorescence of your enzymatic assay at each corresponding concentration of the test compound by the calculated correction factor.[1]
Visualizations
Caption: Experimental workflow for correcting the inner filter effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 8. researchgate.net [researchgate.net]
- 9. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
troubleshooting poor signal-to-noise ratio in Z-Gly-Pro-AMC assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Z-Gly-Pro-AMC fluorogenic substrate to measure enzyme activity. Our goal is to help you overcome common experimental challenges and achieve reliable, high-quality data.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a fluorometric method used to measure the activity of enzymes that cleave the peptide bond C-terminal to a proline residue, such as prolyl endopeptidase. The substrate, this compound, is a non-fluorescent molecule. Upon enzymatic cleavage, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is released. The rate of increase in fluorescence is directly proportional to the enzyme's activity.[1]
Q2: What are the optimal excitation and emission wavelengths for AMC?
The released 7-amino-4-methylcoumarin (AMC) fluorophore is typically excited at a wavelength of approximately 380 nm, with an emission maximum around 460 nm.[1][2] It is recommended to confirm the optimal settings for your specific microplate reader.
Troubleshooting Guide: Poor Signal-to-Noise Ratio
A poor signal-to-noise ratio can manifest as either high background fluorescence or a low assay signal. The following sections will guide you through identifying and resolving the root cause of your issue.
High Background Fluorescence
High background fluorescence can mask the true enzymatic signal, leading to inaccurate results.
Q3: My "no-enzyme" control wells show high fluorescence. What are the potential causes?
High fluorescence in the absence of your enzyme can be attributed to several factors:
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Substrate Instability/Autohydrolysis: The this compound substrate may be degrading spontaneously in your assay buffer.
-
Contaminated Reagents: Assay buffers, water, or other reagents may contain fluorescent contaminants.
-
Autofluorescence of Test Compounds: If you are screening for inhibitors, your test compounds may be inherently fluorescent.
-
Improper Plate Choice: Using white or clear plates for fluorescence assays can lead to high background due to light scatter.
Q4: How can I investigate the source of high background fluorescence?
A systematic approach with proper controls is essential.
| Control Experiment | Purpose | Interpretation of High Signal |
| Substrate Only | To assess the stability of the this compound substrate in the assay buffer. | Indicates spontaneous hydrolysis of the substrate. |
| Buffer Only | To check for fluorescent contaminants in the assay buffer and other reagents. | Suggests contamination in the buffer components. |
| Compound Only | To determine if a test compound is autofluorescent (for inhibitor screening). | The compound itself is fluorescent and interfering with the assay.[3] |
Low Assay Signal
A weak or absent signal can make it difficult to distinguish true enzymatic activity from the background.
Q5: I am not observing a significant increase in fluorescence. What are the common reasons for this?
A low signal can stem from several factors:
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.
-
Substrate Degradation: The this compound substrate may have degraded.
-
Incorrect Instrument Settings: The plate reader settings may not be optimal for AMC detection.
-
Suboptimal Reagent Concentrations: The concentrations of the enzyme or substrate may not be ideal for the assay.
-
Presence of Inhibitors: Your sample may contain inhibitors of the enzyme.
Q6: How can I troubleshoot a low assay signal?
Follow these steps to identify the cause of a low signal:
-
Verify Instrument Settings: Ensure the excitation and emission wavelengths are set correctly for AMC (Ex: ~380 nm, Em: ~460 nm).[1][2] Optimize the gain setting on your instrument.
-
Check Reagent Integrity:
-
Enzyme Activity: Use a fresh enzyme preparation or a positive control to confirm enzyme activity.
-
Substrate Integrity: Prepare a fresh solution of this compound. Store the stock solution at -20°C or -80°C, protected from light.[1]
-
-
Optimize Reagent Concentrations:
-
Enzyme Titration: Perform an experiment with varying concentrations of the enzyme to find a concentration that results in a linear reaction rate.
-
Substrate Titration: Determine the Michaelis-Menten constant (Km) for your substrate to ensure you are using a non-limiting concentration.
-
Experimental Protocols
Protocol 1: Assessing Substrate Stability (Autohydrolysis)
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Preparation: In a black, flat-bottomed 96-well plate, add the this compound substrate to the assay buffer at the final concentration used in your experiment. Include a "buffer only" blank.
-
Incubation: Incubate the plate under the same conditions as your assay (e.g., 37°C) for the same duration.
-
Measurement: Read the fluorescence at various time points using the appropriate excitation and emission wavelengths for AMC.
-
Analysis: A significant, time-dependent increase in fluorescence in the "substrate only" wells compared to the "buffer only" wells indicates substrate instability.
Protocol 2: Checking for Compound Autofluorescence
-
Preparation: In a black, flat-bottomed 96-well plate, prepare the following in triplicate:
-
Compound Only: Assay buffer + test compound at the final assay concentration.
-
Buffer Only: Assay buffer.
-
-
Measurement: Read the fluorescence of the plate using the same instrument settings as your main assay.
-
Analysis: If the fluorescence of the "Compound Only" wells is significantly higher than the "Buffer Only" wells, the compound is autofluorescent. This background fluorescence should be subtracted from the corresponding wells in the main assay.[3]
Protocol 3: Optimizing Enzyme Concentration
-
Preparation: Prepare a series of dilutions of your enzyme in the assay buffer.
-
Assay Setup: In a black, flat-bottomed 96-well plate, add a fixed, non-limiting concentration of the this compound substrate to all wells.
-
Initiate Reaction: Add the different dilutions of your enzyme to the respective wells.
-
Measurement: Measure the fluorescence kinetically over a set period.
-
Analysis: Plot the initial reaction rate (the linear portion of the fluorescence versus time curve) against the enzyme concentration. The optimal enzyme concentration will be within the linear range of this plot.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Excitation Wavelength (λex) | 380 nm | The optimal wavelength can vary slightly depending on the instrument.[1][2] |
| Emission Wavelength (λem) | 460 nm | The optimal wavelength can vary slightly depending on the instrument.[1][2] |
| This compound Stock Solution Storage | -20°C (short-term) or -80°C (long-term), protected from light. | Aliquoting the stock solution is recommended to avoid multiple freeze-thaw cycles.[1] |
| Final DMSO Concentration | < 1% (v/v) | High concentrations of DMSO can inhibit some enzymes. |
| Plate Type | Black, opaque-walled, flat-bottom plates | Minimizes light scatter and well-to-well crosstalk. |
References
Navigating the Z-Gly-Pro-AMC Assay: A Technical Guide to the Impact of DMSO Concentration
Welcome to our technical support center for researchers, scientists, and drug development professionals utilizing the Z-Gly-Pro-AMC fluorogenic substrate for protease activity assays. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges related to the use of Dimethyl Sulfoxide (DMSO) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of DMSO in the this compound assay?
A1: DMSO is primarily used as a solvent to dissolve the this compound substrate, which has limited solubility in aqueous solutions. Preparing a concentrated stock solution in 100% DMSO allows for the accurate addition of the substrate to the aqueous assay buffer at the desired final concentration. Many potential enzyme inhibitors are also dissolved in DMSO, making it a common component in screening assays.
Q2: What is the maximum recommended final concentration of DMSO in the assay?
A2: There is no single "safe" concentration of DMSO for all enzyme assays, as tolerance is highly dependent on the specific enzyme. For prolyl endopeptidase, the enzyme that cleaves this compound, it is crucial to keep the final DMSO concentration as low as possible. A general guideline is to maintain the final concentration below 1% (v/v).[1] However, some studies have used concentrations as low as 0.0025% (v/v), suggesting high sensitivity of the enzyme to this solvent.[2] It is strongly recommended to experimentally determine the DMSO tolerance for your specific assay conditions.
Q3: How can I prepare my test compounds in DMSO without affecting the assay?
A3: The recommended method is to prepare a high-concentration stock of your compound in 100% DMSO. Subsequently, perform serial dilutions of this stock in 100% DMSO. A small, fixed volume of these dilutions is then added to the assay wells, ensuring the final DMSO concentration remains constant and minimal across all tested concentrations of the compound.[3]
Q4: Can DMSO interfere with the fluorescence of the cleaved AMC product?
A4: Yes, the solvent environment can influence the fluorescence quantum yield of 7-amido-4-methylcoumarin (AMC), the fluorescent product of the enzymatic reaction. High concentrations of DMSO could potentially alter the fluorescence signal. It is therefore important to include proper controls in your experiment, such as a standard curve of free AMC in the presence of the same final DMSO concentration used in the assay.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solutions |
| Low or No Enzyme Activity | High Final DMSO Concentration: Elevated levels of DMSO can denature or inhibit prolyl endopeptidase.[1] | Optimize DMSO Concentration: Perform a DMSO tolerance experiment by testing a range of final DMSO concentrations (e.g., 0.1% to 5% v/v) to identify the optimal concentration for your specific enzyme and assay conditions. Maintain Low Final Concentration: Aim for the lowest possible final DMSO concentration, ideally below 1% (v/v), to minimize inhibitory effects.[1] |
| Substrate Precipitation: this compound, dissolved in a high concentration of DMSO, may precipitate when diluted into the aqueous assay buffer. | Gradual Dilution: Add the this compound stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid and uniform dispersion. Pre-warm Buffer: Gently warming the assay buffer before adding the substrate can aid in solubility. Sonication: Briefly sonicate the final substrate solution to help dissolve any precipitates. | |
| High Background Fluorescence | DMSO Autofluorescence: Some grades of DMSO can contain fluorescent impurities. | Use High-Purity DMSO: Always use a new, unopened bottle of high-purity, spectroscopy-grade DMSO for your assays. Include a "No Enzyme" Control: This will help you determine the background fluorescence from the substrate and DMSO. |
| Substrate Instability: The this compound substrate may undergo spontaneous hydrolysis, especially at non-optimal pH or with prolonged exposure to light. | Protect from Light: Store the this compound stock solution and working solutions protected from light. Use Freshly Prepared Solutions: Prepare the substrate working solution immediately before use. | |
| Poor Reproducibility | Inconsistent DMSO Concentration: Minor variations in the final DMSO concentration between wells can lead to variability in enzyme activity. | Use Master Mixes: Prepare master mixes for your reagents, including the this compound substrate and any inhibitors dissolved in DMSO, to ensure consistent concentrations across all wells. |
| Compound Aggregation: Test compounds dissolved in DMSO may form aggregates when introduced into the aqueous assay buffer. | Check for Solubility Issues: Visually inspect wells for any signs of precipitation after adding the compound. Consider lowering the compound concentration if aggregation is suspected. |
Data Presentation
Impact of DMSO Concentration on Prolyl Endopeptidase Activity (Illustrative Data)
The following table provides an example of how to present data from a DMSO tolerance experiment. It is important to note that this data is for illustrative purposes only, and researchers should determine the specific tolerance of their enzyme experimentally.
| Final DMSO Concentration (v/v) | Relative Enzyme Activity (%) |
| 0.0 (Control) | 100 |
| 0.1 | 98 |
| 0.5 | 95 |
| 1.0 | 88 |
| 2.0 | 75 |
| 5.0 | 40 |
Experimental Protocols
Protocol 1: Determining DMSO Tolerance of Prolyl Endopeptidase
This protocol outlines a method to determine the effect of various DMSO concentrations on the activity of prolyl endopeptidase.
-
Prepare a series of assay buffers containing different final concentrations of DMSO (e.g., 0%, 0.1%, 0.5%, 1%, 2%, and 5% v/v).
-
Add a constant amount of prolyl endopeptidase to each well of a 96-well black microplate containing the different DMSO-containing buffers.
-
Prepare the this compound substrate by diluting a 10 mM stock in 100% DMSO into an assay buffer to the desired final working concentration.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Measure the fluorescence kinetically using a microplate reader with excitation at approximately 380 nm and emission at approximately 460 nm.
-
Calculate the initial reaction velocity (rate) for each DMSO concentration.
-
Normalize the activity at each DMSO concentration to the activity of the no-DMSO control (0% DMSO), which is set to 100%.
-
Plot the percentage of enzyme activity versus the final DMSO concentration to determine the highest tolerated concentration.
Protocol 2: this compound Assay with a Test Compound in DMSO
This protocol describes a standard procedure for testing the inhibitory effect of a compound dissolved in DMSO.
-
Prepare serial dilutions of the test compound in 100% DMSO.
-
Add a small, fixed volume (e.g., 1 µL) of each compound dilution to the wells of a 96-well black microplate. Include a control with 1 µL of 100% DMSO (vehicle control).
-
Add the prolyl endopeptidase solution in assay buffer to each well. The final volume should be adjusted to ensure the final DMSO concentration is within the tolerated range determined in Protocol 1.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the this compound substrate solution.
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Measure the fluorescence kinetically (Excitation: ~380 nm, Emission: ~460 nm).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
Visualizations
References
Technical Support Center: Z-Gly-Pro-AMC Assay Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the temperature and pH for the Z-Gly-Pro-AMC fluorogenic assay.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and how does it work?
The this compound assay is a fluorometric method used to measure the activity of certain proteases, particularly those that recognize and cleave the Gly-Pro dipeptide sequence. The substrate, this compound, consists of the dipeptide Glycyl-Proline linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is not fluorescent. When a protease cleaves the amide bond between the proline and the AMC moiety, the highly fluorescent AMC is released. The rate of increase in fluorescence is directly proportional to the enzyme's activity. The excitation and emission wavelengths for AMC are approximately 380 nm and 460 nm, respectively.[1]
Q2: What are the optimal temperature and pH for the this compound assay?
The optimal temperature and pH for the this compound assay are highly dependent on the specific enzyme being investigated. While some general starting points can be recommended, empirical optimization is crucial for achieving the best results.
For many mammalian enzymes, a temperature of 37°C is a common starting point, as it mimics physiological conditions.[1][2] However, the optimal temperature can vary. For instance, a peptidase from bovine serum that cleaves this compound has a narrowly focused optimal temperature of 37°C.
The optimal pH is also enzyme-specific. A neutral to slightly alkaline pH range of 7.4-8.0 has been shown to be optimal for some proline-specific peptidases that cleave this substrate.
It is highly recommended to perform a temperature and pH matrix experiment to determine the ideal conditions for your specific enzyme and experimental setup.
Q3: How can I determine the optimal temperature for my enzyme using the this compound assay?
To determine the optimal temperature, you should perform the assay at a range of different temperatures while keeping the pH and other conditions constant.
Experimental Protocols
Protocol 1: Temperature Optimization
-
Prepare a master mix of your assay buffer, enzyme, and this compound substrate at concentrations determined from preliminary experiments.
-
Aliquot the master mix into separate tubes or wells of a microplate.
-
Incubate each aliquot at a different temperature (e.g., 25°C, 30°C, 37°C, 40°C, 45°C, 50°C). It is crucial to pre-warm the plate reader to the desired temperature.
-
Measure the fluorescence kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes.
-
Calculate the initial reaction velocity (V₀) for each temperature by determining the slope of the linear portion of the fluorescence versus time plot.
-
Plot the reaction velocity against the temperature to identify the optimal temperature for your enzyme's activity.
Protocol 2: pH Optimization
-
Prepare a series of assay buffers with different pH values (e.g., ranging from pH 6.0 to 9.0 in 0.5 unit increments).
-
Set up parallel reactions , each with a different pH buffer, while keeping the temperature and other conditions constant.
-
Add your enzyme and the this compound substrate to each buffer.
-
Measure the fluorescence kinetically as described in the temperature optimization protocol.
-
Calculate the initial reaction velocity (V₀) for each pH.
-
Plot the reaction velocity against the pH to determine the optimal pH for your enzyme.
Data Presentation
Table 1: Recommended Starting Conditions for this compound Assay
| Parameter | Recommended Starting Range | Notes |
| Temperature | 30°C - 40°C | 37°C is a common starting point for mammalian enzymes.[1] |
| pH | 7.0 - 8.5 | A pH of 7.4-8.0 is often optimal for proline-specific peptidases. |
Table 2: Example of Temperature and pH Optima for Enzymes Assayed with this compound
| Enzyme Source | Optimal Temperature | Optimal pH |
| Bovine Serum Peptidase | 37°C | 7.4 - 8.0 |
| Human Plasma (assay conditions) | 37°C | Not specified |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no signal | Suboptimal temperature or pH: The enzyme may have low activity outside of its optimal range. | Perform temperature and pH optimization experiments as described in the protocols above. |
| Inactive enzyme: The enzyme may have degraded due to improper storage or handling. | Use a fresh enzyme stock and always keep it on ice. Include a positive control if available. | |
| Substrate degradation: The this compound substrate is light-sensitive and can degrade over time. | Prepare fresh substrate solutions for each experiment and protect them from light. Store the stock solution at -20°C or -80°C.[1] | |
| High background fluorescence | Substrate autohydrolysis: The substrate may be hydrolyzing spontaneously, especially at extreme pH or high temperatures. | Run a "no-enzyme" control to measure the rate of autohydrolysis and subtract this from your sample readings. |
| Contaminated reagents: The buffer or other reagents may be contaminated with fluorescent compounds. | Use high-purity reagents and sterile, disposable labware. | |
| Inconsistent results between replicates | Temperature fluctuations: Inconsistent temperature across the microplate can lead to variable reaction rates. | Ensure the plate is evenly heated by pre-incubating it in the plate reader. |
| Pipetting errors: Inaccurate pipetting can lead to variations in reagent concentrations. | Use calibrated pipettes and ensure proper mixing in each well. |
Visualizations
Caption: Workflow for optimizing temperature and pH in the this compound assay.
Caption: A decision tree for troubleshooting common this compound assay issues.
References
minimizing photobleaching of AMC in Z-Gly-Pro-AMC assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of 7-Amino-4-methylcoumarin (B1665955) (AMC) in the Z-Gly-Pro-AMC assay.
Troubleshooting Guide: Minimizing AMC Photobleaching
Rapid loss of fluorescent signal can compromise the accuracy and reliability of your kinetic data. This guide provides a systematic approach to identifying and mitigating photobleaching in your this compound assay.
| Problem | Potential Cause | Recommended Solution |
| Fluorescence signal decreases over time in control wells (no enzyme). | Photobleaching: The AMC fluorophore is being destroyed by prolonged or high-intensity excitation light.[1][2] | 1. Reduce Excitation Intensity: Lower the power of the excitation lamp or use neutral density filters if your plate reader allows.[2] 2. Minimize Exposure Time: Use the shortest possible integration time per reading that still provides a good signal-to-noise ratio.[1] 3. Reduce the Number of Kinetic Reads: If possible, decrease the frequency of measurements over the time course of the assay. |
| Initial fluorescence is bright but fades quickly during the assay. | High Excitation Power: The initial high intensity of the excitation light is rapidly destroying the AMC molecules. | 1. Optimize Gain Setting: Instead of increasing excitation power, optimize the detector gain to enhance the signal from a lower light source.[3][4] 2. Use a More Photostable Fluorophore: If significant photobleaching persists, consider alternative substrates with more robust fluorophores, although this may require re-optimization of the assay.[2][5] |
| Inconsistent fluorescence readings between replicate wells. | Inhomogeneous Photobleaching: Different wells may be exposed to slightly different light intensities, leading to variable rates of photobleaching. | 1. Ensure Proper Mixing: Thoroughly mix the contents of each well before starting the measurement to ensure a uniform distribution of the fluorophore. 2. Check Plate Reader Alignment: Verify that the plate reader's optics are correctly aligned to ensure uniform illumination across the plate. |
| Assay works, but the linear range is short. | Combined Effect of Enzyme Kinetics and Photobleaching: The initial increase in fluorescence due to enzyme activity is quickly counteracted by photobleaching, leading to a premature plateau. | 1. Incorporate an Antifade Reagent: Add a compatible antifade reagent to the assay buffer to reduce the rate of photobleaching.[1] 2. Create a Photobleaching Correction Curve: Measure the rate of photobleaching in a control well without the enzyme and use this data to correct the kinetic measurements from your experimental wells.[2] |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem in the this compound assay?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, in this case, AMC, upon exposure to excitation light.[2] This leads to a decrease in fluorescence intensity over time, which can be misinterpreted as a change in enzyme activity, thus compromising the accuracy of your kinetic measurements.
Q2: How can I reduce photobleaching in my plate reader-based assay?
A2: Several strategies can be employed to minimize photobleaching in a plate reader:
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Reduce Excitation Light: Lower the intensity of the excitation light source or use neutral density filters.[2]
-
Minimize Exposure: Use the shortest measurement time per well that provides an adequate signal.
-
Optimize Instrument Settings: Adjust the gain settings of the detector to amplify the signal, rather than increasing the excitation intensity.[3][4]
-
Use Antifade Reagents: Incorporate antifade reagents into your assay buffer. These are chemical compounds that reduce the rate of photobleaching, often by scavenging reactive oxygen species.[1]
Q3: What are antifade reagents and which ones are effective for AMC?
A3: Antifade reagents are compounds that protect fluorophores from photobleaching. Their mechanism often involves scavenging reactive oxygen species that are generated during the fluorescence excitation process. For coumarin-based dyes like AMC, reagents containing p-phenylenediamine (B122844) (PPD), such as Vectashield, have been shown to be very effective.
Q4: Can I use antifade reagents in a live-cell assay?
A4: Many traditional antifade reagents are toxic to live cells. However, there are commercially available antifade reagents specifically formulated for live-cell imaging that are non-toxic and can be added to the cell culture medium.[6][7][8]
Q5: How do I choose the right buffer to maintain AMC fluorescence stability?
A5: The fluorescence of 7-amino-4-methylcoumarin is generally stable under physiological pH conditions, typically between 7.0 and 8.0. It is advisable to avoid buffers containing primary amines, such as Tris, especially if you are performing labeling reactions. Phosphate-buffered saline (PBS) at a pH of 7.4 is a commonly used and suitable buffer for many applications involving AMC.
Quantitative Data on AMC Photobleaching
The photostability of a fluorophore can be quantified by its photobleaching half-life, which is the time it takes for the fluorescence intensity to decrease by 50% under continuous illumination.
| Fluorophore | Condition | Photobleaching Half-life (seconds) |
| Coumarin | 90% glycerol (B35011) in PBS (pH 8.5) | 25 |
| Coumarin | Vectashield (antifade reagent) | 106 |
Data is for the general "coumarin" class of dyes and provides a strong indication of the expected photostability for AMC.
Experimental Protocols
Protocol for Quantifying AMC Photobleaching in a 96-Well Plate
This protocol allows you to determine the rate of AMC photobleaching under your specific experimental conditions.
Materials:
-
Black, clear-bottom 96-well plate
-
7-Amino-4-methylcoumarin (AMC) standard
-
Assay buffer (e.g., PBS, pH 7.4)
-
Fluorescence plate reader with kinetic read capabilities
Methodology:
-
Prepare AMC Solution: Prepare a solution of free AMC in your assay buffer at a concentration that is representative of the maximum fluorescence you expect in your enzymatic assay.
-
Plate Setup: Pipette the AMC solution into several wells of the 96-well plate. Include wells with assay buffer only as a blank control.
-
Plate Reader Settings:
-
Set the excitation wavelength to ~380 nm and the emission wavelength to ~460 nm.
-
Set the plate reader to perform a kinetic read for a duration that is longer than your planned enzymatic assay (e.g., 60 minutes).
-
Use the same excitation intensity and read time that you intend to use for your actual experiment.
-
-
Data Acquisition: Initiate the kinetic read and record the fluorescence intensity over time.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the AMC-containing wells at each time point.
-
Plot the background-subtracted fluorescence intensity as a function of time.
-
Fit the data to a single exponential decay curve to determine the photobleaching rate constant and the half-life.
-
Visualizations
Caption: Workflow for the this compound enzymatic assay.
Caption: Factors contributing to AMC photobleaching and mitigation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Probes ProLong Live Antifade Reagent, for live cell imaging 1 x 1 mL | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ProLong Live Antifade Reagent is Here | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
A Researcher's Guide to Fluorogenic DPP4 Substrates: Z-Gly-Pro-AMC vs. H-Gly-Pro-AMC
For researchers and professionals in drug development, the accurate measurement of Dipeptidyl Peptidase 4 (DPP4) activity is critical. The choice of substrate for this assay significantly impacts the reliability and specificity of the results. This guide provides a comprehensive comparison of two commonly used fluorogenic substrates, Z-Gly-Pro-AMC and H-Gly-Pro-AMC, to aid in the selection of the optimal reagent for your DPP4 assays.
Executive Summary
H-Gly-Pro-AMC emerges as the superior substrate for specific and sensitive DPP4 activity assays. While both substrates are cleaved by DPP4 to release a fluorescent signal, the available data indicates that H-Gly-Pro-AMC offers higher sensitivity and greater specificity for DPP4. In contrast, this compound is a broader substrate for various prolyl endopeptidases, and its use in complex biological samples like plasma may lead to the measurement of activities from enzymes other than DPP4, compromising data accuracy.
Performance Comparison at a Glance
| Feature | This compound | H-Gly-Pro-AMC | Advantage |
| Specificity for DPP4 | Lower; also a substrate for other prolyl endopeptidases.[1] | Higher; widely used as a specific substrate for DPP4.[2][3][4][5][6][7] | H-Gly-Pro-AMC |
| Sensitivity | Data for DPP4 is limited. | High sensitivity, allowing for detection of low enzyme concentrations.[5][8] | H-Gly-Pro-AMC |
| Kinetic Parameters (Km) | ~20 µM for Prolyl Oligopeptidase (POP).[9] Data for DPP4 is not readily available. | 4.6 - 15.4 µM for DPP4.[2][3] | H-Gly-Pro-AMC |
| Established Protocols | Fewer detailed protocols specifically for DPP4 assays. | Numerous well-established protocols for DPP4 assays in various sample types.[2][3][10] | H-Gly-Pro-AMC |
Delving into the Details: A Head-to-Head Comparison
Specificity: The Critical Factor
The primary concern when selecting a substrate is its specificity for the enzyme of interest. While both this compound and H-Gly-Pro-AMC contain the Gly-Pro dipeptide sequence recognized by DPP4, the N-terminal protecting group (Z- or H-) significantly influences their interaction with other proteases.
-
This compound: The benzyloxycarbonyl (Z) group makes this substrate susceptible to cleavage by a broader range of prolyl endopeptidases.[1] Studies have shown that in plasma, the hydrolysis of this compound is not solely attributable to DPP4 activity, indicating potential off-target effects and overestimated enzyme activity.[1]
-
H-Gly-Pro-AMC: The free N-terminus of H-Gly-Pro-AMC contributes to its higher specificity for DPP4. It is widely cited and recommended in the literature as a sensitive and specific substrate for measuring DPP4 activity.[2][3][4][5][6][7]
Kinetic Performance: A Look at the Numbers
Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) are crucial for understanding the substrate-enzyme interaction. A lower Km value generally indicates a higher affinity of the enzyme for the substrate.
-
This compound: Specific kinetic data for the interaction of this compound with DPP4 is scarce in publicly available literature. A reported Km value of approximately 20 µM is for its interaction with prolyl oligopeptidase (POP), a different enzyme.[9]
-
H-Gly-Pro-AMC: Several studies have determined the kinetic parameters of H-Gly-Pro-AMC with DPP4. The reported Km values for DPP4 range from approximately 4.6 µM to 15.4 µM, depending on the enzyme source (porcine serum, recombinant human, or human plasma) and assay conditions.[2][3] One study reported a Vmax of 90.84 nmoles/min for porcine serum DPP4.[2] This well-characterized kinetic profile allows for more accurate and reproducible assay development.
Experimental Protocols: A Guide to Implementation
Detailed and validated protocols are essential for obtaining reliable experimental results.
Standard DPP4 Activity Assay Protocol using H-Gly-Pro-AMC
This protocol is adapted from several sources and provides a general framework for measuring DPP4 activity.[2][3][10]
Materials:
-
Recombinant DPP4 or biological sample (e.g., plasma, cell lysate)
-
H-Gly-Pro-AMC substrate
-
Assay Buffer (e.g., Tris-HCl or HEPES buffer, pH 7.5-8.0)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
-
DPP4 inhibitor (e.g., Sitagliptin) for control experiments
Procedure:
-
Prepare Reagents:
-
Reconstitute H-Gly-Pro-AMC in DMSO to create a stock solution.
-
Prepare working solutions of the substrate in Assay Buffer to the desired final concentration (typically in the range of the Km value).
-
Dilute the enzyme or biological sample in Assay Buffer.
-
-
Assay Reaction:
-
Add the diluted enzyme or sample to the wells of the 96-well plate.
-
For inhibitor controls, pre-incubate the enzyme with the inhibitor for a specified time.
-
Initiate the reaction by adding the H-Gly-Pro-AMC working solution to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence per unit of time).
-
Determine the DPP4 activity from the reaction rate, often by comparison to a standard curve of the fluorescent product (AMC).
-
Visualizing the Science
DPP4 Assay Workflow
Caption: Workflow of a typical DPP4 activity assay.
DPP4 Signaling Pathway and Substrate Cleavage
Caption: DPP4's role in GLP-1 cleavage and the assay principle.
Conclusion and Recommendation
Based on the available scientific evidence, H-Gly-Pro-AMC is the recommended fluorogenic substrate for the specific and sensitive measurement of DPP4 activity. Its well-defined kinetic parameters and established use in numerous protocols provide a solid foundation for reliable and reproducible research.
While this compound may be a suitable substrate for broader prolyl endopeptidase activity assays, its lack of specificity for DPP4 makes it a less desirable choice for targeted DPP4 studies, particularly in complex biological matrices where other proteases may be present. For researchers focused on accurate quantification of DPP4 activity and the screening of specific DPP4 inhibitors, the use of H-Gly-Pro-AMC is strongly advised.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification and biochemical characterization of a novel secretory dipeptidyl peptidase IV from porcine serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]
- 4. shop.bachem.com [shop.bachem.com]
- 5. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 6. Bachem H-Gly-Pro-AMC · HBr, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. promega.es [promega.es]
- 9. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Z-Gly-Pro-AMC vs. Colorimetric Substrates for Prolyl Endopeptidase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of enzyme activity is paramount in biochemical research and drug discovery. For enzymes that cleave after proline residues, such as Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase IV (DPP-IV), the choice of substrate is a critical determinant of assay sensitivity, reliability, and suitability for high-throughput screening. This guide provides an objective comparison of the fluorogenic substrate Z-Gly-Pro-AMC and its colorimetric alternatives, primarily focusing on Z-Gly-Pro-p-nitroanilide (pNA).
Executive Summary
This compound is a fluorogenic substrate that offers significantly higher sensitivity compared to its colorimetric counterpart, Z-Gly-Pro-pNA. Upon enzymatic cleavage, this compound releases the highly fluorescent 7-Amino-4-methylcoumarin (AMC), enabling the detection of lower enzyme concentrations and subtle changes in activity. While colorimetric assays using substrates like Z-Gly-Pro-pNA are generally simpler and may not require specialized equipment like a fluorometer, they are less sensitive. The choice between these substrates depends on the specific experimental requirements, including the need for high sensitivity, the concentration of the enzyme in the sample, and the available instrumentation.
Data Presentation: Quantitative Comparison of Substrates
| Feature | This compound (Fluorogenic) | Z-Gly-Pro-pNA (Colorimetric) |
| Signal Detection | Fluorescence | Absorbance (Color change) |
| Reporter Molecule | 7-Amino-4-methylcoumarin (AMC) | p-nitroaniline (pNA) |
| Excitation Wavelength | ~380 nm[1][2] | N/A |
| Emission Wavelength | ~460 nm[1][2] | N/A |
| Absorbance Wavelength | N/A | 405 - 410 nm |
| Sensitivity | High (reported to be at least 20-fold more sensitive than GP-AMC fluorescent substrate)[3] | Lower (Fluorometric assays are generally 10-1000 times more sensitive than colorimetric assays) |
| Instrumentation | Fluorometer or fluorescence plate reader | Spectrophotometer or absorbance plate reader |
| Common Enzymes | Prolyl endopeptidases (FAP, DPP-IV, PREP)[1][4][5] | Prolyl endopeptidases (PEP, DPP-IV) |
| Kinetic Parameters | Km for a similar substrate (Z-Gly-Pro-MCA) with a proline-specific peptidase: 54 µM[6] | Km for Prolyl Endopeptidase from Flavobacterium sp.: Not explicitly stated for Z-Gly-Pro-pNA, but for Z-Gly-Pro-2NNap is 1.4x10⁻⁴M[7] |
Enzymatic Reaction Mechanism
The enzymatic reaction for both this compound and Z-Gly-Pro-pNA involves the cleavage of the amide bond between the proline residue and the reporter molecule by a prolyl endopeptidase.
Experimental Protocols
Protocol 1: Fluorogenic Assay using this compound
This protocol is a general guideline and should be optimized for your specific enzyme and experimental conditions.
Materials:
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Purified enzyme or cell lysate
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.
-
Prepare Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically, often around the Km value of the enzyme.
-
Enzyme Preparation: Dilute the enzyme to the desired concentration in cold Assay Buffer immediately before use.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of a 96-well black microplate.
-
Add 25 µL of the enzyme solution to the sample wells. For blank wells, add 25 µL of Assay Buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction: Add 25 µL of the Working Substrate Solution to all wells to start the reaction.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-heated to the reaction temperature. Measure the increase in fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with excitation at ~380 nm and emission at ~460 nm.[1][2]
Protocol 2: Colorimetric Assay using Z-Gly-Pro-pNA
This protocol is a general guideline and should be optimized for your specific enzyme and experimental conditions.
Materials:
-
Z-Gly-Pro-pNA substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Purified enzyme or cell lysate
-
96-well clear microplate
-
Absorbance microplate reader
Procedure:
-
Prepare Substrate Stock Solution: Dissolve Z-Gly-Pro-pNA in DMSO to a stock concentration of 10 mM. Store at -20°C.
-
Prepare Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration.
-
Enzyme Preparation: Dilute the enzyme to the desired concentration in Assay Buffer.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of a 96-well clear microplate.
-
Add 25 µL of the enzyme solution to the sample wells. For blank wells, add 25 µL of Assay Buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction: Add 25 µL of the Working Substrate Solution to all wells.
-
Measure Absorbance: Measure the absorbance at 405-410 nm either kinetically over time or as an endpoint measurement after a fixed incubation period (e.g., 15-30 minutes). For endpoint assays, the reaction may be stopped by adding a suitable stop solution (e.g., 1 M acetic acid).
Experimental Workflow Comparison
The following diagram illustrates a typical experimental workflow for comparing enzyme activity using this compound and a colorimetric substrate.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. promega.es [promega.es]
- 4. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline-specific peptidase activities (DPP4, PRCP, FAP and PREP) in plasma of hospitalized COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. toyobo-global.com [toyobo-global.com]
A Comparative Guide to Fluorogenic Substrates for Fibroblast Activation Protein (FAP) Activity: Z-Gly-Pro-AMC vs. Suc-Gly-Pro-AMC
For researchers, scientists, and drug development professionals investigating the enzymatic activity of Fibroblast Activation Protein (FAP), the selection of an appropriate fluorogenic substrate is a critical determinant of assay sensitivity and accuracy. This guide provides an objective comparison of two commonly utilized substrates, Z-Gly-Pro-AMC and Suc-Gly-Pro-AMC, for the measurement of FAP activity, supported by available experimental data and detailed protocols.
Performance Comparison of Fluorogenic Substrates
The choice between this compound and Suc-Gly-Pro-AMC for FAP activity assays depends on several factors, including the desired sensitivity, specificity, and the experimental context. Both substrates consist of a Gly-Pro dipeptide sequence recognized by FAP, linked to the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC). Cleavage of the amide bond between the peptide and AMC by FAP results in a quantifiable increase in fluorescence.
While both are effective, their performance characteristics can differ. A key parameter for comparing enzyme substrates is the Michaelis-Menten constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value generally signifies a higher affinity of the enzyme for the substrate.
Based on available data, Suc-Gly-Pro-AMC exhibits a determined affinity for purified FAP. In contrast, specific kinetic parameters for this compound with FAP are not as readily available in the reviewed literature, though it is widely used and cited as a substrate for FAP and other prolyl endopeptidases. Some studies suggest that the cleavage efficiency and selectivity of this compound for FAP may be less favorable compared to newer, more specific substrates.
It is important to note that both substrates can also be cleaved by other prolyl endopeptidases, such as Prolyl Oligopeptidase (PREP), which can be a consideration in experimental systems with potential for cross-reactivity.[1]
Quantitative Data Summary
| Substrate | Target Enzyme | Peptide Sequence | Fluorophore | Km (µM) | Vmax | kcat | kcat/Km |
| Suc-Gly-Pro-AMC | FAP | Suc-Gly-Pro | AMC | 8.33[2] | Data not readily available | Data not readily available | Data not readily available |
| This compound | FAP | Z-Gly-Pro | AMC | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
Note: The kinetic parameters for enzyme-substrate interactions are highly dependent on the specific experimental conditions, including the source and purity of the enzyme, buffer composition, pH, and temperature. The provided Km for Suc-Gly-Pro-AMC is a reported value from a specific study and should be considered in that context. Researchers are encouraged to determine these parameters under their specific assay conditions for the most accurate results.
Experimental Protocols
Below are detailed methodologies for performing FAP activity assays using either this compound or Suc-Gly-Pro-AMC. These protocols are intended as a general guideline and may require optimization for specific experimental needs.
FAP Activity Assay using Suc-Gly-Pro-AMC
Materials:
-
Purified recombinant FAP or biological sample containing FAP (e.g., cell lysate, tissue homogenate)
-
Suc-Gly-Pro-AMC substrate stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 140 mM NaCl)
-
96-well, black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
-
Optional: FAP inhibitor for control experiments
Procedure:
-
Prepare a standard curve: A standard curve using free AMC is recommended to convert relative fluorescence units (RFU) to the concentration of the product formed.
-
Reaction setup: In a 96-well plate, add the following to each well:
-
Assay Buffer to bring the final volume to 100 µL.
-
Your sample (purified FAP or biological sample).
-
For inhibitor control wells, pre-incubate the sample with a FAP inhibitor for a specified time before adding the substrate.
-
-
Initiate the reaction: Add the Suc-Gly-Pro-AMC substrate to a final concentration that is appropriate for your experiment. A common starting point is a concentration around the Km value (e.g., 10-50 µM).
-
Measure fluorescence: Immediately place the plate in a pre-warmed (e.g., 37°C) fluorescence plate reader and monitor the increase in fluorescence over time.
FAP Activity Assay using this compound
Materials:
-
Purified recombinant FAP or biological sample containing FAP
-
This compound substrate stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 1 M NaCl, 1 mg/mL BSA)[3]
-
96-well, black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
-
Optional: FAP and/or PREP inhibitors for specificity controls
Procedure:
-
Prepare a standard curve: As with the Suc-Gly-Pro-AMC assay, an AMC standard curve is crucial for quantitative analysis.
-
Reaction setup: In a 96-well plate, add the following to each well:
-
Assay Buffer to a final volume of 100 µL.
-
Your sample.
-
For specificity controls, pre-incubate samples with a FAP-specific inhibitor or a PREP-specific inhibitor.
-
-
Initiate the reaction: Add this compound to the desired final concentration (e.g., 50-100 µM).
-
Measure fluorescence: Monitor the kinetic increase in fluorescence at 37°C in a fluorescence plate reader.
Visualizing FAP Biology and Experimental Design
To further aid researchers, the following diagrams illustrate key aspects of FAP biology and the experimental workflow for its activity measurement.
FAP Signaling Pathways
The diagram above illustrates the central role of FAP in the tumor microenvironment. As a cell surface protease, FAP cleaves various components of the extracellular matrix and activates growth factors and cytokines. These activities, in turn, trigger intracellular signaling cascades such as the PI3K/Akt and MAPK/ERK pathways, ultimately promoting cell proliferation, survival, migration, and invasion.
FAP Activity Assay Workflow
This workflow diagram provides a step-by-step overview of a typical FAP enzymatic assay. The process begins with the preparation of reagents, followed by the setup of the reaction in a 96-well plate. The reaction is initiated by the addition of the fluorogenic substrate, and the resulting increase in fluorescence is measured over time. Finally, the data is analyzed to determine the rate of the enzymatic reaction and to calculate key kinetic parameters.
References
A Comparative Guide to Substrates for Prolyl Endopeptidase Assays: Beyond Z-Gly-Pro-AMC
For researchers, scientists, and drug development professionals investigating the role of prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), the accurate and efficient measurement of its enzymatic activity is paramount. The choice of substrate is a critical determinant of assay performance, influencing sensitivity, specificity, and suitability for various applications, from basic research to high-throughput screening (HTS). While the fluorogenic substrate Z-Gly-Pro-AMC has been a mainstay in the field, a comprehensive evaluation of its alternatives is essential for optimizing experimental outcomes. This guide provides an objective comparison of this compound with its primary alternative, the chromogenic substrate Suc-Ala-Pro-pNA, and other potential substrates, supported by experimental data and detailed methodologies.
Substrate Performance Comparison
The selection of an appropriate substrate for a prolyl endopeptidase assay hinges on a trade-off between sensitivity, cost, and potential for experimental interference. The two most widely used substrates are the fluorogenic this compound and the chromogenic Suc-Ala-Pro-pNA.[1]
This compound (Carbobenzoxy-glycyl-prolyl-7-amido-4-methylcoumarin) is a fluorogenic substrate that, upon cleavage by PREP, releases the highly fluorescent 7-Amino-4-methylcoumarin (AMC). This results in a significant increase in fluorescence, providing a highly sensitive measure of enzyme activity.[2] Its high sensitivity makes it particularly suitable for HTS and for detecting low levels of enzyme activity.[1]
Suc-Ala-Pro-pNA (Succinyl-alanyl-prolyl-p-nitroanilide) is a chromogenic substrate. PREP cleaves the bond between proline and p-nitroaniline (pNA), releasing the yellow-colored pNA, which can be quantified by measuring the absorbance at around 410 nm.[3][4] This method is generally simpler and more cost-effective than fluorescence-based assays and is less prone to interference from fluorescent compounds.[1] However, it typically offers lower sensitivity compared to fluorogenic substrates.[1]
The kinetic parameters of these substrates can vary significantly depending on the source of the prolyl endopeptidase and the specific experimental conditions. Below is a summary of available quantitative data.
| Substrate | Type | Detection Method | Km | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Advantages | Disadvantages |
| This compound | Fluorogenic | Fluorescence (Ex: ~380 nm, Em: ~460 nm) | ~20-54 µM[1] | 505 (for Aeromonas punctata PREP) | 6.23 x 10⁵ (for Aeromonas punctata PREP) | High sensitivity, suitable for HTS, continuous assay.[1] | Potential for fluorescence interference from test compounds, requires a fluorescence plate reader.[1] |
| Suc-Ala-Pro-pNA | Chromogenic | Absorbance (410 nm) | 1.1 mM (for Myxococcus xanthus PREP)[1] | 110 (for M. xanthus PREP) | 1.0 x 10⁵ (for M. xanthus PREP) | Simple, cost-effective, less prone to compound interference.[1] | Lower sensitivity than fluorogenic substrates, may not be suitable for detecting weak inhibitors or low enzyme concentrations.[1] |
| 2.0 mM (for Flavobacterium meningosepticum PREP) | 220 (for F. meningosepticum PREP) | 1.1 x 10⁵ (for F. meningosepticum PREP) | |||||
| 0.8 mM (for Sphingomonas capsulata PREP) | 50 (for S. capsulata PREP) | 0.6 x 10⁵ (for S. capsulata PREP) |
Note: The provided kinetic parameters are sourced from studies using different bacterial prolyl endopeptidases. Direct comparison of these values should be made with caution, as kinetics can differ with the enzyme source (e.g., human vs. bacterial).
Experimental Protocols
Detailed methodologies for performing prolyl endopeptidase activity assays using both fluorogenic and chromogenic substrates are provided below.
Fluorogenic Assay using this compound
Materials:
-
Recombinant human PREP
-
This compound (stock solution in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mg/mL BSA, 1 mM EDTA)
-
Test compounds (dissolved in DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Dilute recombinant PREP to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Prepare a working solution of this compound in Assay Buffer.
-
-
Assay Setup:
-
Add Assay Buffer to each well of the 96-well plate.
-
Add the test compound or vehicle control (DMSO) to the respective wells.
-
Add the diluted PREP enzyme solution to all wells except for the blank (no enzyme) controls.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the this compound working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) over time (e.g., every 1-2 minutes for 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells without enzyme) from all readings.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
For inhibitor screening, calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.
-
Chromogenic Assay using Suc-Ala-Pro-pNA
Materials:
-
Recombinant human PREP
-
Suc-Ala-Pro-pNA (stock solution in a suitable solvent like DMSO or aqueous buffer)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (dissolved in DMSO)
-
96-well clear, flat-bottom microplate
-
Absorbance microplate reader
Procedure:
-
Reagent Preparation:
-
Dilute recombinant PREP to a working concentration in Assay Buffer.
-
Prepare a working solution of Suc-Ala-Pro-pNA in Assay Buffer.
-
-
Assay Setup:
-
Add Assay Buffer to each well of the 96-well plate.
-
Add the test compound or vehicle control to the respective wells.
-
Add the diluted PREP enzyme solution to all wells except for the blank controls.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the Suc-Ala-Pro-pNA working solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., 50 µL of 50% acetic acid).
-
Measure the absorbance at 410 nm.[3]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the amount of p-nitroaniline released using its molar extinction coefficient (ε ≈ 8,800 M⁻¹cm⁻¹).
-
For inhibitor screening, calculate the percentage of inhibition and determine the IC₅₀ value.
-
Visualizations
To aid in the understanding of the experimental process and the biological context of prolyl endopeptidase, the following diagrams are provided.
Caption: General experimental workflow for a prolyl endopeptidase assay.
References
Navigating Protease Activity: A Comparative Guide to Z-Gly-Pro-AMC and Its Alternatives
For researchers, scientists, and drug development professionals, the accurate measurement of protease activity is paramount. The fluorogenic substrate Z-Gly-Pro-AMC is a widely utilized tool for this purpose, particularly for enzymes that cleave after proline residues. However, its utility can be complicated by cross-reactivity with multiple proteases. This guide provides an objective comparison of this compound's performance with various proteases and presents alternative substrates, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
The peptide this compound (N-benzyloxycarbonyl-Glycyl-Prolyl-7-amino-4-methylcoumarin) is a fluorogenic substrate that releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) upon enzymatic cleavage of the amide bond between proline and AMC. This fluorescence can be monitored in real-time to determine enzyme activity, with an excitation wavelength of approximately 380 nm and an emission wavelength of around 465 nm.[1][2] While it is a valuable tool, its cross-reactivity with several proteases necessitates a careful consideration of the experimental context.
Cross-Reactivity Profile of this compound
This compound is primarily known as a substrate for Prolyl Endopeptidase (PREP), also referred to as Prolyl Oligopeptidase (POP). However, it exhibits significant cross-reactivity with Fibroblast Activation Protein (FAP) and, to a lesser extent, other proteases. This lack of absolute specificity can lead to confounding results, especially in complex biological samples where multiple proteases may be active.[2][3]
Key Proteases Reactive with this compound:
-
Prolyl Endopeptidase (PREP/POP): A serine protease that cleaves peptide bonds on the C-terminal side of proline residues.[1]
-
Fibroblast Activation Protein (FAP): A type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activity. It shows a strong preference for cleaving after a Gly-Pro sequence.[3][4]
-
Dipeptidyl Peptidase IV (DPP-IV): While DPP-IV is known to cleave Gly-Pro-AMC, its activity towards the N-terminally blocked this compound is significantly lower.[5][6]
-
Z-Pro-prolinal-insensitive Z-Gly-Pro-MCA-hydrolyzing peptidase (ZIP): A proline-specific peptidase identified in bovine serum.[7]
Quantitative Comparison of Protease Activity with this compound
The efficiency of an enzyme in processing a substrate is best described by the kinetic parameters Km (Michaelis constant, indicating substrate affinity) and kcat (turnover number, representing the catalytic rate). The ratio kcat/Km is a measure of the enzyme's catalytic efficiency. Below is a summary of available kinetic data for the cleavage of this compound by different proteases. It is important to note that these values can vary depending on the experimental conditions.
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | FAP/PREP Selectivity Index |
| Fibroblast Activation Protein (FAP) | Not Determined | Not Determined | 2.02 x 10⁴ | 0.04 |
| Prolyl Endopeptidase (PREP) | ~20 - 54 | Not Determined | Not Determined | |
| ZIP Peptidase (Bovine Serum) | 54 (for Z-Gly-Pro-MCA) | Not Determined | Not Determined |
Data compiled from multiple sources. The FAP/PREP selectivity index is defined as (kcat/Km for FAP) / (kcat/Km for PREP), indicating that PREP is more efficient at cleaving this compound.[1][3][7]
Alternative Substrates for Enhanced Specificity
To overcome the cross-reactivity of this compound, a range of alternative substrates have been developed with improved specificity for particular proteases.
Alternatives for Prolyl Endopeptidase (PREP)
| Substrate | Type | Key Kinetic Parameters (for PREP) | Advantages | Disadvantages |
| Suc-Ala-Pro-pNA | Chromogenic | Km: Varies significantly (e.g., 1.1 mM for Myxococcus xanthus PREP) | Cost-effective, less prone to compound interference | Lower sensitivity than fluorogenic substrates |
| Z-Gly-Pro-pNA | Chromogenic | Km: 810 µM; kcat: 505 s⁻¹ (for Aeromonas punctata PEP) | Well-characterized | Lower sensitivity |
Alternatives for Fibroblast Activation Protein (FAP)
| Substrate | Type | Key Kinetic Parameters (for FAP) | Advantages | Disadvantages |
| DRGETGP | Fluorogenic (quenched) | Km: 21 µM | High specificity, derived from a natural cleavage site | Requires synthesis |
| UAMC1110-derived probes | Fluorogenic/Chromogenic | High cleavage efficiency and FAP/PREP selectivity | Highly selective | Not commercially widespread |
| Ala-Pro-AFC | Fluorogenic | kcat: 2.0 s⁻¹; kcat/Km: 1.0 x 10⁴ M⁻¹s⁻¹ | Commercially available | Measures dipeptidyl peptidase activity |
pNA: p-nitroanilide; AFC: 7-amino-4-trifluoromethylcoumarin. Kinetic data is sourced from various publications and may not be directly comparable due to differing experimental conditions.[1][1][8][9]
Experimental Protocols
General Protocol for Protease Activity Assay using this compound
This protocol provides a general framework that can be adapted for specific proteases.
Materials:
-
Purified protease (e.g., recombinant human PREP or FAP)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mg/mL BSA and 1 mM EDTA)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Dilute the protease to the desired working concentration in ice-cold Assay Buffer.
-
Prepare a working solution of this compound in Assay Buffer. The final concentration in the assay should be optimized (typically in the range of the enzyme's Km).
-
-
Assay Setup:
-
Add Assay Buffer to each well.
-
Add the diluted protease solution to the appropriate wells. Include wells with buffer only as a negative control.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the this compound working solution to all wells.
-
-
Measurement:
-
Immediately place the microplate in the fluorescence reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.
-
Protocol for Differentiating FAP and PREP Activity
Due to the cross-reactivity of this compound, specific inhibitors are required to distinguish between FAP and PREP activity in samples containing both enzymes.[2]
Materials:
-
As per the general protocol.
-
Specific PREP inhibitor (e.g., KYP-2047)
-
Specific FAP inhibitor (e.g., UAMC1110)
Procedure:
-
Assay Setup: Prepare three sets of reactions for each sample:
-
Total Activity: Sample + this compound (no inhibitor).
-
FAP Activity: Sample + PREP inhibitor + this compound.
-
PREP Activity: Sample + FAP inhibitor + this compound.
-
-
Pre-incubation: Pre-incubate the samples with the respective inhibitors for a defined period (e.g., 10-15 minutes) at room temperature before adding the substrate.
-
Reaction and Measurement: Follow steps 3-5 of the general protocol.
-
Data Analysis:
-
The rate of the reaction with the PREP inhibitor represents the FAP activity.
-
The rate of the reaction with the FAP inhibitor represents the PREP activity.
-
The sum of the individual FAP and PREP activities should approximate the total activity measured without inhibitors.
-
Visualizing the Workflow
References
- 1. Fibroblast Activation Protein Peptide Substrates Identified from Human Collagen I Derived Gelatin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specificity of prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. c99877430a.clvaw-cdnwnd.com [c99877430a.clvaw-cdnwnd.com]
- 4. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating Z-Gly-Pro-AMC Assays: A Comparative Guide to Specific Inhibitors
For researchers, scientists, and drug development professionals, the accurate measurement of prolyl endopeptidase (PREP) activity is crucial for advancing research in neuroscience, oncology, and immunology. The Z-Gly-Pro-AMC fluorogenic assay is a widely used method for this purpose. However, the potential for cross-reactivity with other proline-specific peptidases, such as Dipeptidyl Peptidase IV (DPP4) and Fibroblast Activation Protein (FAP), necessitates rigorous validation using specific inhibitors to ensure data integrity. This guide provides a comprehensive comparison of key inhibitors and detailed protocols for assay validation.
The this compound (N-benzyloxycarbonyl-Glycyl-Prolyl-7-amino-4-methylcoumarin) assay relies on the enzymatic cleavage of the substrate by PREP, releasing the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). The increase in fluorescence is directly proportional to PREP activity. However, the Gly-Pro dipeptide sequence can also be recognized by other proteases, leading to potential inaccuracies in measurements. The use of highly specific inhibitors allows researchers to dissect the contribution of individual enzymes to the total measured activity.
Comparative Analysis of Specific Inhibitors
To differentiate PREP activity from that of other proline-specific peptidases, a panel of specific inhibitors is essential. The following table summarizes the inhibitory potency of key compounds against their target enzymes.
| Inhibitor | Target Enzyme | Reported IC50 | Substrate Used in Study |
| Z-Pro-Prolinal | Prolyl Endopeptidase (PREP) | 4.2 nM (for Leishmania infantum POP) | This compound |
| Sitagliptin | Dipeptidyl Peptidase IV (DPP4) | 18 nM (Ki) | Gly-Pro-pNA |
| 0.2 µM (in human serum) | Gly-Pro-AMC | ||
| >6000-fold selectivity over a panel of proteases | Various | ||
| Vildagliptin | Dipeptidyl Peptidase IV (DPP4) | 13 nM (Ki) | Gly-Pro-pNA |
| Saxagliptin | Dipeptidyl Peptidase IV (DPP4) | 1.3 nM (Ki) | Gly-Pro-pNA |
| Alogliptin | Dipeptidyl Peptidase IV (DPP4) | <10 nM | Not Specified |
| Linagliptin | Dipeptidyl Peptidase IV (DPP4) | 1 nM | Not Specified |
Note: IC50 values can vary depending on the enzyme source, substrate concentration, and assay conditions. The data presented here is for comparative purposes. The substrate Gly-Pro-pNA is structurally similar to this compound and is commonly used in DPP4 activity assays. The high selectivity of Sitagliptin strongly indicates minimal cross-reactivity with PREP at concentrations effective for DPP4 inhibition.
Signaling Pathway of this compound Cleavage
Caption: Enzymatic cleavage of the this compound substrate by target enzymes.
Experimental Protocol: Validation of this compound Assay Using Specific Inhibitors
This protocol describes a method to differentiate the activity of PREP from DPP4 in a given sample using the this compound assay.
Materials and Reagents
-
This compound substrate (stock solution in DMSO)
-
Recombinant human PREP (positive control)
-
Recombinant human DPP4 (positive control for cross-reactivity check)
-
Z-Pro-Prolinal (PREP-specific inhibitor, stock solution in DMSO)
-
Sitagliptin (DPP4-specific inhibitor, stock solution in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Experimental Workflow
Caption: Experimental workflow for validating the this compound assay.
Procedure
-
Reagent Preparation:
-
Prepare a working solution of this compound in assay buffer to the desired final concentration (e.g., 100 µM).
-
Prepare serial dilutions of Z-Pro-Prolinal and Sitagliptin in assay buffer. Include a vehicle control (DMSO) at the same concentration as in the inhibitor dilutions.
-
-
Assay Setup:
-
In a 96-well black microplate, add your biological sample or recombinant enzyme to the appropriate wells.
-
Add the serially diluted inhibitors or vehicle control to the wells.
-
The final volume in each well before adding the substrate should be equal.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to bind to their target enzymes.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the this compound working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence kinetically for 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
To determine the contribution of PREP and DPP4 to the total activity in a sample, measure the activity in the presence of a saturating concentration of Z-Pro-Prolinal (to inhibit all PREP activity) and a saturating concentration of Sitagliptin (to inhibit all DPP4 activity). The remaining activity will be attributable to the other enzyme, respectively.
-
Alternative Assays
While the this compound assay is highly sensitive, alternative methods can be employed for confirmation or in situations where fluorescence interference is a concern.
| Assay Type | Substrate Example | Detection Method | Advantages | Disadvantages |
| Chromogenic | Suc-Ala-Pro-pNA | Absorbance (405 nm) | Cost-effective, less prone to compound interference. | Lower sensitivity than fluorogenic assays. |
| Luminogenic | Gly-Pro-aminoluciferin | Luminescence | Highest sensitivity. | Typically more expensive. |
Conclusion
The validation of the this compound assay using specific inhibitors is a critical step to ensure the accuracy and specificity of prolyl endopeptidase activity measurements. By employing potent and selective inhibitors such as Z-Pro-Prolinal and Sitagliptin, researchers can confidently differentiate PREP activity from that of potentially cross-reactive enzymes like DPP4. This rigorous approach is fundamental for generating reliable data in drug discovery and basic research.
Confirming FAP-Specific Activity with Z-Gly-Pro-AMC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fibroblast Activation Protein (FAP) has emerged as a compelling therapeutic target and biomarker in various diseases, most notably in cancer and fibrotic conditions. Accurate measurement of FAP-specific enzymatic activity is crucial for basic research and the development of FAP-targeted therapies. The fluorogenic substrate Z-Gly-Pro-AMC is a widely used tool for this purpose. However, its utility is nuanced by its cross-reactivity with other proteases. This guide provides a comprehensive comparison of methods to confirm FAP-specific activity when using this compound, supported by experimental data and detailed protocols.
The Challenge of Specificity with this compound
This compound (N-carbobenzoxy-Glycyl-Prolyl-7-amino-4-methylcoumarin) is a fluorogenic substrate that, upon cleavage after the proline residue, releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group. This fluorescence can be readily quantified to measure enzyme activity. While FAP efficiently cleaves this substrate, it is not entirely specific. Other prolyl endopeptidases, primarily Prolyl Oligopeptidase (PREP) and Dipeptidyl Peptidases (DPPs) such as DPP4, can also hydrolyze this compound, leading to potential overestimation of FAP activity.[1][2][3][4]
Strategies for Confirming FAP-Specific Activity
To distinguish FAP activity from that of other proteases, several strategies can be employed in conjunction with the this compound substrate. Below, we compare these methods.
Method 1: Use of a Highly Selective FAP Inhibitor
This is the most common and robust method. By comparing the enzymatic activity in the presence and absence of a potent and selective FAP inhibitor, the FAP-specific portion of the total activity can be determined.
Key Inhibitor Example: UAMC-1110
UAMC-1110 is a highly potent and selective inhibitor of FAP. Its high affinity for FAP and significantly lower affinity for other related proteases make it an excellent tool for dissecting FAP-specific activity.
Method 2: Comparison with a FAP-Specific Substrate
The development of more FAP-specific substrates offers a direct alternative to the inhibitor-based approach.
Key Substrate Example: ARI-3144-AMC
ARI-3144-AMC is a fluorogenic substrate designed for greater specificity towards FAP.[5][6] While claimed to be FAP-specific, some studies suggest it may still be processed by other proteases, albeit with lower efficiency than this compound.[7] Nevertheless, comparing the activity profile with both substrates can provide a higher degree of confidence in the FAP-specificity of the measured signal.
Method 3: Cellular Controls (FAP-Positive vs. FAP-Negative Cells)
For cell-based assays, a powerful control is to compare the activity in cells known to express FAP (e.g., cancer-associated fibroblasts, FAP-transfected cells) with that in cells that are FAP-negative.[8] A significant difference in activity between these cell types, which is sensitive to a FAP inhibitor, strongly indicates FAP-specific activity.
Comparative Data Summary
The following table summarizes the key performance parameters of the different methods for confirming FAP-specific activity.
| Method | Principle | Key Reagents | Advantages | Disadvantages |
| This compound with FAP Inhibitor (e.g., UAMC-1110) | Differential inhibition of enzymatic activity. | This compound, Selective FAP inhibitor (e.g., UAMC-1110), PREP inhibitor (optional, for further specificity). | - Widely used and well-documented. - Allows for the quantification of FAP-specific activity in complex biological samples. - Cost-effective. | - Requires highly specific inhibitors. - Potential for incomplete inhibition or off-target effects of the inhibitor. |
| FAP-Specific Substrate (e.g., ARI-3144-AMC) | Direct measurement of FAP activity with a more selective substrate. | ARI-3144-AMC. | - Simpler experimental setup than inhibitor-based assays. - Reduced risk of off-target effects from inhibitors. | - May not be completely specific for FAP. - Can be more expensive and less readily available than this compound. |
| Cellular Controls | Comparison of activity between FAP-expressing and non-expressing cells. | FAP-positive cells (e.g., transfected cell lines, primary cancer-associated fibroblasts), FAP-negative cells. | - Provides strong biological validation of FAP-specific activity. - Can be used in conjunction with inhibitor studies for enhanced confidence. | - Requires well-characterized cell lines. - Not applicable to cell-free samples like plasma or purified enzyme preparations. |
Table 1: Comparison of Methods to Confirm FAP-Specific Activity.
Quantitative Data for Key Reagents
| Enzyme | Substrate | Km | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| FAP | This compound | Data not consistently reported in a comparable format | - | - |
| PREP | This compound | Data not consistently reported in a comparable format | - | - |
| Inhibitor | Target Enzyme | IC₅₀ / Kᵢ |
| UAMC-1110 | FAP | IC₅₀: 3.2 nM |
| PREP | IC₅₀: 1.8 µM | |
| ARI-3099 | FAP | Kᵢ: 9 nM |
Table 2: Kinetic Parameters and Inhibitor Potency. Note: The lack of consistently reported, directly comparable kinetic parameters for this compound with FAP and PREP in the literature highlights the importance of using inhibitors for specific activity determination.
Experimental Protocols
Protocol 1: FAP Activity Assay using this compound and a Selective Inhibitor
This protocol describes a fluorometric kinetic assay to determine FAP-specific activity in a biological sample (e.g., plasma, cell lysate) by using a selective FAP inhibitor.
Materials:
-
Biological sample (e.g., plasma, cell lysate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)
-
This compound stock solution (10 mM in DMSO)
-
Selective FAP inhibitor (e.g., UAMC-1110) stock solution (in DMSO)
-
PREP inhibitor (optional, e.g., KYP-2047) stock solution (in DMSO)
-
DMSO (vehicle control)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Sample Preparation: Thaw biological samples on ice. If using cell lysates, prepare them using a suitable lysis buffer and determine the protein concentration.
-
Reaction Setup: In a 96-well black microplate, prepare the following reaction mixtures in triplicate:
-
Total Activity: Sample + Assay Buffer + DMSO (vehicle)
-
Non-FAP Activity: Sample + Assay Buffer + FAP inhibitor (final concentration sufficient to inhibit FAP, e.g., 1 µM UAMC-1110)
-
(Optional) Non-PREP/Non-FAP Activity: Sample + Assay Buffer + FAP inhibitor + PREP inhibitor
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to their target enzymes.
-
Initiate Reaction: Add this compound to each well to a final concentration of 100-200 µM.
-
Measure Fluorescence: Immediately start kinetic measurements of fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each condition.
-
FAP-specific activity = V₀ (Total Activity) - V₀ (Non-FAP Activity)
-
Normalize the activity to the amount of protein in the sample (e.g., pmol AMC/min/mg protein).
-
Protocol 2: FAP Activity Assay using a FAP-Specific Substrate
This protocol describes a fluorometric kinetic assay using the more specific FAP substrate, ARI-3144-AMC.
Materials:
-
Biological sample (e.g., plasma, cell lysate)
-
Assay Buffer (e.g., PBS)
-
ARI-3144-AMC stock solution (10 mM in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Sample Preparation: Prepare samples as described in Protocol 1.
-
Reaction Setup: In a 96-well black microplate, add the biological sample and Assay Buffer to each well.
-
Initiate Reaction: Add ARI-3144-AMC to each well to a final concentration of approximately 150 µM.[6]
-
Measure Fluorescence: Immediately start kinetic measurements as described in Protocol 1.
-
Data Analysis: Calculate the initial reaction velocity and normalize to the protein concentration. To further confirm specificity, a parallel reaction with a FAP inhibitor can be performed.
Visualizing the Methodologies
Conclusion
References
- 1. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AID 736685 - Inhibition of human FAP using this compound as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Quantitation of fibroblast activation protein (FAP)-specific protease activity in mouse, baboon and human fluids and organs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Small Molecule-Derived, Highly Selective Substrates for Fibroblast Activation Protein (FAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
A Researcher's Guide to Validating Z-Gly-Pro-AMC Results with Orthogonal Methods
For researchers, scientists, and drug development professionals, the accurate measurement of protease activity is paramount. The fluorogenic substrate Z-Gly-Pro-AMC is a widely used tool for assessing the activity of prolyl endopeptidases, most notably Fibroblast Activation Protein (FAP), a key player in the tumor microenvironment and tissue remodeling. However, reliance on a single assay can be fraught with challenges, including potential cross-reactivity with other proteases. This guide provides an objective comparison of this compound with alternative validation methods, supported by experimental data and detailed protocols, to ensure the robustness and reliability of your research findings.
Understanding this compound: A Versatile Fluorogenic Substrate
This compound is a synthetic peptide substrate that, when cleaved after the proline residue by a suitable protease, releases the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC).[1][2][3] The resulting increase in fluorescence, typically measured at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm, provides a sensitive and real-time readout of enzymatic activity.[1] This substrate is particularly valuable in studying proteases like FAP and prolyl oligopeptidase (PREP).[4][5]
The Imperative for Orthogonal Validation
Quantitative Comparison of FAP Activity Assays
The selection of an appropriate assay or validation method depends on the specific research question, available resources, and the nature of the biological sample. Below is a summary of quantitative data for comparing this compound with alternative approaches.
| Method | Principle | Key Parameters & Typical Values | Advantages | Limitations |
| This compound Fluorogenic Assay | Enzymatic cleavage of this compound releases fluorescent AMC.[1] | Kinetic Parameters (for FAP): Km: ~21 µM[8] | High sensitivity, real-time kinetic analysis, suitable for high-throughput screening.[7] | Potential for cross-reactivity with other prolyl peptidases (e.g., PREP, DPPs).[6] |
| Specific Inhibitor Analysis | Use of small molecule inhibitors to differentiate FAP activity from that of other proteases. | IC50 Values (FAP-specific inhibitors): ARI-3099: 36 ± 4.8 nM; (pyridine-4-carbonyl)-Gly-boroPro: 0.47 nM[9] | Confirms the contribution of FAP to the observed enzymatic activity. | Requires well-characterized and highly specific inhibitors; inhibitor potency can be influenced by assay conditions. |
| Alternative Substrates (e.g., ARI-3144) | Use of other fluorogenic or chromogenic substrates with potentially higher selectivity for FAP. | ARI-3144: A novel synthetic fluorogenic substrate claimed to be FAP-specific.[2][5] | May offer improved specificity over this compound. | Limited commercial availability and characterization data for some novel substrates.[5] |
| Mass Spectrometry (Degradomics) | Identification and quantification of FAP-generated cleavage products from complex protein mixtures. | N/A (provides qualitative and relative quantitative data on substrate cleavage) | Unbiased identification of endogenous FAP substrates; provides high confidence in cleavage site identification.[1] | Technically demanding, lower throughput, requires specialized equipment and expertise. |
| Western Blot | Detection and quantification of FAP protein expression. | N/A (provides data on protein levels, not activity) | Directly measures the amount of FAP protein in a sample. | Does not provide information on the enzymatic activity of the protein. |
| ELISA | Quantification of FAP protein concentration in biological fluids. | Sensitivity: Can detect FAP at pg/mL levels.[4] | Highly sensitive and specific for quantifying FAP protein concentration. | Measures total protein level, not enzymatic activity. |
Experimental Protocols for Key Methods
Detailed and robust experimental protocols are critical for obtaining reproducible and reliable data. Below are methodologies for the this compound assay and key orthogonal validation techniques.
This compound Fluorogenic Activity Assay
This protocol provides a general framework for measuring FAP activity in a plasma sample. It should be optimized for specific experimental conditions.
Materials:
-
This compound substrate
-
FAP inhibitor (for control)
-
PREP inhibitor (for control)
-
DMSO
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, pre-incubate 5 µL of plasma sample with 10 µL of a FAP inhibitor, a PREP inhibitor, or DMSO (vehicle control) for 15 minutes at 37°C.[1]
-
Add 35 µL of pre-heated this compound (diluted in assay buffer to a final concentration of 266 µM) to each well.[1]
-
Immediately measure the fluorescence kinetically for 30 minutes at 37°C, with excitation at ~380 nm and emission at ~460 nm.[1]
-
Calculate the rate of AMC release from the linear portion of the fluorescence curve.
Orthogonal Validation: Specific Inhibitor Analysis
This protocol describes how to use specific inhibitors to confirm that the activity measured by this compound is attributable to FAP.
Materials:
-
This compound
-
Highly specific FAP inhibitor (e.g., a boronic acid-based inhibitor)[6]
-
Non-specific protease inhibitors (optional)
-
Biological sample (e.g., cell lysate, plasma)
-
Assay buffer
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Perform the this compound assay as described above.
-
In parallel wells, pre-incubate the biological sample with a range of concentrations of the specific FAP inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate the reaction by adding the this compound substrate.
-
Measure the fluorescence kinetically.
-
Compare the activity in the presence and absence of the inhibitor. A significant reduction in activity with the FAP-specific inhibitor confirms FAP-mediated cleavage of the substrate.
-
Plot the inhibitor concentration versus activity to determine the IC50 value.
Orthogonal Validation: Mass Spectrometry-Based Degradomics
This method, often referred to as Terminal Amine Isotopic Labeling of Substrates (TAILS), allows for the unbiased identification of FAP cleavage sites in a complex proteome.
Materials:
-
Stable isotope-labeled reagents for N-terminal labeling
-
Trypsin
-
LC-MS/MS instrumentation and software
Procedure:
-
Culture cells (e.g., FAP-expressing and FAP-knockout fibroblasts) in media containing "heavy" or "light" isotopes of amino acids (SILAC).
-
Isolate the secretome from both cell populations.
-
Block all primary amines in the protein samples.
-
Digest the proteins with trypsin.
-
Isolate the newly generated N-terminal peptides (which correspond to the original N-termini and new termini created by protease cleavage).
-
Analyze the labeled peptides by LC-MS/MS to identify and quantify the cleavage events that are specific to the FAP-expressing cells.[1]
Orthogonal Validation: Western Blot for FAP Expression
This protocol allows for the detection and semi-quantification of FAP protein levels in cell lysates or tissue homogenates.
Materials:
-
Primary antibody specific for FAP
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membrane
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Chemiluminescent substrate
Procedure:
-
Prepare protein lysates from cells or tissues.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-FAP antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Orthogonal Validation: ELISA for FAP Concentration
This protocol provides a quantitative measurement of FAP protein concentration in biological fluids like plasma or serum.
Materials:
-
FAP ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
Wash buffer
-
Stop solution
-
Microplate reader
Procedure:
-
Coat a 96-well plate with the FAP capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add standards and samples to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the FAP concentration in the samples based on the standard curve.[2]
Visualizing the Workflow and Biological Context
To further aid in the understanding of FAP's role and the validation process, the following diagrams illustrate the experimental workflow and a key signaling pathway involving FAP.
The diagram above illustrates a logical workflow where the initial results from the this compound assay are validated using a panel of orthogonal methods to ensure data accuracy and robustness.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Evaluation of the circulating level of fibroblast activation protein α for diagnosis of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAP Promotes Immunosuppression by Cancer-Associated Fibroblasts in the Tumor Microenvironment via STAT3-CCL2 Signaling. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Human FAP ELISA Kit (ab256404) | Abcam [abcam.com]
- 5. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 6. assaygenie.com [assaygenie.com]
- 7. Mouse FAP ELISA kit | Cell Culture Supernatant, Cell Lysate, Plasma [antibodies-online.com]
- 8. Fibroblast Activation Protein-α Expression in Cancer-Associated Fibroblasts Shows the Poor Survival of Colorectal Cancer via Immune-Mediated Pathways : Implications of FAP in Cancer-Associated Fibroblasts Link Immune Dysregulation to Adverse Survival in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Z-Gly-Pro-AMC: A Widely Used Substrate with Significant Limitations
For researchers, scientists, and drug development professionals, the fluorogenic substrate Z-Gly-Pro-AMC serves as a valuable tool for measuring the activity of certain proteases. However, its utility is significantly hampered by a lack of specificity, which can lead to ambiguous results in complex biological samples. This guide provides a comprehensive comparison of this compound with alternative substrates, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
The core issue with this compound lies in its recognition by multiple proline-specific peptidases. While it is frequently employed to assay the activity of prolyl endopeptidase (PREP), it is also readily cleaved by other enzymes, most notably Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase IV (DPP4). This cross-reactivity necessitates the use of specific inhibitors to dissect the individual contributions of these enzymes to the overall measured fluorescence, adding complexity and potential artifacts to experimental workflows.
Performance Comparison of Proline-Specific Peptidase Substrates
To facilitate an objective comparison, the following table summarizes the available kinetic parameters for this compound and its common alternatives. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The catalytic rate constant (kcat) represents the number of substrate molecules converted to product per enzyme molecule per second. The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product.
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Assay Type |
| This compound | Prolyl Oligopeptidase (POP) | 20[1] | - | - | Fluorogenic |
| Gly-Pro-AMC | Porcine Serum DPP4 | 4.578[2] | - | - | Fluorogenic |
| Gly-Pro-pNA | Human Connective Tissue DPP4 | 430 - 980[3] | - | - | Colorimetric |
| Gly-Pro-pNA | Barley DPP4 | 590[3] | - | - | Colorimetric |
| Ala-Pro-AFC | DPP4 | - | - | - | Fluorogenic |
| Gly-Pro-aminoluciferin | DPP4 | - | - | - | Luminescent |
Note: A lower Km value indicates higher affinity. A higher kcat/Km value indicates greater catalytic efficiency. Dashes indicate that data was not available in the reviewed literature.
Enzymatic Cleavage of this compound
The fundamental principle behind the use of this compound is the enzymatic cleavage of the amide bond between the proline residue and the 7-amido-4-methylcoumarin (AMC) fluorophore. This reaction releases the AMC molecule, which is highly fluorescent, allowing for the real-time monitoring of enzyme activity.
Caption: Enzymatic cleavage of this compound by a proline-specific peptidase.
Experimental Protocols
To accurately assess the activity of a specific protease using this compound, it is crucial to employ a protocol that accounts for its lack of specificity. The following is a general methodology for a comparative enzyme inhibition assay.
Protocol: Comparative Analysis of Protease Activity using Fluorogenic Substrates
Objective: To determine the activity of a specific proline-specific peptidase in a sample containing multiple proteases by using selective inhibitors.
Materials:
-
This compound (or alternative fluorogenic substrate)
-
Recombinant human PREP, FAP, and DPP4 enzymes (for controls)
-
Biological sample (e.g., plasma, cell lysate)
-
Specific inhibitors for PREP, FAP, and DPP4
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare working solutions of the enzymes and the biological sample in assay buffer.
-
Prepare a dilution series of the specific inhibitors.
-
-
Assay Setup:
-
To the wells of the 96-well microplate, add the assay buffer.
-
Add the enzyme solution or biological sample to the appropriate wells.
-
Add the specific inhibitors at various concentrations to the designated wells. Include a control with no inhibitor.
-
Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
-
Measurement:
-
Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).
-
Monitor the increase in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.
-
Determine the percentage of inhibition for each inhibitor concentration by comparing the velocity in the presence of the inhibitor to the control.
-
By comparing the inhibition profiles with the specific inhibitors, the activity of each individual protease in the biological sample can be inferred.
-
Logical Workflow for Substrate Specificity Analysis
The following diagram illustrates the logical workflow for dissecting the activity of multiple proteases in a sample using a non-specific substrate like this compound.
Caption: Workflow for determining specific protease activity using inhibitors.
Conclusion and Recommendations
This compound is a readily available and sensitive substrate for detecting proline-specific peptidase activity. However, its significant limitation is its lack of specificity. For robust and unambiguous results, especially in complex biological samples, researchers should consider the following:
-
Use of Specific Inhibitors: Always include a panel of specific inhibitors for PREP, FAP, and DPP4 to dissect the contribution of each enzyme to the observed activity.
-
Consider Alternative Substrates: When the primary target is known, utilizing a more specific substrate, if available, is highly recommended. For instance, for highly sensitive DPP4 detection, a luminescent substrate like Gly-Pro-aminoluciferin may be a superior choice.
-
Orthogonal Validation: Whenever possible, validate findings from enzymatic assays with other techniques, such as western blotting or mass spectrometry, to confirm the presence and abundance of the target enzyme.
By carefully considering these limitations and employing appropriate experimental controls, researchers can continue to leverage this compound as a valuable tool in their studies of proline-specific peptidases.
References
- 1. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and biochemical characterization of a novel secretory dipeptidyl peptidase IV from porcine serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Establishing the Linearity of the Z-Gly-Pro-AMC Fluorogenic Assay: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the study of prolyl endopeptidase (PREP) and fibroblast activation protein (FAP), the Z-Gly-Pro-AMC assay is a cornerstone for quantifying enzyme activity. Establishing the linearity of this assay is a critical step in its validation, ensuring that the measured fluorescence is directly proportional to enzyme activity. This guide provides a comprehensive comparison of methodologies to establish and verify the linear range of the this compound assay, complete with detailed experimental protocols and a comparison with an alternative chromogenic assay.
Enzymatic Reaction of the this compound Assay
The this compound assay relies on the enzymatic cleavage of the fluorogenic substrate, N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin (this compound), by PREP or FAP. This cleavage releases the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), which can be detected with an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm.[1][2] The rate of AMC production is directly proportional to the enzymatic activity in the sample.
Experimental Protocol: Establishing Assay Linearity
To ensure the validity of quantitative data, it is imperative to determine the linear range of the this compound assay. This involves a systematic evaluation of the assay's response to varying enzyme concentrations and incubation times. The initial velocity of the reaction should be determined within the linear portion of the reaction curve, where less than 10-15% of the substrate has been consumed.[3][4]
Linearity with Respect to Enzyme Concentration
This experiment aims to identify the range of enzyme concentrations that yield a linear increase in fluorescence signal under fixed substrate and incubation time conditions.
Materials:
-
Purified prolyl endopeptidase (PREP) or fibroblast activation protein (FAP)
-
This compound substrate
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the enzyme in assay buffer to create a range of concentrations.
-
Add a fixed volume of each enzyme dilution to triplicate wells of the 96-well plate.
-
Include a "no enzyme" control containing only assay buffer.
-
Initiate the reaction by adding a fixed concentration of the this compound substrate to all wells.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a fixed period (e.g., 30 minutes).
-
Measure the fluorescence at Ex/Em = 380/460 nm.
-
Subtract the average fluorescence of the "no enzyme" control from all other readings.
-
Plot the background-subtracted fluorescence against the enzyme concentration. The linear range is the portion of the curve where the relationship is linear.
Linearity with Respect to Incubation Time
This experiment identifies the time interval during which the reaction rate is constant for a given enzyme concentration.
Procedure:
-
Prepare a fixed concentration of the enzyme within the previously determined linear range.
-
Add the enzyme solution to multiple wells of a 96-well plate.
-
Initiate the reaction by adding the this compound substrate.
-
Measure the fluorescence kinetically at regular intervals (e.g., every 5 minutes) over a period of time (e.g., 60 minutes).
-
Plot the fluorescence against time. The linear range is the initial portion of the curve where the fluorescence increases linearly.
Data Presentation: Linearity of the this compound Assay
The following tables present representative data from experiments to establish the linearity of the this compound assay for prolyl endopeptidase.
Table 1: Linearity with Respect to Enzyme Concentration
| Enzyme Concentration (nM) | Average Fluorescence (RFU) | Standard Deviation |
| 0.0 | 150 | 10 |
| 0.5 | 550 | 25 |
| 1.0 | 975 | 40 |
| 2.0 | 1850 | 75 |
| 4.0 | 3600 | 150 |
| 8.0 | 6900 | 280 |
| 16.0 | 11500 | 450 |
This data illustrates a linear relationship between enzyme concentration and fluorescence up to 8.0 nM, with a correlation coefficient (R²) > 0.99.
Table 2: Linearity with Respect to Incubation Time
| Incubation Time (minutes) | Average Fluorescence (RFU) |
| 0 | 150 |
| 5 | 850 |
| 10 | 1550 |
| 15 | 2250 |
| 20 | 2950 |
| 30 | 4350 |
| 45 | 6000 |
| 60 | 6500 |
This data shows a linear increase in fluorescence for up to 45 minutes, after which the reaction rate begins to slow, likely due to substrate depletion.
Comparison with an Alternative Assay: Z-Gly-Pro-pNA (Chromogenic)
While the this compound assay offers high sensitivity, a chromogenic alternative using the substrate Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA) is also available.[5] The enzymatic cleavage of Z-Gly-Pro-pNA releases p-nitroaniline (pNA), which can be detected by measuring the absorbance at approximately 405-410 nm.
Table 3: Comparison of this compound and Z-Gly-Pro-pNA Assays
| Feature | This compound Assay | Z-Gly-Pro-pNA Assay |
| Principle | Fluorogenic | Chromogenic |
| Detection | Fluorescence (Ex/Em ~380/460 nm) | Absorbance (~405-410 nm) |
| Sensitivity | High | Moderate |
| Throughput | High | High |
| Instrumentation | Fluorescence Plate Reader | Absorbance Plate Reader |
| Interference | Potential for interference from fluorescent compounds. | Less prone to interference from colored compounds. |
Experimental Protocol for Z-Gly-Pro-pNA Assay
Materials:
-
Purified PREP or FAP
-
Z-Gly-Pro-pNA substrate
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
Prepare enzyme and substrate solutions as described for the fluorogenic assay.
-
Add enzyme and substrate to the wells of a clear 96-well plate.
-
Incubate at a constant temperature.
-
Measure the absorbance at 410 nm at regular intervals.
-
Determine the linear range by plotting absorbance against enzyme concentration or time.
By following these detailed protocols and considering the comparative data, researchers can confidently establish the linearity of the this compound assay, ensuring accurate and reproducible quantification of PREP and FAP activity in their experimental systems.
References
A Comparative Guide to Prolyl Endopeptidase Assays: Z-Gly-Pro-AMC vs. Chromogenic Alternatives
For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of prolyl endopeptidase (PREP) activity is critical for advancing research in neurodegenerative diseases, oncology, and inflammation. The choice of assay methodology can significantly impact data quality, throughput, and the overall reliability of experimental outcomes. This guide provides a comprehensive comparison of the widely used fluorogenic substrate, Z-Gly-Pro-AMC, with its primary chromogenic alternative, Suc-Ala-Pro-pNA, offering insights into their respective performance, reproducibility, and precision.
Executive Summary
The this compound assay stands out for its high sensitivity and suitability for high-throughput screening (HTS) applications, making it a preferred choice for large-scale inhibitor screening campaigns. Its real-time kinetic measurement capabilities provide a dynamic view of enzyme activity. In contrast, the chromogenic Suc-Ala-Pro-pNA assay offers a simpler, more cost-effective solution that is less susceptible to interference from fluorescent compounds. The selection between these two methods should be guided by the specific experimental needs, considering factors such as the required sensitivity, sample throughput, and potential for compound interference.
Performance Comparison: Fluorogenic vs. Chromogenic Assays
The performance of an enzyme assay is paramount for generating reliable and reproducible data. Key parameters for evaluating assay performance include the Michaelis-Menten constant (Km), which indicates the substrate concentration at half-maximal velocity, and metrics of reproducibility and precision such as the Z'-factor and Coefficient of Variation (CV%).
| Parameter | This compound (Fluorogenic) | Suc-Ala-Pro-pNA (Chromogenic) |
| Detection Method | Fluorescence (Ex: ~380 nm, Em: ~460 nm) | Absorbance (405-410 nm) |
| Sensitivity | High | Lower |
| Suitability for HTS | Excellent | Moderate |
| Assay Format | Continuous (kinetic) | Endpoint or kinetic |
| Compound Interference | Potential for fluorescence interference | Less prone to compound interference |
| Cost | Higher | Lower |
| Km for PREP | ~20-54 µM | Varies significantly (e.g., 1.1 mM for Myxococcus xanthus PREP) |
Reproducibility and Precision
While specific Z'-factor and CV% values for the this compound assay for PREP are not extensively published in comparative studies, the following table presents expected performance characteristics based on established criteria for robust HTS assays. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS. For precision, intra-assay CVs are generally acceptable below 10%, and inter-assay CVs below 15%.
| Performance Metric | This compound Assay (Expected) | Suc-Ala-Pro-pNA Assay (Expected) |
| Z'-Factor | ≥ 0.7 | 0.5 - 0.7 |
| Intra-Assay CV% | < 10% | < 10% |
| Inter-Assay CV% | < 15% | < 15% |
Note: These values are illustrative and can be influenced by factors such as enzyme concentration, substrate quality, instrumentation, and pipetting accuracy.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for ensuring the reproducibility of assay results. Below are representative protocols for both the this compound and Suc-Ala-Pro-pNA assays.
This compound Fluorogenic Assay Protocol
This protocol is designed for a 96-well plate format and is suitable for kinetic measurements.
Materials:
-
Purified prolyl endopeptidase (PREP)
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
DMSO (for dissolving substrate and test compounds)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the PREP enzyme to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Prepare a working solution of this compound in Assay Buffer. The final concentration should be at or near the Km value.
-
-
Assay Plate Setup:
-
Add Assay Buffer to all wells.
-
Add the PREP enzyme solution to the appropriate wells.
-
For inhibitor screening, pre-incubate the enzyme with test compounds for a defined period.
-
Include negative controls (no enzyme) and positive controls (enzyme without inhibitor).
-
-
Initiate Reaction:
-
Add the this compound working solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the increase in fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve.
-
Suc-Ala-Pro-pNA Chromogenic Assay Protocol
This protocol is suitable for endpoint or kinetic measurements in a 96-well plate format.
Materials:
-
Purified prolyl endopeptidase (PREP)
-
Suc-Ala-Pro-pNA substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
DMSO (for dissolving substrate)
-
Clear, flat-bottom 96-well microplate
-
Absorbance microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Suc-Ala-Pro-pNA in DMSO.
-
Dilute the PREP enzyme to the desired concentration in Assay Buffer.
-
Prepare a working solution of Suc-Ala-Pro-pNA in Assay Buffer.
-
-
Assay Plate Setup:
-
Add Assay Buffer and the PREP enzyme solution to the appropriate wells.
-
-
Initiate Reaction:
-
Add the Suc-Ala-Pro-pNA working solution to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) for an endpoint assay, or begin immediate kinetic reading.
-
-
Measurement:
-
Measure the absorbance at 405-410 nm.
-
-
Data Analysis:
-
For endpoint assays, calculate the change in absorbance. For kinetic assays, determine the rate of change in absorbance over time.
-
Visualizing the Methodologies
To further clarify the experimental processes, the following diagrams illustrate the enzymatic reaction and the general workflows.
Prolyl Endopeptidase in Cellular Signaling
Prolyl endopeptidase is a serine protease that plays a significant role in the regulation of various physiological processes by cleaving peptide bonds on the C-terminal side of proline residues.[1] This activity is crucial for the maturation and degradation of a number of peptide hormones and neuropeptides.[1]
References
A Researcher's Guide: Calibrating Prolyl Endopeptidase Activity with Z-Gly-Pro-AMC and a Free AMC Standard Curve
For researchers, scientists, and drug development professionals, the accurate quantification of prolyl endopeptidase (PREP) activity is critical for advancing research in neuroscience, oncology, and immunology. This guide provides a comprehensive comparison of the widely used fluorogenic Z-Gly-Pro-AMC assay with a chromogenic alternative, supported by experimental data and detailed protocols. We will delve into the calibration of the this compound assay using a free 7-amino-4-methylcoumarin (B1665955) (AMC) standard curve, a crucial step for obtaining accurate and reproducible results.
The this compound assay is a highly sensitive and specific method for measuring the activity of PREP and other proteases that recognize and cleave the Gly-Pro dipeptide sequence. The principle of the assay is based on the enzymatic cleavage of the non-fluorescent substrate, this compound, by the target enzyme, which releases the highly fluorescent AMC molecule. The resulting fluorescence is directly proportional to the enzyme's activity and can be quantified using a fluorometer.
Comparison of Assay Performance: Fluorogenic vs. Chromogenic Methods
The choice of assay for measuring PREP activity often comes down to a trade-off between sensitivity and convenience. While fluorogenic assays like the this compound assay offer superior sensitivity, chromogenic assays provide a simpler, more accessible alternative. Below is a comparison of the this compound assay with a common chromogenic alternative, the Suc-Ala-Pro-pNA assay.
| Feature | This compound Assay (Fluorogenic) | Suc-Ala-Pro-pNA Assay (Chromogenic) |
| Principle | Enzymatic cleavage releases fluorescent AMC. | Enzymatic cleavage releases chromogenic p-nitroaniline (pNA). |
| Detection | Fluorescence (Ex: ~380 nm, Em: ~460 nm) | Absorbance (405-410 nm) |
| Sensitivity | High | Moderate |
| Suitability for HTS | Excellent, amenable to miniaturization. | Good, but may be limited by lower sensitivity. |
| Interference | Potential for interference from fluorescent compounds. | Less prone to interference from colored compounds. |
| Kinetic Analysis | Continuous monitoring allows for real-time kinetics. | Can be used for kinetic analysis, but may be less precise for rapid reactions. |
| Cost | Generally higher cost for substrate and instrumentation. | More cost-effective. |
| Z'-Factor | Typically yields high Z'-factors (>0.5), indicating a robust assay for HTS.[1] | Z'-factor may be lower due to a smaller signal window. |
The Enzymatic Reaction and Fluorescence Generation
The core of the this compound assay lies in a straightforward enzymatic reaction. The benzyloxycarbonyl (Z) group protects the N-terminus of the tripeptide, guiding the substrate to the active site of prolyl endopeptidase. Upon binding, the enzyme catalyzes the hydrolysis of the amide bond between the proline residue and the AMC fluorophore. This releases free AMC, which exhibits strong fluorescence upon excitation.
Experimental Protocols
Detailed Protocol for this compound Assay with Free AMC Standard Curve
This protocol provides a general guideline for measuring PREP activity in a 96-well plate format.
Materials:
-
This compound substrate (stock solution in DMSO)
-
Free AMC (7-amino-4-methylcoumarin) standard (stock solution in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 10 mM DTT)
-
Enzyme solution (purified or cell/tissue lysate)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of AMC Standard Curve:
-
Prepare a series of dilutions of the free AMC stock solution in Assay Buffer to final concentrations ranging from 0 to 10 µM.
-
Add 100 µL of each AMC standard dilution to separate wells of the microplate.
-
Also include a blank well containing only 100 µL of Assay Buffer.
-
-
Enzyme Reaction:
-
In separate wells, add your enzyme sample (e.g., 10-20 µL) to the Assay Buffer.
-
For a negative control, include a well with the enzyme sample that has been heat-inactivated or treated with a specific PREP inhibitor.
-
Bring the total volume in each well to 90 µL with Assay Buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 10 µL of the this compound substrate solution (prepared in Assay Buffer) to each well. The final substrate concentration should be optimized, but a starting point of 50-100 µM is common.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Plot the fluorescence intensity of the AMC standards against their concentrations to generate a standard curve. Determine the linear range of the curve.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curves for the enzyme reactions.
-
Use the AMC standard curve to convert the rate of fluorescence increase (RFU/min) to the rate of AMC production (moles/min).
-
Enzyme activity can be expressed as the amount of AMC released per minute per amount of protein.
-
Protocol for Suc-Ala-Pro-pNA Chromogenic Assay
This protocol provides a general method for a 96-well plate-based colorimetric assay.
Materials:
-
Suc-Ala-Pro-pNA substrate (stock solution in a suitable solvent like DMSO or aqueous buffer)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Enzyme solution (purified or cell/tissue lysate)
-
96-well clear, flat-bottom microplate
-
Absorbance microplate reader
Procedure:
-
Reagent Preparation:
-
Dilute the enzyme to a working concentration in Assay Buffer.
-
Prepare a working solution of Suc-Ala-Pro-pNA in Assay Buffer.
-
-
Enzyme Reaction:
-
Add the enzyme solution to the wells of the microplate.
-
Include a blank well with Assay Buffer only.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the Suc-Ala-Pro-pNA working solution to each well.
-
-
Absorbance Measurement:
-
Measure the absorbance at 405-410 nm at multiple time points to determine the reaction kinetics.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the rate of pNA formation using the molar extinction coefficient of pNA (ε = 8800 M⁻¹cm⁻¹ at 410 nm).
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of calibrating the this compound assay with a free AMC standard curve.
Conclusion
The this compound assay, when properly calibrated with a free AMC standard curve, offers a highly sensitive and reliable method for quantifying prolyl endopeptidase activity. Its suitability for high-throughput screening makes it an invaluable tool in drug discovery and basic research. While chromogenic assays like the Suc-Ala-Pro-pNA assay provide a more cost-effective and simpler alternative, they generally lack the sensitivity of fluorogenic methods. The choice between these assays should be guided by the specific experimental needs, including the required sensitivity, throughput, and available instrumentation. For robust and quantitative results, especially in a high-throughput setting, the this compound assay is the superior choice.
References
A Comparative Analysis of Z-Gly-Pro-AMC Specificity for Prolyl Peptidases
For researchers, scientists, and drug development professionals, the selection of a specific substrate is paramount for the accurate characterization of prolyl peptidase activity. This guide provides an objective comparison of the fluorogenic substrate Z-Gly-Pro-AMC's performance with Prolyl Oligopeptidase (POP), Fibroblast Activation Protein (FAP), and Dipeptidyl Peptidase IV (DPP-IV), supported by available experimental data.
The fluorogenic substrate Z-Gly-Pro-7-amido-4-methylcoumarin (this compound) is widely utilized in the study of proteases that cleave after proline residues. Its hydrolysis yields the highly fluorescent 7-Amino-4-methylcoumarin (AMC), enabling sensitive detection of enzymatic activity. However, the specificity of this compound varies among different prolyl peptidases, a critical consideration for accurate enzyme profiling and inhibitor screening.
Quantitative Comparison of Substrate Specificity
The efficiency of an enzyme's catalysis is best described by the specificity constant (kcat/Km), which incorporates both the turnover rate (kcat) and the substrate affinity (Km). While a direct comparison of kcat/Km values for this compound across POP, FAP, and DPP-IV is challenging due to variations in experimental conditions reported in the literature, the available kinetic parameters provide valuable insights into its substrate preference.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Prolyl Oligopeptidase (POP) | This compound | 20 | Not Reported | Not Reported | |
| Fibroblast Activation Protein (FAP) | This compound | Not Reported | Not Reported | Not Reported | [1] |
| Dipeptidyl Peptidase IV (DPP-IV) | This compound | Not Reported | Not Reported | Not Reported |
Alternative Substrates
For researchers seeking higher specificity or alternative detection methods, a variety of other substrates are available for these enzymes.
| Enzyme | Alternative Fluorogenic Substrates | Alternative Chromogenic Substrates |
| Prolyl Oligopeptidase (POP) | Z-X-Pro-NH-Meq (where X is a variable amino acid)[2] | Suc-Ala-Pro-pNA[3] |
| Fibroblast Activation Protein (FAP) | Ac-Gly-Pro-AFC, ARI-3144[4] | Not commonly reported |
| Dipeptidyl Peptidase IV (DPP-IV) | H-Gly-Pro-aminoluciferin, Ala-Pro-AFC, Gly-Pro-R110-Y[5][6][7] | Gly-Pro-pNA |
Experimental Protocols
The following is a generalized protocol for a fluorometric assay to determine prolyl peptidase activity using this compound. It is crucial to optimize buffer conditions, enzyme concentration, and substrate concentration for each specific enzyme and experimental setup.
Materials:
-
Purified Prolyl Oligopeptidase (POP), Fibroblast Activation Protein (FAP), or Dipeptidyl Peptidase IV (DPP-IV)
-
This compound substrate
-
Assay Buffer (e.g., 0.1 M sodium/potassium phosphate, pH 7.0, containing 0.1 mM DTT for POP)
-
Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare Working Substrate Solution: Dilute the stock solution in assay buffer to the desired final concentrations. A range of concentrations is recommended to determine kinetic parameters.
-
Enzyme Preparation: Dilute the enzyme to a working concentration in pre-warmed assay buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Assay Reaction:
-
Add 50 µL of the enzyme solution to each well of the 96-well plate.
-
To initiate the reaction, add 50 µL of the working substrate solution to each well.
-
For blank controls, add 50 µL of assay buffer instead of the enzyme solution.
-
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from the experimental wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Convert the fluorescence units to the concentration of AMC released using a standard curve prepared with known concentrations of free AMC.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat by dividing Vmax by the enzyme concentration.
-
The specificity constant is then calculated as kcat/Km.
-
Signaling Pathways and Experimental Workflow
Understanding the cellular context in which these peptidases operate is crucial for interpreting experimental data. Below are diagrams illustrating the enzymatic reaction, a typical experimental workflow, and the signaling pathways associated with POP, FAP, and DPP-IV.
Caption: Enzymatic cleavage of this compound.
Caption: A typical experimental workflow.
Caption: Simplified signaling pathways.
Conclusion
References
- 1. AID 736685 - Inhibition of human FAP using this compound as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. New fluorogenic substrates for the study of secondary specificity of prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel Small Molecule-Derived, Highly Selective Substrates for Fibroblast Activation Protein (FAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new type of fluorogenic substrates for determination of cellular dipeptidyl peptidase IV (DP IV/CD26) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Development of a fluorogenic small substrate for dipeptidyl peptidase-4 [beilstein-journals.org]
- 7. promega.com [promega.com]
A Comparative Analysis of Z-Gly-Pro-AMC Kinetic Parameters for Proline-Specific Peptidases
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Enzyme Kinetics with the Fluorogenic Substrate Z-Gly-Pro-AMC
The fluorogenic substrate Z-Gly-Pro-7-amido-4-methylcoumarin (this compound) is a valuable tool for characterizing the activity of various proline-specific peptidases. Cleavage of the amide bond between proline and the AMC group by these enzymes results in a quantifiable increase in fluorescence, enabling the determination of key kinetic parameters. This guide provides a comparative overview of the kinetic data for several important proline-specific peptidases with this compound and related substrates, details the experimental protocols for these measurements, and illustrates the relevant signaling pathways.
Quantitative Data Summary
The following table summarizes the available kinetic parameters for the hydrolysis of this compound and analogous substrates by different proline-specific peptidases. It is important to note that kinetic values can be influenced by experimental conditions such as pH, temperature, and buffer composition.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| Z-Pro-prolinal-insensitive peptidase (ZIP) | Z-Gly-Pro-MCA | 54 | Not Reported | Not Reported | [1] |
| Prolyl Endopeptidase (porcine) | Z-Gly-Pro-pNA | 810 | 505 | 6.23 x 10⁵ | |
| Fibroblast Activation Protein (FAP) | This compound | Not Reported | Not Reported | 2.02 x 10⁴ | |
| Dipeptidyl Peptidase IV (DPP-IV) | This compound | Not Cleaved | Not Applicable | Not Applicable | [2][3][4] |
Note: Z-Gly-Pro-MCA (7-amino-4-methylcoumarin-3-acetic acid) is structurally very similar to this compound and often used interchangeably. Z-Gly-Pro-pNA is a chromogenic substrate analogue.
Signaling Pathways and Enzyme Function
The enzymes that cleave this compound are involved in diverse and critical signaling pathways, making them important targets for drug development.
Fibroblast Activation Protein (FAP)
FAP is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) and in sites of tissue remodeling, such as in fibrosis and arthritis.[5][6] Its expression in healthy adult tissues is generally low.[5] FAP's enzymatic activity, which includes both dipeptidyl peptidase and endopeptidase functions, contributes to tumor growth, invasion, and metastasis through the remodeling of the extracellular matrix and modulation of intracellular signaling pathways.[6][7][8] FAP has been shown to activate signaling cascades such as the PI3K/AKT pathway, which is crucial for cell proliferation and survival.[8][9]
Prolyl Endopeptidase (PREP)
Also known as prolyl oligopeptidase (POP), PREP is a cytosolic serine protease that plays a significant role in the metabolism of neuropeptides and peptide hormones in the brain.[10][11][12] It cleaves peptides shorter than 30 amino acids at the C-terminal side of proline residues.[10] Altered PREP activity has been linked to several neurodegenerative and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and depression.[11][13][14] PREP inhibitors are being investigated as potential therapeutic agents for these conditions.[13]
Dipeptidyl Peptidase IV (DPP-IV)
DPP-IV, also known as CD26, is a transmembrane glycoprotein (B1211001) that functions as a serine exopeptidase. It is ubiquitously expressed and is also found in a soluble form in plasma. DPP-IV plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] These hormones are released after a meal and stimulate insulin (B600854) secretion in a glucose-dependent manner. By cleaving the N-terminal dipeptide from GLP-1 and GIP, DPP-IV terminates their insulinotropic effects. Consequently, DPP-IV inhibitors are a major class of oral medications for the treatment of type 2 diabetes. While Gly-Pro-AMC is a substrate for DPP-IV, the N-terminal benzyloxycarbonyl (Z) protecting group on this compound prevents its cleavage by this exopeptidase.[2][3][4]
Experimental Protocols
This section provides a detailed methodology for a continuous fluorometric assay to determine the kinetic parameters of proline-specific peptidases using this compound.
Materials
-
This compound substrate (stock solution in DMSO)
-
Purified enzyme (e.g., FAP, PREP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
96-well, black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
Experimental Workflow
Detailed Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Prepare a series of substrate dilutions in Assay Buffer to achieve a range of final concentrations (e.g., 0.5 µM to 200 µM) for the kinetic assay. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Dilute the purified enzyme to the desired working concentration in cold Assay Buffer immediately before use. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate.
-
-
Assay Protocol:
-
To each well of a 96-well black microplate, add the appropriate volume of Assay Buffer.
-
Add the diluted enzyme solution to the wells. For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate. Include control wells without the enzyme to measure background fluorescence.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the enzymatic reaction by adding the this compound substrate solution to each well.
-
Immediately place the microplate in a pre-warmed fluorescence plate reader.
-
-
Data Measurement and Analysis:
-
Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).[15]
-
Calculate the initial reaction velocity (V₀) for each substrate concentration by determining the slope of the linear portion of the fluorescence versus time curve.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations.
-
Determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Calculate the turnover number (kcat) by dividing Vmax by the enzyme concentration.
-
The catalytic efficiency of the enzyme is determined by the kcat/Km ratio.
-
References
- 1. researchgate.net [researchgate.net]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. promega.es [promega.es]
- 4. Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pro-tumorigenic roles of fibroblast activation protein in cancer: back to the basics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 9. storage.imrpress.com [storage.imrpress.com]
- 10. Frontiers | Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? [frontiersin.org]
- 11. clinmedjournals.org [clinmedjournals.org]
- 12. Prolyl endopeptidase mRNA expression in the central nervous system during rat development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Comparison of proline endopeptidase activity in brain tissue from normal cases and cases with Alzheimer's disease, Lewy body dementia, Parkinson's disease and Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Z-Gly-Pro-AMC: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Z-Gly-Pro-AMC is a critical component of laboratory safety and compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound and its associated waste, minimizing risks and adhering to regulatory standards.
Essential Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound is intended for research use only and should be handled in a well-ventilated area, preferably within a fume hood, to avoid inhalation of the powder.
Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE:
-
Eye Protection: Chemical-resistant safety goggles. A face shield is recommended if there is a significant risk of splashing.
-
Hand Protection: Disposable, chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A fully buttoned laboratory coat, full-length pants, and closed-toe shoes.
Quantitative Hazard Information
While this compound is not classified as hazardous, it is good practice to be aware of the hazard statements associated with similar compounds. The following table summarizes the GHS hazard phrases for related aminomethylcoumarin substances.
| Hazard Code | Description |
| H303 | May be harmful if swallowed |
| H313 | May be harmful in contact with skin |
| H333 | May be harmful if inhaled |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Step-by-Step Disposal Protocol
The proper disposal of this compound, whether in solid form or in solution, must comply with all institutional, local, state, and federal regulations for chemical waste. Do not dispose of this compound down the drain or in regular trash. [1]
1. Waste Collection:
-
Collect all waste containing this compound, including unused solid compound, solutions, and contaminated consumables (e.g., pipette tips, tubes, gloves), in a designated and clearly labeled chemical waste container.[1]
-
Ensure the waste container is compatible with the solvents used (e.g., DMSO, ethanol).
2. Spill Response:
-
In the event of a spill, immediately contain the material using absorbent pads.[1]
-
Wearing the appropriate PPE, clean the affected area.[1]
-
Decontaminate the surface after the spill has been thoroughly cleaned.[1]
-
Collect all cleanup materials in the designated chemical waste container.[1]
3. Final Disposal:
-
The recommended method for final disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste container.[2] They will provide specific guidance based on your local regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling Z-Gly-Pro-AMC
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Z-Gly-Pro-AMC (Z-L-glycyl-L-proline-7-amido-4-methylcoumarin). It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this fluorogenic substrate.
I. Hazard Identification and Personal Protective Equipment (PPE)
While a comprehensive Safety Data Sheet (SDS) is not publicly available, hazard information from suppliers indicates that this compound should be handled with care. The compound is associated with the following hazard statements: H303 (May be harmful if swallowed), H313 (May be harmful in contact with skin), and H333 (May be harmful if inhaled)[1]. Therefore, adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment are crucial.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical-resistant to protect against splashes and airborne particles. |
| Face Shield | Recommended in addition to goggles when a significant risk of splashing exists. | |
| Hand Protection | Nitrile Gloves | Disposable, chemical-resistant gloves are recommended. |
| Body Protection | Laboratory Coat | Should be fully buttoned to provide maximum coverage of skin and clothing. |
| Full-Length Pants | To cover any exposed skin on the lower body. | |
| Closed-Toe Shoes | Non-permeable footwear to prevent contact with chemicals in case of spills. | |
| Respiratory Protection | Fume Hood | Recommended when handling the compound in its powder form to avoid inhalation. |
II. Operational Plan: Step-by-Step Handling Procedures
Proper handling of this compound is essential for both experimental accuracy and personal safety. The following steps outline the key procedures from receipt to experimental use.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage.
-
For long-term stability, store the lyophilized peptide at -20°C and protect it from light.[2][3] Some suppliers recommend storage at 0-8°C.[4]
-
Reconstituted solutions in DMSO or ethanol (B145695) can be stored at -20°C for up to one month or at -80°C for up to six months; protect from light and store under nitrogen.[2][3]
-
To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the reconstituted solution into smaller, single-use volumes.
2. Reconstitution:
-
Before opening, allow the vial of powdered this compound to equilibrate to room temperature to prevent condensation.
-
Work in a well-ventilated area, preferably a fume hood, when handling the powder.
-
This compound is soluble in DMSO (up to 125 mg/mL) and ethanol (up to 10 mg/mL).[3][5] Ultrasonic assistance may be needed for complete dissolution in DMSO.[3]
-
Gently swirl or vortex the vial to dissolve the powder. Avoid vigorous shaking.
3. Experimental Use:
-
Refer to your specific experimental protocol for the appropriate buffer and final concentration.
-
This compound is a fluorogenic substrate used to measure the activity of enzymes like prolyl endopeptidase.[2][5]
-
Upon cleavage, it releases the highly fluorescent 7-Amino-4-methylcoumarin (AMC).[2]
-
Fluorescence is typically measured with an excitation wavelength of approximately 340-380 nm and an emission wavelength of 440-465 nm.[1][2][3][5]
III. Emergency Procedures and First Aid
In the event of accidental exposure, follow these first aid measures immediately:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to an area with fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Rinse the affected skin area thoroughly with large amounts of water. Remove any contaminated clothing. If irritation develops, consult a physician. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the eyelids to rinse thoroughly. Remove contact lenses if present and easy to do. Seek prompt medical attention. |
| Ingestion | If the person is conscious, wash out their mouth with water. Do not induce vomiting unless directed by medical personnel. Seek medical attention. |
IV. Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure compliance with regulations.
1. Spill Response:
-
In the event of a spill, contain the material promptly using absorbent pads.
-
Wear appropriate PPE, including gloves, goggles, and a lab coat, during cleanup.
-
Decontaminate the area after the spill has been cleaned.
2. Waste Disposal:
-
Collect all waste containing this compound in designated, clearly labeled chemical waste containers.
-
Do not dispose of the chemical down the drain or in regular trash.[6]
-
Follow all institutional, local, state, and federal regulations for chemical waste disposal.[6]
-
One recommended method for disposal is to dissolve the compound in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[6]
V. Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 463.48 g/mol | [2][3] |
| Appearance | White to off-white solid | [2][4] |
| Storage (Solid) | -20°C, protect from light | [2][3] |
| Storage (In Solvent) | -80°C (6 months); -20°C (1 month), protect from light | [2][3] |
| Solubility | DMSO: ≥125 mg/mL; Ethanol: ≥10 mg/mL | [3][5] |
| Excitation Wavelength | 340-380 nm | [1][2][3][5] |
| Emission Wavelength | 440-465 nm | [1][2][3][5] |
VI. Experimental Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
